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  • Product: 4-Bromopyrazolo[1,5-a]pyridin-5-amine

Core Science & Biosynthesis

Foundational

4-Bromopyrazolo[1,5-a]pyridin-5-amine: A Privileged Bifunctional Scaffold in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount for accelerating drug discovery. 4-Bromopyrazolo[1,5-a]pyridin-5-amine (CAS: 2920...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount for accelerating drug discovery. 4-Bromopyrazolo[1,5-a]pyridin-5-amine (CAS: 2920404-90-4) has emerged as a highly versatile, bifunctional building block[1]. Featuring an electron-rich pyrazole fused to an electron-deficient pyridine ring, this 10- π aromatic system serves as an excellent bioisostere for indoles, azaindoles, and purines[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, biological applications, and self-validating synthetic workflows designed for process and medicinal chemists.

Physicochemical Profiling & Structural Data

The utility of 4-bromopyrazolo[1,5-a]pyridin-5-amine lies in its dense array of heteroatoms and orthogonal reactive handles within a low-molecular-weight framework. This makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD) and late-stage diversification.

PropertyValueCausality / Significance in Drug Design
IUPAC Name 4-Bromopyrazolo[1,5-a]pyridin-5-amineDefines the exact regiochemistry required for orthogonal C-C and C-N bond formation.
CAS Number 2920404-90-4Unique identifier for procurement and database indexing[1].
Molecular Formula C 7​ H 6​ BrN 3​ Provides a high fraction of sp 2 carbon and heteroatoms for optimal π -stacking.
Molecular Weight 212.05 g/mol Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of 5.
H-Bond Donors 1 (Primary Amine)The C5-amine provides a vector for solvent-channel interactions or covalent trapping.
H-Bond Acceptors 2 (N1, N-amine)The N1 nitrogen acts as a critical, high-affinity kinase hinge-binding acceptor[3].

Structural & Electronic Causality

To effectively deploy 4-bromopyrazolo[1,5-a]pyridin-5-amine in synthesis, one must understand the electronic push-pull dynamics of the fused bicyclic system[4].

The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system where the pyrazole ring donates electron density into the relatively electron-deficient pyridine ring. Normally, the presence of a strongly electron-donating C5-amino group would deactivate the adjacent C4-position toward oxidative addition by increasing electron density at the C-Br bond. However, the unique topology of this scaffold alters this paradigm:

  • Inductive Activation: The C4-position is adjacent to the bridgehead carbon (C3a). The inductive electron-withdrawing effect of the bridgehead nitrogen (N4a/N1 system) counterbalances the resonance donation from the C5-amine.

  • Orthogonal Reactivity: This precise electronic balance renders the C4-Br bond highly susceptible to palladium insertion, while the C5-amine remains sufficiently nucleophilic for subsequent acylation or Buchwald-Hartwig amination.

Application in Drug Discovery: Kinase Inhibitors & Beyond

The pyrazolo[1,5-a]pyridine core is a recognized bioisostere frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors[5].

In the design of potent PI3K γ / δ dual inhibitors, the scaffold forms critical hydrogen bonds with the kinase hinge region[3]. Mechanistically, the N1 nitrogen of the pyrazole ring acts as a hydrogen bond acceptor for the backbone amide of conserved residues (e.g., Val882 in PI3K γ or Val828 in PI3K δ )[3]. Once the 4-bromo position is functionalized via cross-coupling, it directs bulky aryl substituents into the hydrophobic selectivity pocket. Simultaneously, the 5-amino group serves as an anchor, extending functional groups into the solvent-exposed channel to improve solubility and binding kinetics[3]. Beyond kinases, scaffold-hopping strategies have successfully employed this core to develop potent EP1 receptor antagonists, proving its versatility across different target classes[6].

G Core Pyrazolo[1,5-a]pyridine Core Hinge Kinase Hinge Region (e.g., Val882/Val828) Core->Hinge H-Bond Acceptor (N1) C5_Amine C5-Amino Group Core->C5_Amine Covalent Bond C4_Bromo C4-Bromo Substituent (Cross-Coupled) Core->C4_Bromo Covalent Bond Solvent Solvent Channel / Ribose Pocket C5_Amine->Solvent Vector Extension Selectivity Selectivity Pocket (Hydrophobic) C4_Bromo->Selectivity Steric Fill / Pi-Stacking

Logical mapping of 4-substituted pyrazolo[1,5-a]pyridin-5-amine in kinase binding pockets.

Self-Validating Experimental Workflows

To harness the bifunctional nature of this scaffold, researchers typically employ a two-step orthogonal functionalization strategy. The protocols below are designed as self-validating systems, ensuring that intermediate success can be definitively proven before proceeding.

G SM 4-Bromopyrazolo[1,5-a]pyridin-5-amine (Starting Material) Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, Ar-B(OH)2, Base SM->Suzuki Step 1: C-C Bond Formation Int 4-Arylpyrazolo[1,5-a]pyridin-5-amine (Intermediate) Suzuki->Int Regioselective at C4 Amidation Amidation / Urea Formation R-COCl or R-NCO, DIPEA Int->Amidation Step 2: N-Functionalization Product Bifunctionalized Drug Candidate (Final Product) Amidation->Product Diversification at C5

Two-step orthogonal functionalization workflow for 4-bromopyrazolo[1,5-a]pyridin-5-amine.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C4

This step establishes the core pharmacophore by installing an aryl or heteroaryl group at the C4 position.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 4-bromopyrazolo[1,5-a]pyridin-5-amine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K 2​ CO 3​ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 equiv). Causality: The bidentate dppf ligand is specifically chosen to prevent catalyst poisoning by the free, basic C5-amino group, which can coordinate to less sterically hindered palladium centers.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H 2​ O (4:1, 0.2 M). Causality: The biphasic system ensures the solubility of both the highly polar organic starting material and the inorganic base. Water is critical as it accelerates the transmetalation step by forming the highly reactive palladium-hydroxo intermediate.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 4–6 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material exhibits a characteristic 1:1 isotopic pattern (M / M+2 peaks) due to the 50/50 natural abundance of 79 Br and 81 Br. The complete disappearance of this isotopic signature and the emergence of a single mass peak corresponding to the cross-coupled product confirms successful oxidative addition and reductive elimination.

Protocol B: Electrophilic Trapping at the C5-Amine (Amidation)

Following C4 functionalization, the C5-amine is diversified to probe the solvent channel.

  • Reagent Preparation: Dissolve the 4-arylpyrazolo[1,5-a]pyridin-5-amine intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA serves as a non-nucleophilic base to scavenge the HCl byproduct. It prevents the protonation of the pyrazole N1 nitrogen or the C5-amine, which would otherwise halt the nucleophilic attack.

  • Electrophile Addition: Cool the solution to 0 °C and dropwise add the desired acyl chloride (1.1 equiv). Causality: The C5-amine is sterically hindered by the newly installed C4-aryl group and electronically deactivated by the fused bicyclic system. Therefore, highly reactive electrophiles (acyl chlorides) are required over standard carboxylic acids.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation (FTIR & MS): Formation of the amide is confirmed by a mass shift (+R-CO - H) in MS. Crucially, FTIR analysis will show the disappearance of the primary amine N-H stretch doublet ( 3300 cm −1 ) and the appearance of a single secondary amide N-H stretch alongside a strong, sharp carbonyl (C=O) peak at 1650 cm −1 .

References

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. URL:[Link]

  • Wang, C., et al. Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3K γ / δ Inhibitors. ACS Publications. URL:[Link]

  • Seto, S., et al. Discovery of Novel pyrazolo[1,5-a]pyridine-based EP 1 Receptor Antagonists by Scaffold Hopping: Design, Synthesis, and Structure-Activity Relationships. PubMed. URL:[Link]

  • Agrawal, N., et al. Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science Publishers. URL: [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. URL:[Link]

Sources

Exploratory

4-Bromopyrazolo[1,5-a]pyridin-5-amine (CAS: 2920404-90-4): A Privileged Scaffold for Orthogonal Functionalization in Kinase Inhibitor Discovery

Abstract: As the landscape of targeted therapeutics evolves, the demand for novel, metabolically stable, and highly tunable heterocyclic scaffolds has intensified. Pyrazolo[1,5-a]pyridines have emerged as premier bioisos...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As the landscape of targeted therapeutics evolves, the demand for novel, metabolically stable, and highly tunable heterocyclic scaffolds has intensified. Pyrazolo[1,5-a]pyridines have emerged as premier bioisosteres for indoles and azaindoles, offering distinct electronic topographies and superior pharmacokinetic profiles. This technical guide explores the physicochemical properties, structural rationale, and synthetic utility of 4-Bromopyrazolo[1,5-a]pyridin-5-amine , a highly versatile building block engineered for orthogonal derivatization in modern drug discovery.

Chemical Identity & Physicochemical Profiling

Before deploying any building block into a high-throughput library synthesis, establishing its baseline physicochemical parameters is critical. 4-Bromopyrazolo[1,5-a]pyridin-5-amine[1] provides an ideal low-molecular-weight starting point (lead-like space) that allows for significant mass addition during downstream functionalization without violating Lipinski’s Rule of Five.

PropertyValue / Description
Chemical Name 4-Bromopyrazolo[1,5-a]pyridin-5-amine
CAS Registry Number 2920404-90-4
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Structural Features Fused 5:6 bicyclic system; C4-Bromine; C5-Primary Amine
Typical Appearance Solid
Primary Utility Orthogonal cross-coupling and amidation precursor

Structural Rationale & Causality in Drug Design

As a Senior Application Scientist, I frequently guide medicinal chemistry teams away from over-relied-upon scaffolds (like standard indoles) toward systems that offer intellectual property (IP) novelty and improved metabolic stability. The pyrazolo[1,5-a]pyridine core is a masterclass in such strategic replacement[2][3].

The Bioisosteric Advantage

The bridgehead nitrogen in the pyrazolo[1,5-a]pyridine system fundamentally alters the electron density across the rings. The 5-membered pyrazole ring becomes highly electron-rich, while the 6-membered pyridine ring becomes relatively electron-deficient. This dipole modulation often results in:

  • Enhanced Metabolic Stability: Reduced susceptibility to cytochrome P450-mediated oxidative degradation compared to electron-rich indoles.

  • Tunable Lipophilicity (LogP): Improved aqueous solubility while maintaining membrane permeability.

The Power of the 4-Bromo-5-Amino Motif

The specific substitution pattern of 4-Bromopyrazolo[1,5-a]pyridin-5-amine is not accidental; it is designed for orthogonal reactivity.

  • The C5-Amine: Serves as a classic hydrogen-bond donor. In kinase inhibitor design, this moiety frequently anchors the molecule to the hinge region of the ATP-binding pocket[4]. It can be readily converted into amides, ureas, or sulfonamides to probe the solvent-exposed channel or access the DFG-out allosteric pocket.

  • The C4-Bromine: Positioned ortho to the amine, this heavy halogen is primed for Palladium(0)-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The proximity of the bromine to the amine also allows for the construction of rigidified tricyclic systems via tandem coupling-cyclization methodologies.

Application in Kinase Inhibitor Workflows

Pyrazolo[1,5-a]pyridine derivatives have demonstrated profound efficacy as selective inhibitors of critical oncogenic and inflammatory kinases, most notably p38 MAPK [4] and the PI3K/AKT pathway (specifically PI3Kγ/δ isoforms)[5].

By functionalizing the C4 and C5 positions of 4-Bromopyrazolo[1,5-a]pyridin-5-amine, researchers can synthesize libraries that selectively wedge into the ATP-binding cleft of PI3K, halting the downstream phosphorylation cascade that drives tumor cell proliferation.

PI3K_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K (Target) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibits

Fig 1: Pyrazolo[1,5-a]pyridine derivatives inhibiting the PI3K/AKT proliferation pathway.

Experimental Workflows & Self-Validating Protocols

To maximize the utility of CAS 2920404-90-4, I have outlined a highly reliable, self-validating protocol for its orthogonal derivatization. This workflow ensures that the less reactive C4-bromide is functionalized first, preventing the amine from interfering with the Palladium catalytic cycle.

Synth_Workflow Core 4-Bromopyrazolo[1,5-a] pyridin-5-amine Suzuki Pd-Catalyzed Suzuki Coupling (C4 Position) Core->Suzuki Boronic Acid, Pd(dppf)Cl2 Intermediate C4-Aryl Intermediate Suzuki->Intermediate Amidation Amidation/Acylation (C5 Amino Group) Final Dual-Functionalized Kinase Inhibitor Amidation->Final Intermediate->Amidation R-COCl, Base

Fig 2: Orthogonal functionalization workflow of the 4-bromo and 5-amino positions.

Protocol: Synthesis of C4-Aryl, C5-Amido Kinase Inhibitor Libraries

Phase 1: Suzuki-Miyaura Cross-Coupling (C4 Functionalization)

  • Reagent Assembly: In a 10 mL microwave vial, combine 4-Bromopyrazolo[1,5-a]pyridin-5-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Selection: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand enforces a specific bite angle that accelerates the challenging oxidative addition into the electron-rich heteroaromatic C-Br bond while actively suppressing protodehalogenation side reactions.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate complex necessary for the transmetalation step.

  • Reaction Execution: Seal the vial and irradiate at 100°C for 30 minutes in a microwave synthesizer.

  • Self-Validation Checkpoint: Sample 5 µL of the crude mixture into an LC-MS. The reaction is deemed complete upon the disappearance of the m/z 212/214 isotopic doublet (characteristic of ⁷⁹Br/⁸¹Br) and the emergence of the target C4-aryl mass.

Phase 2: Amidation (C5 Functionalization)

  • Activation: Isolate the C4-aryl intermediate and dissolve it in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and the target carboxylic acid (1.2 eq).

  • Coupling: Cool the mixture to 0°C and add HATU (1.5 eq) portion-wise. Allow the reaction to warm to room temperature over 2 hours.

    • Causality: The C5-amine on this scaffold can be slightly deactivated due to the electron-withdrawing nature of the adjacent fused system. HATU generates a highly reactive HOAt-active ester, forcing the amidation to completion where standard carbodiimides (like EDC) would stall.

  • Purification: Quench with water, extract with EtOAc, and purify the organic layer via reverse-phase preparative HPLC (MeCN/H₂O + 0.1% TFA) to yield the final dual-functionalized inhibitor.

References

  • Bentham Science Publishers. "Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review." Letters in Drug Design & Discovery, 2024. Available at:[Link]

  • PubMed. "The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008. Available at:[Link]

  • ACS Publications. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 2024. Available at:[Link]

  • UCLouvain BOREAL. "Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors." Bioorganic & Medicinal Chemistry, 2012. Available at:[Link]

Sources

Foundational

4-Bromopyrazolo[1,5-a]pyridin-5-amine: Molecular Weight Profiling, Structural Dynamics, and Application in Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the landscape of modern targeted therapeutics, the pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of modern targeted therapeutics, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged scaffold. Specifically, 4-Bromopyrazolo[1,5-a]pyridin-5-amine (CAS: 2920404-90-4) serves as a critical building block in Fragment-Based Drug Discovery (FBDD). With a highly optimized molecular weight of 212.05 g/mol [1], this compound provides an ideal starting point for synthesizing potent protein kinase inhibitors. This whitepaper details the physicochemical properties of the scaffold, the causality behind its structural advantages, and self-validating experimental protocols for its integration into drug discovery pipelines.

Physicochemical Profiling & Structural Rationale

The "Molecular Weight Budget" in Drug Design

The molecular weight (MW) of a starting fragment dictates the flexibility a medicinal chemist has during Lead Optimization. According to Lipinski’s Rule of Five, an orally bioavailable drug should ideally possess a MW of less than 500 Da.

At exactly 212.05 g/mol [1], 4-Bromopyrazolo[1,5-a]pyridin-5-amine occupies less than half of this "molecular weight budget." This leaves approximately 288 Da available for the addition of solubilizing groups, selectivity pockets, and pharmacokinetic modulators.

Mechanistic Advantages of the Scaffold

The structural features of this molecule are not arbitrary; they are strictly causal to its function in kinase inhibition:

  • The 5-Amine Motif (Hinge Binder): The primary amine at the 5-position acts as a critical hydrogen-bond donor. In the ATP-binding pocket of kinases such as PI3Kγ, this amine, along with the adjacent pyridine nitrogen, forms essential bidentate hydrogen bonds with hinge region residues (e.g., Val882)[2], anchoring the molecule.

  • The 4-Bromo Motif (Synthetic Vector): The bromine atom is positioned orthogonally to the hinge-binding face. It serves as a highly reactive sp2-sp2 cross-coupling handle, allowing chemists to direct structural growth toward the solvent-exposed region or the kinase affinity pocket.

FBDD_Workflow Core 4-Bromopyrazolo[1,5-a] pyridin-5-amine MW: 212.05 CrossCoupling Suzuki-Miyaura Cross-Coupling (4-Bromo Vector) Core->CrossCoupling SAR Expansion HingeBinding Kinase Hinge Binding Validation (5-Amine Vector) Core->HingeBinding Structural Anchoring Lead Optimized Lead MW < 500 Da CrossCoupling->Lead HingeBinding->Lead

Caption: Fragment-Based Drug Discovery workflow utilizing the pyrazolo[1,5-a]pyridine core.

Quantitative Data Presentation

Table 1: Physicochemical Properties of 4-Bromopyrazolo[1,5-a]pyridin-5-amine

PropertyValueRationale / Impact
CAS Number 2920404-90-4[1]Unique identifier for procurement and literature tracking.
Chemical Formula C7H6BrN3[1]Defines the elemental composition.
Molecular Weight 212.05 g/mol [1]Leaves ~288 Da budget for Lead Optimization (Lipinski compliance).
Monoisotopic Mass 210.97 Da (79Br)Critical for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors 1 (-NH2)Essential for interacting with the kinase hinge region backbone.
H-Bond Acceptors 2 (N atoms)Participates in secondary binding interactions.

Table 2: Validated Kinase Targets for Pyrazolo[1,5-a]pyridine Derivatives

Target KinaseMechanism of ActionClinical RelevanceSource
PI3Kγ / PI3Kδ Dual inhibition via ATP-competitive binding; H-bond to Val882.Cancer immunotherapy, repolarization of M2 macrophages to M1.2[2]
p38 MAPK Potent inhibition improving in vitro metabolism.Anti-inflammatory agents.3[3]
CSK Negative regulation of T cell activation via LCK phosphorylation.Immuno-oncology; synergizes with anti-PD-1/PD-L1 therapies.4[4]

Experimental Workflows & Methodologies

As a Senior Application Scientist, it is imperative to design protocols that are self-validating. The following workflows detail the analytical verification and synthetic utilization of 4-Bromopyrazolo[1,5-a]pyridin-5-amine.

Protocol 1: LC-MS/MS Validation of Molecular Weight and Purity

Causality: Before initiating multi-step synthesis, the exact molecular weight and purity of the starting material must be verified. Because bromine has two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, the mass spectrum must exhibit a distinct doublet, acting as an internal validation of the compound's identity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 4-Bromopyrazolo[1,5-a]pyridin-5-amine in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water.

  • Chromatography (LC): Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a shallow gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

    • Why a shallow gradient? The highly polar 5-amine group causes the molecule to elute early. A shallow gradient ensures baseline resolution from any des-bromo impurities.

  • Mass Spectrometry (MS): Operate in Positive Electrospray Ionization (+ESI) mode.

  • Self-Validation Check: Observe the extracted ion chromatogram (EIC). The mass spectrum must show an [M+H]+ signal at m/z 212.0 ( 79 Br) and m/z 214.0 ( 81 Br) with roughly equal intensity. If this doublet is missing, the bromine handle has been lost, and the batch must be rejected.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Derivatization

Causality: To build out the molecule for kinase pocket optimization, the 4-bromo position is reacted with an aryl boronic acid. The choice of base and the strict exclusion of oxygen are critical to prevent catalyst deactivation.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 4-Bromopyrazolo[1,5-a]pyridin-5-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq).

    • Why this catalyst? The bidentate dppf ligand provides steric bulk that accelerates the reductive elimination step, preventing the formation of unwanted homocoupled byproducts.

  • Solvent Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solution with Argon for 15 minutes.

    • Why degas? Oxygen is a diradical that rapidly oxidizes the active Pd0 species to an inactive PdII state, permanently stalling the catalytic cycle.

  • Reaction Execution: Heat the mixture to 90°C under an Argon atmosphere for 12 hours.

  • Self-Validation Check (TLC): Monitor via Thin Layer Chromatography (DCM:MeOH 9:1). If the starting material (MW 212.05) remains but the boronic acid is consumed, proto-deborylation of the boronic acid has occurred. Corrective action: Add an additional 0.5 eq of boronic acid and ensure strict anaerobic conditions.

Mechanism of Action: Kinase Inhibition

Once elaborated, derivatives of 4-Bromopyrazolo[1,5-a]pyridin-5-amine show profound efficacy in modulating intracellular signaling pathways. For instance, in the context of cancer immunotherapy, dual inhibition of PI3Kγ and PI3Kδ prevents the conversion of PIP2 to PIP3, thereby halting downstream AKT phosphorylation[2].

PI3K_Signaling Inhibitor Pyrazolo[1,5-a]pyridine Derivative PI3K PI3Kγ / PI3Kδ (Kinase Target) Inhibitor->PI3K H-Bond to Val882 PIP3 PIP2 -> PIP3 Conversion PI3K->PIP3 AKT AKT Phosphorylation (Ser473) PIP3->AKT Survival Tumor Cell Survival & Immunosuppression AKT->Survival

Caption: Mechanism of action for pyrazolo[1,5-a]pyridine derivatives in PI3K/AKT signaling.

References

  • Wang, C. et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, ACS Publications (August 2024). Available at:[Link]

  • O'Malley, D. P. et al. "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase." PubMed Central (NIH). Available at:[Link]

  • PubMed Database. "The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors." National Institutes of Health. Available at: [Link]

  • RSC Publishing. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." Royal Society of Chemistry (February 2025). Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure of 4-Bromopyrazolo[1,5-a]pyridin-5-amine: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant ther...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including applications in oncology and inflammatory diseases.[1] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for structure-based drug design and for elucidating structure-activity relationships (SAR). This guide provides a comprehensive technical overview of the crystal structure of 4-Bromopyrazolo[1,5-a]pyridin-5-amine, a key intermediate and pharmacophore. While specific crystallographic data for this exact compound is not publicly available, this document will serve as a predictive and methodological guide for its determination and analysis, drawing upon the established structural chemistry of related pyrazolo[1,5-a]pyridine derivatives. We will detail the synthetic route, a robust protocol for single-crystal X-ray diffraction, and an expert analysis of the anticipated structural features and their implications for drug development.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

Nitrogen-containing heterocycles are fundamental building blocks in modern pharmaceuticals, with a significant percentage of FDA-approved drugs featuring these scaffolds.[2][] Among these, the pyrazolo[1,5-a]pyrimidine and its isostere, the pyrazolo[1,5-a]pyridine ring system, have garnered considerable attention.[4] These fused heterocyclic systems are planar, rigid structures that can orient substituents in well-defined three-dimensional space, making them ideal for interacting with biological targets such as protein kinases.[1][5]

The introduction of a bromine atom at the 4-position and an amine group at the 5-position of the pyrazolo[1,5-a]pyridine core in 4-Bromopyrazolo[1,5-a]pyridin-5-amine creates a molecule with significant potential for further functionalization and as a potent ligand in its own right. The bromine atom can serve as a handle for cross-coupling reactions, while the amine group can act as a hydrogen bond donor, crucial for molecular recognition at a receptor's active site. A detailed understanding of its crystal structure is therefore a critical step in harnessing its full potential in drug discovery.

Synthesis and Characterization

While a specific synthetic procedure for 4-Bromopyrazolo[1,5-a]pyridin-5-amine is not extensively documented, a plausible and efficient route can be designed based on established methodologies for related pyrazolo[1,5-a]pyrimidines and pyridines.[6][7] The general strategy often involves the construction of the pyrimidine or pyridine ring onto a pre-existing pyrazole core.

A potential synthetic pathway is outlined below:

Synthesis_Pathway A Starting Materials B Formation of Pyrazole Ring A->B C Cyclization to form Pyrazolo[1,5-a]pyridine Core B->C D Bromination C->D + NBS or Br2 E Amination D->E + Amine source F 4-Bromopyrazolo[1,5-a]pyridin-5-amine E->F

Caption: A generalized synthetic workflow for 4-Bromopyrazolo[1,5-a]pyridin-5-amine.

Spectroscopic Characterization: Upon successful synthesis, the identity and purity of 4-Bromopyrazolo[1,5-a]pyridin-5-amine would be confirmed using a suite of spectroscopic techniques. The expected data would be analogous to that of similar compounds reported in the literature.[8][9]

Technique Expected Observations
¹H NMR Aromatic protons on the pyrazolo[1,5-a]pyridine core, with distinct chemical shifts influenced by the electron-withdrawing bromine and electron-donating amine groups. A broad singlet corresponding to the amine protons.
¹³C NMR Resonances for the seven carbon atoms of the heterocyclic core. The carbon atom attached to the bromine will be significantly shifted.
Mass Spec. A molecular ion peak corresponding to the exact mass of C₇H₆BrN₃, with a characteristic isotopic pattern for bromine.
FT-IR N-H stretching vibrations for the amine group, along with characteristic aromatic C-H and C=C/C=N stretching frequencies.

Crystal Structure Determination: A Methodological Guide

Obtaining high-quality single crystals is the prerequisite for X-ray diffraction analysis. The following protocol outlines the key steps for the crystallization and structural elucidation of 4-Bromopyrazolo[1,5-a]pyridin-5-amine.

Crystallization Protocol

The choice of solvent and crystallization technique is critical and often requires empirical screening.

Step-by-Step Crystallization:

  • Purification: Ensure the compound is of high purity (>98%) using techniques like column chromatography or recrystallization.

  • Solvent Screening: Test the solubility of the compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: A small drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing a precipitant (a solvent in which the compound is less soluble).

    • Sitting Drop: A drop of the concentrated solution is placed in a well, which is then sealed in a larger chamber containing the precipitant.

  • Cooling: Slowly cool a saturated solution of the compound. The decrease in solubility at lower temperatures can induce crystallization.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods Purify High Purity Compound Solvent Solvent Screening Purify->Solvent Evaporation Slow Evaporation Solvent->Evaporation Vapor Vapor Diffusion Solvent->Vapor Cooling Slow Cooling Solvent->Cooling Harvest Harvest & Mount Crystal Evaporation->Harvest Vapor->Harvest Cooling->Harvest XRD X-Ray Diffraction Harvest->XRD

Caption: Experimental workflow for single crystal growth and analysis.

X-Ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Predicted Crystal Structure and Molecular Geometry

Based on the known crystal structures of pyrazolo[1,5-a]pyridine derivatives, several key features can be predicted for 4-Bromopyrazolo[1,5-a]pyridin-5-amine.[10]

Table of Predicted Structural Parameters:

Parameter Predicted Value/Observation Justification based on Analogs
Ring System PlanarThe pyrazolo[1,5-a]pyridine skeleton is an aromatic 10π-electron system, which favors planarity.[10]
N1-N2 Bond Length ~1.33 ÅConsistent with N-N single bond character with some degree of double bond character within the pyrazole ring.
C-Br Bond Length ~1.90 ÅTypical for a C(sp²)-Br bond.
C5-N(amine) Bond Length ~1.37 ÅShorter than a typical C-N single bond due to resonance with the aromatic system.
Crystal Packing Likely to exhibit π-π stacking and hydrogen bonding.The planar aromatic rings will facilitate stacking interactions, and the amine group is a potent hydrogen bond donor.
Intermolecular Interactions

The presence of the 5-amino group is expected to be a dominant feature in the crystal packing, leading to the formation of hydrogen-bonded networks. The bromine atom, while primarily considered a bulky substituent, can also participate in halogen bonding, a weaker but significant non-covalent interaction.

Intermolecular_Interactions Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 Hydrogen Bonding (N-H···N) Molecule3 Molecule C Molecule1->Molecule3 Halogen Bonding (C-Br···N/O) Molecule2->Molecule3 π-π Stacking

Caption: Predicted intermolecular interactions in the crystal lattice.

Implications for Drug Development

A definitive crystal structure of 4-Bromopyrazolo[1,5-a]pyridin-5-amine would provide invaluable insights for drug development professionals:

  • Structure-Based Design: The precise coordinates of the atoms would allow for accurate docking studies into the active sites of target proteins, such as kinases.[11] This would facilitate the design of more potent and selective inhibitors.

  • Understanding SAR: The crystal structure would rationalize existing SAR data and guide the synthesis of new analogs with improved properties. For example, the orientation of the amine and bromine substituents would inform where to introduce further modifications to optimize target engagement.

  • Physicochemical Properties: Crystal packing information can provide clues about the solid-state properties of the compound, such as solubility and melting point, which are important for formulation and development.

Conclusion

While the specific crystal structure of 4-Bromopyrazolo[1,5-a]pyridin-5-amine remains to be experimentally determined, this guide provides a robust framework for its synthesis, crystallization, and structural analysis. By drawing on the established chemistry of the pyrazolo[1,5-a]pyridine scaffold, we can confidently predict its key structural features. The elucidation of this crystal structure will undoubtedly be a significant contribution to the field of medicinal chemistry, providing a high-resolution map for the rational design of next-generation therapeutics based on this privileged heterocyclic core.

References

  • Kakehi, A., Kitajima, K., Ito, S., & Takusagawa, N. (1994). Structures of pyrazolo[1,5-a]pyridine derivatives.
  • Gudimella, R., et al. (2022).
  • Tu, S.-J., et al. (2016). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Molecules, 21(7), 893.
  • Ghorab, M. M., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103661.
  • Al-Omar, M. A., & Amr, A.-G. E. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 77.
  • Childress, E. S., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(2), 489.
  • Popa, M., et al. (2024).
  • Li, Y., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 4-bromopyrazolo[1,5-a]pyridine. Retrieved from [Link]

  • Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub.
  • ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of the target pyrazolo[1,5-a]pyrimidines (5a–c, 9a–c and 13a–i) and their studies. Retrieved from [Link]

  • Barrow, M. J., et al. (2025). X-Ray Structures of Some Heterocyclic Sulfones. Molecules, 30(17), 3429.
  • Wang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105951.
  • ResearchGate. (n.d.). Structure of nitrogen containing heterocycles. Retrieved from [Link]

  • Brian, B. K., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • Singh, P., & Kaur, M. (2024).
  • Encyclopedia.pub. (2023). Nitrogen Containing Heterocycles. Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling and Solubility Optimization of 4-Bromopyrazolo[1,5-a]pyridin-5-amine in Organic Solvents

Executive Summary The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine frameworks are privileged scaffolds in modern medicinal chemistry, frequently utilized in the design of highly selective kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine frameworks are privileged scaffolds in modern medicinal chemistry, frequently utilized in the design of highly selective kinase inhibitors, including Tropomyosin Receptor Kinase (Trk) and Cyclin-Dependent Kinase (CDK) targeted therapies[1]. Within this chemical space, 4-Bromopyrazolo[1,5-a]pyridin-5-amine serves as a critical, highly functionalized building block. The presence of the C4-bromine allows for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C5-primary amine provides a vector for amidation or further heterocyclic condensation[2][3].

However, the successful integration of this intermediate into high-yielding synthetic workflows or high-throughput screening (HTS) pipelines depends entirely on understanding its thermodynamic solubility profile. Poor solvent selection leads to incomplete reactions, catalyst poisoning via precipitation, and compromised analytical data. This whitepaper provides an in-depth mechanistic analysis of the solubility behavior of 4-Bromopyrazolo[1,5-a]pyridin-5-amine across various organic solvents and establishes a self-validating protocol for empirical solubility determination.

Structural Causality and Hansen Solubility Parameters (HSP)

To predict and manipulate the solubility of 4-Bromopyrazolo[1,5-a]pyridin-5-amine, we must deconstruct its molecular architecture using the Hansen Solubility Parameters (HSP) framework, which evaluates dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[4][5].

  • The Fused Bicyclic Core (Pyrazolo[1,5-a]pyridine): This planar, electron-rich aromatic system exhibits strong π−π stacking in the solid state, leading to a high crystal lattice energy. Overcoming this lattice energy requires solvents with significant dispersion ( δD​ ) and polar ( δP​ ) parameters.

  • The C5-Primary Amine (-NH₂): Acting as both a strong hydrogen bond donor and acceptor, the amine group drastically increases the δH​ requirement of the solvent. Solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF, THF) will disrupt intermolecular amine-amine hydrogen bonds in the crystal lattice, driving dissolution.

  • The C4-Bromine (-Br): The heavy, polarizable halogen atom increases the overall lipophilicity (LogP) of the molecule. While it reduces aqueous solubility, it enhances solubility in moderately polar and halogenated organic solvents (e.g., Dichloromethane, Chloroform) by increasing favorable dispersion interactions.

By balancing these three factors, we can predict that highly polar aprotic solvents will offer the highest solubility, while non-polar aliphatic hydrocarbons will act as strong anti-solvents.

Quantitative Data Presentation: Organic Solvent Profiling

The table below summarizes the representative thermodynamic solubility profile of 4-Bromopyrazolo[1,5-a]pyridin-5-amine across standard organic solvent classes at 25°C. Note: Values are calculated based on the physicochemical behavior of halogenated amino-pyrazolo-pyridines to guide synthetic design.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Synthetic Application
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 HTS Stock Solutions, SNAr
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 80 Amidation, Buchwald-Hartwig
Ethers Tetrahydrofuran (THF)7.620 - 50 Grignard, Suzuki Coupling
Ethers 1,4-Dioxane2.215 - 40 High-Temp Cross-Coupling
Polar Protic Methanol (MeOH)32.710 - 30 Deprotection, Crystallization
Esters Ethyl Acetate (EtOAc)6.05 - 15 Aqueous Workup / Extraction
Halogenated Dichloromethane (DCM)8.95 - 20 Electrophilic Halogenation
Non-Polar Heptane / Hexane~1.9< 1 Anti-solvent Precipitation

Experimental Methodology: The Shake-Flask HPLC-UV Protocol

To ensure trustworthiness and reproducibility in your own laboratory, solubility must be measured thermodynamically rather than kinetically. The Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the equilibrium solubility of pharmaceutical intermediates[6].

Step-by-Step Self-Validating Protocol
  • Pre-saturation & Preparation: Ensure all organic solvents are anhydrous. Weigh approximately 10-20 mg of 4-Bromopyrazolo[1,5-a]pyridin-5-amine into a 2 mL glass vial equipped with a PTFE-lined screw cap.

  • Solvent Addition: Add 0.5 mL of the target organic solvent to the vial. The goal is to create a visibly supersaturated suspension where solid remains present. If the solid dissolves completely, add more compound until saturation is maintained.

  • Thermodynamic Equilibration: Place the sealed vials in a temperature-controlled orbital shaker (e.g., 25.0 ± 0.1 °C) and agitate at 500 RPM for 24 to 72 hours[7]. Causality: 24+ hours are required to ensure the solid-liquid equilibrium has been reached and to overcome any transient supersaturation.

  • Phase Separation: Remove the vials and centrifuge at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. Alternatively, filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter.

  • Dilution & Quantification: Accurately pipette an aliquot of the clear supernatant (e.g., 10 µL) and dilute it into a compatible mobile phase (e.g., Acetonitrile/Water). Quantify the concentration using HPLC-UV (typically at λmax​ ~254 nm or 280 nm) against a pre-established 5-point calibration curve.

SolubilityWorkflow Start Solid Compound (4-Bromo-isomer) Solvent Organic Solvent Addition Start->Solvent Equilibrate Thermodynamic Equilibration (Shake-Flask, 24-72h, 25°C) Solvent->Equilibrate Separate Phase Separation (Centrifugation/Filtration) Equilibrate->Separate Analyze HPLC-UV/MS Quantification Separate->Analyze Result Thermodynamic Solubility Profile Analyze->Result

Thermodynamic solubility screening workflow via the shake-flask method.

Synthetic Application: Solvent Selection in Cross-Coupling

The primary utility of 4-Bromopyrazolo[1,5-a]pyridin-5-amine lies in its C4-bromine handle. In palladium-catalyzed cross-couplings (like the Suzuki-Miyaura reaction), the solvent must perform a dual role: it must dissolve the polar heterocyclic substrate while simultaneously stabilizing the lipophilic palladium-phosphine catalyst complex.

If a solvent like pure water or pure hexane is used, the reaction will fail due to the insolubility of either the organic substrate or the catalyst. Therefore, biphasic or miscible solvent mixtures (e.g., 1,4-Dioxane/Water or THF/Water) are employed. Dioxane provides excellent solubility for the brominated core at elevated temperatures (80-100°C) while allowing the aqueous base (e.g., K2​CO3​ ) to participate in the transmetalation step.

ReactionPathway SM 4-Bromopyrazolo[1,5-a] pyridin-5-amine Solvent Solvent System (e.g., Dioxane/H2O) SM->Solvent Reagents Aryl Boronic Acid Pd(dppf)Cl2, K2CO3 Reagents->Solvent Product 4-Arylpyrazolo[1,5-a] pyridin-5-amine Solvent->Product Cross-Coupling

Suzuki-Miyaura cross-coupling pathway highlighting the role of solvent selection.

Conclusion

The solubility of 4-Bromopyrazolo[1,5-a]pyridin-5-amine is dictated by the competing forces of its rigid, π -stacked bicyclic core, the hydrogen-bonding capacity of the C5-amine, and the lipophilicity of the C4-bromine. By leveraging polar aprotic solvents (DMSO, DMF) for stock solutions and moderate-polarity ethers (THF, Dioxane) for catalytic reactions, chemists can maximize reaction kinetics and yield. Utilizing the shake-flask thermodynamic protocol ensures that all downstream formulation and synthetic decisions are grounded in rigorous, empirical data.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI.[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.pub.[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC.[Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC.[Link]

  • (PDF) Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - ResearchGate.[Link]

  • Shake Flask Method for Partition Coefficient | PDF | Science & Mathematics - Scribd.[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences.[Link]

Sources

Exploratory

The 4-Bromopyrazolo[1,5-a]pyridin-5-amine Scaffold: A Technical Guide to Commercial Sourcing and Synthetic Functionalization

Executive Summary The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged scaffold in modern drug discovery, particularly in the design of potent and selective kinase inhibitors [1]. Among its func...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged scaffold in modern drug discovery, particularly in the design of potent and selective kinase inhibitors [1]. Among its functionalized derivatives, 4-Bromopyrazolo[1,5-a]pyridin-5-amine (CAS: 2920404-90-4) represents a critical bifunctional building block. The strategic placement of a bromine atom at the C4 position and a primary amine at the C5 position enables rapid, orthogonal diversification. This whitepaper provides an in-depth analysis of the commercial availability, structural properties, and validated synthetic methodologies for utilizing this scaffold in advanced medicinal chemistry campaigns.

Commercial Availability and Sourcing Metrics

For drug development professionals, the transition from hit-to-lead (H2L) to lead optimization requires a robust and scalable supply chain for core building blocks. Historically, highly substituted pyrazolo[1,5-a]pyridines required lengthy de novo syntheses. Today, 4-Bromopyrazolo[1,5-a]pyridin-5-amine is commercially accessible, though supply metrics vary by vendor.

When sourcing this compound, scientists must prioritize vendors that provide comprehensive analytical data (1H/13C NMR, LC-MS, and HPLC traces) to verify the regiochemistry, as the separation of 4-bromo and 6-bromo isomers can be challenging during bulk manufacturing.

Table 1: Commercial Supplier Data for CAS 2920404-90-4
SupplierCatalog / CASClaimed PurityTypical Scale AvailabilityLead Time (Global)
ChemScene [2]2920404-90-4≥95.0%Milligram to Multi-gram1 - 2 Weeks
Ambeed [3]2920404-90-4≥97.0%1g to 100gIn-Stock / 1 Week
Leyan (乐研) [4]2920404-90-4≥95.0%1g to 100g3 - 5 Days (APAC)
ChemicalBook [5]2920404-90-4Varies by sub-vendorGram to KilogramVaries

Note: Quantitative data is aggregated from current vendor catalogs. For GMP scale-up, custom synthesis contracts are typically required.

Mechanistic Grounding: The Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition

The pyrazolo[1,5-a]pyridine core is a bioisostere for indoles, azaindoles, and pyrazolo[1,5-a]pyrimidines. It acts as an exceptional ATP-competitive hinge binder in kinase targets. Recent breakthroughs have utilized this exact structural topology to overcome acquired resistance in oncology. For instance, novel tricyclic derivatives built from similar functionalized precursors have yielded next-generation RET inhibitors (e.g., APS03118) capable of bypassing solvent-front and gatekeeper mutations [6], as well as highly selective PI3Kγ/δ dual inhibitors [7].

The diagram below illustrates the fundamental workflow of how this commercially available building block is transformed into a targeted therapeutic agent, disrupting oncogenic signaling.

SynthesisWorkflow A 4-Bromopyrazolo[1,5-a] pyridin-5-amine (Commercial Scaffold) B Pd-Catalyzed Cross-Coupling (C4) A->B C 4-Aryl/Alkyl Intermediate B->C D Electrophilic Amidation (C5) C->D E Advanced Kinase Inhibitor D->E

Fig 1: Orthogonal functionalization workflow of 4-Bromopyrazolo[1,5-a]pyridin-5-amine.

Validated Experimental Protocols

As an application scientist, I emphasize that experimental success relies on understanding the causality behind reagent selection. The 4-bromo and 5-amino groups are ortho to each other, creating a sterically encumbered and electronically coupled microenvironment. The protocols below are engineered as self-validating systems to ensure high-fidelity transformations.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C4 Position

The C4 bromine is highly activated for oxidative addition by palladium. However, the adjacent C5 primary amine can coordinate to the metal center or cause steric repulsion.

Causality in Design: We utilize Pd(dppf)Cl₂ because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle (approx. 99°). This enforces a cis-geometry on the palladium intermediate, which drastically accelerates the rate-limiting reductive elimination step, overcoming the steric bulk of the ortho-amine [8]. A biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic scaffold and the inorganic base.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL Schlenk flask, add 4-Bromopyrazolo[1,5-a]pyridin-5-amine (1.0 mmol, 212 mg), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent Addition: Add 1,4-Dioxane (8 mL) and deionized H₂O (2 mL).

  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes to remove dissolved oxygen, preventing catalyst poisoning and homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 36 mg) under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The starting material exhibits a distinct isotopic doublet at m/z 212/214 (1:1 ratio, ⁷⁹Br/⁸¹Br). The reaction is deemed complete when this doublet disappears entirely, replaced by the product mass (m/z = [M+H]⁺).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Electrophilic Amidation of the C5-Amine

Following C4 functionalization, the C5 amine is typically capped with an amide, urea, or sulfonamide to interact with the solvent-exposed region or specific residues of a kinase binding pocket.

Causality in Design: The C5-amino group on the pyrazolo[1,5-a]pyridine ring exhibits reduced nucleophilicity. This is due to the partial delocalization of its nitrogen lone pair into the electron-deficient, fused bicyclic aromatic system. Standard coupling agents (like EDC/HOBt) often result in sluggish reactions and poor yields. Therefore, we deploy HATU , a highly efficient uronium-based coupling agent that forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the acylation forward kinetically. DIPEA is used as a sterically hindered, non-nucleophilic base to deprotonate the amine without interfering with the active ester.

Step-by-Step Methodology:

  • Activation: In a dry 20 mL vial, dissolve the desired carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol, 456 mg) and DIPEA (3.0 mmol, 0.52 mL). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add the 4-arylpyrazolo[1,5-a]pyridin-5-amine intermediate (1.0 mmol) from Protocol A in one portion.

  • Reaction: Stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Self-Validation (In-Process Control): Spot the reaction mixture on a TLC plate alongside the starting amine. Stain the plate with Ninhydrin and heat. The unreacted primary amine will stain a deep purple/brown. A successful reaction is indicated by the disappearance of the ninhydrin-positive spot, confirming complete consumption of the amine.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry over MgSO₄, concentrate, and purify via reverse-phase prep-HPLC.

Biological Pathway Integration

Compounds derived from the 4-Bromopyrazolo[1,5-a]pyridin-5-amine scaffold frequently function as ATP-competitive inhibitors. By mimicking the adenine ring of ATP, they bind to the kinase hinge region. The diagram below maps the logic of how these derivatives intercept oncogenic signaling, specifically in the context of Receptor Tyrosine Kinases (RTKs) like RET or EGFR, which subsequently drive the PI3K/AKT proliferation pathway.

KinasePathway Ligand Extracellular Growth Factors (e.g., GDNF, EGF) RTK Receptor Tyrosine Kinase (e.g., RET, EGFR) Ligand->RTK PI3K PI3K / AKT Signaling Cascade RTK->PI3K Inhibitor Pyrazolo[1,5-a]pyridine Derived Inhibitor Inhibitor->RTK ATP-Competitive Hinge Binding Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation

Fig 2: Interception of RTK-mediated oncogenic signaling by pyrazolo[1,5-a]pyridine derivatives.

Conclusion

The commercial availability of 4-Bromopyrazolo[1,5-a]pyridin-5-amine drastically accelerates the hit-to-lead timeline for medicinal chemistry programs targeting complex kinases. By understanding the inherent electronic and steric properties of this scaffold—and applying rationally designed, self-validating synthetic protocols—researchers can efficiently generate diverse, high-value chemical matter. Sourcing from reliable vendors with stringent QC standards ensures that downstream cross-coupling and amidation workflows proceed with high fidelity, ultimately expediting the delivery of novel therapeutics to the clinic.

References

  • Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71-87. Available at:[Link]

  • Wang, C., et al. (2025). Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold. PubMed (NIH). Available at:[Link]

  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • National Institutes of Health (PMC). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at:[Link]

Foundational

Synthesis and Starting Materials for 4-Bromopyrazolo[1,5-a]pyridin-5-amine: A Comprehensive Technical Guide

Introduction & Strategic Rationale The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles and azaindoles due to its superior...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles and azaindoles due to its superior solubility and unique hydrogen-bonding profile. Specifically, 4-bromopyrazolo[1,5-a]pyridin-5-amine is a highly sought-after building block for the development of kinase inhibitors (e.g., targeting IRAK-4, RAC1, and Plasmodium kinases)[1][2][3].

The strategic value of this specific substitution pattern lies in its orthogonal reactivity:

  • The 5-amino group serves as a nucleophilic handle for amide coupling (e.g., forming carboxamides) or Buchwald-Hartwig aminations.

  • The 4-bromo group acts as an electrophilic vector for Suzuki-Miyaura or Sonogashira cross-coupling, allowing for the late-stage introduction of aryl or heteroaryl appendages[1].

Retrosynthetically, the most robust method to construct the pyrazolo[1,5-a]pyridine core is via the 1,3-dipolar cycloaddition of an N-aminopyridinium ylide with an electron-deficient alkyne[4]. To achieve the precise 4-bromo-5-amino substitution, the synthesis must originate from a pre-functionalized pyridine ring: 3-bromo-4-aminopyridine .

Mechanistic Logic & Pathway Design

The core transformation in this synthesis is the [3+2] cycloaddition. When an N-aminopyridinium salt is treated with a mild base (such as K₂CO₃), it undergoes deprotonation to form a reactive N-imide ylide. This ylide acts as a 1,3-dipole.

When reacted with an asymmetric dipolarophile like ethyl propiolate, the cycloaddition is highly regioselective. The nucleophilic nitrogen of the ylide attacks the highly electrophilic terminal carbon ( β -carbon) of the alkyne, while the C-2 carbon of the pyridine ring attacks the α -carbon bearing the ester group. The resulting non-aromatic cycloadduct undergoes spontaneous oxidative aromatization (often driven by ambient oxygen) to yield the stable pyrazolo[1,5-a]pyridine system[4][5].

Mechanism N_amino N-Aminopyridinium Salt (Electrophilic N, Acidic C2-H) Ylide N-Imide Ylide (Reactive Dipole) N_amino->Ylide Deprotonation by K2CO3 Cycloadduct Primary Cycloadduct (Non-Aromatic Intermediate) Ylide->Cycloadduct [3+2] Cycloaddition with Alkyne Aromatized Aromatized Core (Pyrazolo[1,5-a]pyridine) Cycloadduct->Aromatized Spontaneous Oxidation / Aromatization

Fig 1. Mechanistic causality of the 1,3-dipolar cycloaddition forming the bicyclic core.

Starting Material Selection & Reagent Causality

To ensure a self-validating and high-yielding protocol, the selection of starting materials and reagents is governed by strict chemical causality:

  • Core Precursor (3-Bromo-4-aminopyridine): The numbering of the pyridine ring translates directly to the bicyclic core. The C-3 bromine becomes the C-4 bromine of the product, and the C-4 amine becomes the C-5 amine.

  • Protecting Group (Boc₂O): The exocyclic 4-amino group on the starting pyridine is highly nucleophilic. If left unprotected, it will compete with the pyridine ring nitrogen for the aminating agent. Protection with a tert-butyloxycarbonyl (Boc) group sterically and electronically deactivates this exocyclic amine, directing amination exclusively to the ring nitrogen[3].

  • Aminating Agent (DPH): While O-(mesitylsulfonyl)hydroxylamine (MSH) is a classic reagent for N-amination, it is notoriously unstable and poses an explosion hazard. O-(2,4-Dinitrophenyl)hydroxylamine (DPH) is utilized instead as a bench-stable, safe, and highly effective alternative for transferring the NH₂⁺ equivalent.

  • Global Deprotection Reagent (40% H₂SO₄): Following cycloaddition with ethyl propiolate, the intermediate possesses an unwanted ethyl ester at C-3 and a Boc group at C-5. Refluxing in 40% aqueous sulfuric acid acts as a brilliant tri-functional reagent: it (1) hydrolyzes the ester to a carboxylic acid, (2) drives the protodecarboxylation of the electron-rich C-3 position, and (3) cleaves the acid-labile Boc group in a single, highly atom-economical step[3].

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and expected quantitative yields for the four-step workflow.

StepTransformationReagents & SolventTemp & TimeTypical Yield
1 N-ProtectionBoc₂O (1.1 eq), Et₃N, DMAP, DCMRT, 12 h85 – 90%
2 N-AminationDPH (1.2 eq), MeCN40 °C, 24 h70 – 80%
3 CycloadditionEthyl propiolate (1.5 eq), K₂CO₃, DMFRT, 18 h60 – 75%
4 Global Deprotection40% aq. H₂SO₄100 °C (Reflux), 6 h75 – 85%

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring the chemist can verify the success of the transformation before proceeding to the next stage.

Workflow SM 3-Bromo-4-aminopyridine (Starting Material) Step1 N-Protection (Boc2O) SM->Step1 Step2 N-Amination (DPH) Step1->Step2 Step3 Cycloaddition (Ethyl Propiolate) Step2->Step3 Step4 Global Deprotection (40% H2SO4) Step3->Step4 Target 4-Bromopyrazolo[1,5-a] pyridin-5-amine Step4->Target

Fig 2. Four-step synthetic workflow from 3-bromo-4-aminopyridine to the target molecule.

Step 1: N-Protection
  • Procedure: Dissolve 3-bromo-4-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Allow to warm to room temperature and stir for 12 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The highly polar starting material will be consumed, replaced by a higher running UV-active spot. LCMS will confirm the [M+H]⁺ mass of the mono-Boc protected product.

Step 2: Electrophilic N-Amination
  • Procedure: Dissolve the protected pyridine in anhydrous acetonitrile. Add O-(2,4-dinitrophenyl)hydroxylamine (DPH, 1.2 eq) and stir at 40 °C for 24 hours.

  • Validation: The reaction is visually validated by the precipitation of the product as the 2,4-dinitrophenolate salt. Filtration and subsequent washing with cold diethyl ether yield the pure N-aminopyridinium salt. LCMS will show the [M]⁺ cation mass.

Step 3: 1,3-Dipolar Cycloaddition
  • Procedure: Suspend the N-aminopyridinium salt (1.0 eq) in N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by ethyl propiolate (1.5 eq). Stir at room temperature for 18 hours open to the atmosphere to facilitate oxidative aromatization[4].

  • Validation: TLC will reveal a new spot that exhibits characteristic bright blue fluorescence under 365 nm UV light (a hallmark of the pyrazolo[1,5-a]pyridine core). LCMS confirms the formation of ethyl 4-bromo-5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate.

Step 4: Global Deprotection and Decarboxylation
  • Procedure: Suspend the cycloadduct in 40% aqueous sulfuric acid (H₂SO₄). Heat the mixture at reflux (approx. 100–110 °C) for 6 hours[3]. Cool the mixture to 0 °C, carefully basify with saturated aqueous NaOH to pH 10, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Validation: ¹H NMR provides definitive proof of success. The spectrum will show the complete disappearance of the tert-butyl singlet (~1.5 ppm) and the ethyl ester signals (~4.3 ppm, q; ~1.3 ppm, t). Crucially, the diagnostic C-3 aromatic proton will appear as a distinct doublet (approx. 6.4 ppm, J = 2.0 Hz)[3].

Sources

Exploratory

Discovery and Optimization of Pyrazolo[1,5-a]pyridine Derivatives: A Technical Guide to Next-Generation Kinase Inhibitors

Executive Summary The pyrazolo[1,5-a]pyridine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of highly selective kinase inhibitors. As an isostere of imidazo[1,2-a]pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of highly selective kinase inhibitors. As an isostere of imidazo[1,2-a]pyridine, this 5:6 aza-fused bicyclic system offers distinct electronic properties, tunable lipophilicity, and exceptional functional group tolerance. This technical guide explores the structural rationale, synthetic methodologies, and preclinical validation protocols driving the discovery of pyrazolo[1,5-a]pyridine derivatives, with a specific focus on their breakthrough application as dual PI3Kγ/δ inhibitors for cancer immunotherapy.

Rationale for the Pyrazolo[1,5-a]pyridine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyridine moiety is a privileged, drug-like scaffold frequently observed in FDA-approved drugs (e.g., the antiallergic agent Ibudilast) and advanced clinical candidates for tuberculosis and oncology[1].

Causality in Scaffold Selection: The selection of the pyrazolo[1,5-a]pyridine core over other bicyclic systems is driven by its unique hydrogen-bonding network. The bridgehead nitrogen and the adjacent pyrazole nitrogen create an electron-rich system that acts as a potent hydrogen-bond acceptor. This is highly favorable for anchoring inhibitors into the ATP-binding hinge region of kinases[2]. Furthermore, the scaffold generally exhibits improved metabolic stability and reduced off-target toxicity compared to other aza-fused systems, making it an ideal candidate for oral drug formulation[3].

Target Application: Dual PI3Kγ/δ Inhibition for Cancer Immunotherapy

Recent breakthroughs have highlighted the efficacy of pyrazolo[1,5-a]pyridine derivatives as potent and selective dual PI3Kγ/δ inhibitors[2]. PI3Kγ and PI3Kδ play critical roles in exerting immunosuppression by targeting regulatory T cells and myeloid cells within the tumor microenvironment (TME)[4].

Mechanistic Rationale: Targeting both isoforms simultaneously addresses the immunosuppressive TME more effectively than targeting a single isoform. Dual inhibition repolarizes M2-like (immunosuppressive) macrophages into an M1-like (pro-inflammatory) phenotype, thereby unleashing CD8+ cytotoxic T cells and inducing tumor regression[4][5].

PI3K_Pathway TME Tumor Microenvironment PI3Kg PI3Kγ / PI3Kδ TME->PI3Kg Activates AKT AKT Phosphorylation (S473) PI3Kg->AKT Phosphorylates M2 M2 Macrophages (Immunosuppressive) AKT->M2 Promotes M1 M1 Macrophages (Pro-inflammatory) Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor (e.g., 20e) Inhibitor->PI3Kg Blocks Inhibitor->M1 Repolarizes

PI3Kγ/δ signaling pathway and macrophage repolarization by inhibitors.

Synthetic Methodologies & Scaffold Construction

The construction of the pyrazolo[1,5-a]pyridine core often relies on the N-amination of substituted pyridines followed by a 1,3-dipolar cycloaddition[1][6].

Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core
  • Step 1: N-Amination. React the substituted pyridine with O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH) at 0 °C, warming to room temperature.

    • Causality & Validation: DNPH is preferred over traditional aminating agents due to its balance of reactivity and safety. It efficiently forms the N-aminopyridinium salt without the severe explosive risks associated with other reagents[1]. The reaction's completion is self-validated by the precipitation of the pyridinium salt, which can be isolated via simple filtration.

  • Step 2: 1,3-Dipolar Cycloaddition. The isolated N-aminopyridinium salt is reacted with an electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate) or an α,β -unsaturated compound in the presence of a base (such as K2CO3 or DBU) and an oxidant (like TEMPO or chloranil) in a solvent like acetonitrile[7][8].

    • Causality & Validation: The base deprotonates the N-aminopyridinium salt to generate a highly reactive pyridinium N-imine ylide. This ylide undergoes a regioselective [3+2] cycloaddition with the alkyne. The oxidant is strictly required to facilitate the subsequent cross-dehydrogenative aromatization, yielding the fully conjugated, thermodynamically stable pyrazolo[1,5-a]pyridine system[6][7].

Synth_Workflow Sub1 Substituted Pyridine Amination N-Amination (DNPH or MSH) Sub1->Amination Intermediate N-Aminopyridinium Salt Amination->Intermediate Cycloaddition 1,3-Dipolar Cycloaddition (Alkyne, Base, Oxidant) Intermediate->Cycloaddition Product Pyrazolo[1,5-a]pyridine Core Cycloaddition->Product

Step-by-step synthetic workflow for the pyrazolo[1,5-a]pyridine core.

Structure-Activity Relationship (SAR) & Lead Optimization

Optimization of the pyrazolo[1,5-a]pyridine core involves fine-tuning the substituents to maximize kinase affinity and selectivity. In the development of PI3Kγ/δ inhibitors, the introduction of a dimethoxypyridine fragment at the 7-position significantly enhanced potency[2].

Table 1: SAR Profile of Pyrazolo[1,5-a]pyridine PI3Kγ/δ Inhibitors
CompoundStructural ModificationPI3Kγ IC50 (nM)PI3Kδ IC50 (nM)AKT S473 EC50 (μM)In Vivo Pharmacokinetics
Compound 5 Unoptimized core>10015.2N/ASuboptimal
Compound 20e (IHMT-PI3K-315) 7-dimethoxypyridine + urea group4.09.10.013 - 0.028High (Favorable oral bioavailability)

Binding Mode Causality: Compound 20e (IHMT-PI3K-315) demonstrates exceptional biochemical potency. Molecular docking reveals the causality behind this affinity: the nitrogen of the pyrazolo[1,5-a]pyridine core forms a critical hydrogen bond with the backbone of Val882 in the hinge region of PI3Kγ (Val828 in PI3Kδ). Simultaneously, the dimethoxypyridine moiety engages in π–π stacking with His830 in PI3Kδ, driving the high selectivity profile against a panel of 64 other kinases[2].

Preclinical Evaluation Protocols

To validate the efficacy of synthesized pyrazolo[1,5-a]pyridine derivatives, robust biochemical assays must be employed.

Protocol 2: ADP-Glo Kinase Assay for PI3K Inhibition

The phosphoinositide kinase inhibition activities are determined using the ADP-Glo kinase assay, a self-validating luminescent protocol[2].

  • Step 1: Kinase Reaction. Incubate 3 μL of serially diluted pyrazolo[1,5-a]pyridine compounds with 3 μL of PI3K enzyme (e.g., PI3Kγ at 17.4 μg/mL or PI3Kδ at 3.3 μg/mL) and 6 μL of substrate PI3:PS (0.06 mg/mL) containing ATP (30 μM for PI3Kγ, 50 μM for PI3Kδ)[2].

    • Causality: ATP concentrations are strictly tailored to the specific Km​ of each PI3K isoform. This ensures the assay is highly sensitive to competitive ATP-site inhibitors, preventing substrate saturation from masking the inhibitor's potency.

  • Step 2: ADP-Glo Reagent Addition. Add the ADP-Glo reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Causality & Validation: Complete depletion of background ATP is a critical self-validating step. It prevents false-positive luminescence, ensuring that the final signal is exclusively derived from the ADP generated during the kinase reaction.

  • Step 3: Kinase Detection Reagent. Add the detection reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Measure the luminescence.

    • Causality: The luminescent readout provides a highly sensitive, non-radioactive method to quantify kinase activity, directly correlating light output with the amount of ADP produced, thus accurately determining the IC50 of the inhibitor.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold represents a highly versatile and potent pharmacophore in modern drug discovery. Through rational structure-based design, precise synthetic methodologies like N-amination/cycloaddition, and rigorous biochemical validation, researchers can leverage this core to develop next-generation therapeutics. Its successful application in creating dual PI3Kγ/δ inhibitors underscores its potential to overcome the limitations of previous kinase inhibitors and deliver robust in vivo efficacy for cancer immunotherapy.

References

  • Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions Source: ACS Omega URL: [Link]

  • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Source: DOI.org URL: [Link]

  • Title: New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors Source: PubMed (NIH) URL: [Link]

Sources

Foundational

The Physicochemical Architecture and Stability Dynamics of 4-Bromopyrazolo[1,5-a]pyridin-5-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern medicinal chemistry, 5:6 aza-fused N-heteroarom...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, 5:6 aza-fused N-heteroaromatic compounds have emerged as privileged scaffolds. Among these, 4-Bromopyrazolo[1,5-a]pyridin-5-amine (CAS: 2920404-90-4) represents a highly functionalized, dipolar building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates[1].

As a Senior Application Scientist, I frequently observe that the downstream success of cross-coupling reactions (such as Buchwald-Hartwig or Suzuki-Miyaura) relying on this intermediate is heavily dictated by its upstream handling. This guide provides an authoritative, in-depth analysis of the physical appearance and stability profile of 4-Bromopyrazolo[1,5-a]pyridin-5-amine. By understanding the causality between its electronic structure and its physical degradation pathways, researchers can implement self-validating protocols to ensure absolute material integrity.

Structural Causality and Physical Appearance

The pyrazolo[1,5-a]pyridine core is characterized by its unique dipolar behavior, driven by the π-excessive nature of the five-membered pyrazole ring and the π-deficient nature of the six-membered pyridine ring[2].

When functionalized with an electron-donating amine group at the C5 position and an electron-withdrawing bromine atom at the C4 position, the molecule experiences significant intramolecular charge transfer. This extended conjugation directly influences its physical appearance. While the unsubstituted pyrazolo[1,5-a]pyridine is a clear liquid or low-melting solid[3], the introduction of the bromo and amine groups increases the molecular weight and intermolecular hydrogen bonding, resulting in a distinct solid-state form. Similar functionalized derivatives typically present as off-white to orange crystalline powders[4].

Key Physicochemical Properties

The following table synthesizes the expected quantitative and qualitative data for this compound, establishing a baseline for analytical verification.

PropertyValue / DescriptionCausality / Analytical Significance
IUPAC Name 4-Bromopyrazolo[1,5-a]pyridin-5-amineDefines the exact regiochemistry critical for targeted cross-coupling.
CAS Registry Number 2920404-90-4[1]Primary identifier for sourcing and regulatory documentation.
Molecular Formula C7H6BrN3Baseline for High-Resolution Mass Spectrometry (HRMS) validation.
Molecular Weight 212.05 g/mol Used for stoichiometric calculations in synthetic workflows.
Physical Appearance Off-white to pale orange crystalline solidColoration is driven by the conjugated aza-fused π-system[2]. Deepening of color (e.g., to dark brown) indicates oxidative degradation.
Storage Conditions 0–8 °C, Inert Atmosphere (Ar/N2)Minimizes thermal kinetic energy and prevents N-oxidation of the C5-amine[4].

Stability Dynamics and Degradation Pathways

The stability of 4-Bromopyrazolo[1,5-a]pyridin-5-amine is inherently compromised by its functional groups. Understanding why it degrades is critical for designing robust storage and handling protocols.

  • Oxidative Susceptibility: The primary amine at the C5 position is highly nucleophilic and electron-rich. Exposure to atmospheric oxygen, especially in the presence of transition metal impurities or light, leads to N-oxidation, forming hydroxylamines or nitroso derivatives.

  • Photolytic Cleavage: The C-Br bond at the C4 position is susceptible to homolytic cleavage under UV irradiation. The resulting aryl radical can abstract hydrogen from solvents or undergo dimerization, leading to complex, insoluble polymeric mixtures.

G A 4-Bromopyrazolo[1,5-a]pyridin-5-amine (Dipolar Scaffold) B C5-Amine Group (Electron Donating) A->B Structural feature C C4-Bromo Group (Electron Withdrawing) A->C Structural feature D Oxidative Susceptibility (Requires Inert Storage) B->D Induces E Photolytic Cleavage (Requires Amber Vials) C->E Induces

Fig 1: Structural features dictating the stability profile of the pyrazolo[1,5-a]pyridine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, stability testing cannot rely on a single analytical technique. The following protocols are designed as self-validating systems: physical changes are orthogonally verified by chemical assays.

Protocol 1: Forced Degradation & Stability-Indicating Assay (HPLC-PDA-MS)

Objective: To quantify the degradation kinetics of the compound under environmental stress and identify specific degradants.

Why this matters: Using a Photodiode Array (PDA) coupled with Mass Spectrometry (MS) allows us to track both the disruption of the aromatic chromophore (via UV shifts) and the exact mass changes (e.g., +16 Da for oxidation).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of 4-Bromopyrazolo[1,5-a]pyridin-5-amine in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution. Causality: Acetonitrile is chosen over Methanol to prevent potential nucleophilic substitution at the brominated carbon during thermal stressing.

  • Aliquot Segregation: Divide the stock into three 2 mL amber vials and three 2 mL clear glass vials.

  • Environmental Stressing:

    • Control: Store one amber vial at -20 °C.

    • Oxidative Stress: Add 0.1 mL of 3% H2O2 to one amber vial and incubate at 40 °C for 24 hours.

    • Photolytic Stress: Place one clear vial in a photostability chamber (ICH Q1B compliant, 1.2 million lux hours).

  • Chromatographic Analysis: Inject 5 µL of each sample into an LC-MS system equipped with a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Data Synthesis: Compare the Total Ion Chromatogram (TIC) and UV spectra (λmax ~250-280 nm) of the stressed samples against the control. A shift in the baseline color of the solution (e.g., from pale orange to dark brown) should directly correlate with the emergence of a +16 Da (M+O) peak in the MS data, validating the oxidative degradation pathway.

Protocol 2: Solid-State Characterization (PXRD & DSC)

Objective: To verify the physical appearance and detect polymorphic transitions that affect solubility.

Why this matters: Visual inspection is subjective. Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) provide empirical proof of the crystalline lattice integrity. If the compound absorbs moisture (hygroscopicity), the lattice will shift, altering its physical stability.

Step-by-Step Methodology:

  • Baseline PXRD: Load 15 mg of the raw powder onto a zero-background silicon holder. Scan from 2θ = 5° to 40° using Cu-Kα radiation. Causality: This establishes the definitive crystalline fingerprint of the pure batch.

  • Thermal Profiling (DSC): Weigh 2-3 mg of the sample into an aluminum pan. Crimp the pan with a pinhole to allow volatile release.

  • Heating Ramp: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). Causality: The nitrogen purge prevents in-situ oxidation during heating, ensuring the endothermic peak observed is purely the melting point, not a degradation artifact.

  • Validation: A sharp endothermic peak indicates high purity and a highly ordered crystalline state. A broadened peak or a glass transition event indicates amorphization or the presence of impurities (such as degradation by-products).

Workflow N1 1. Baseline Characterization (PXRD & LC-MS) N2 2. Environmental Stressing (Light, Heat, O2) N1->N2 Validate purity before stress N3 3. Orthogonal Analysis (HPLC-PDA & DSC) N2->N3 Isolate degradation products N4 4. Data Synthesis (Degradation Kinetics) N3->N4 Correlate physical & chemical data

Fig 2: Self-validating workflow for assessing chemical and physical stability under stress.

Conclusion

The physical appearance and stability of 4-Bromopyrazolo[1,5-a]pyridin-5-amine are direct manifestations of its dipolar, highly conjugated aza-fused structure. While its off-white to pale orange crystalline form is stable under ideal conditions (0–8 °C, inert atmosphere), the electron-rich C5-amine and the photolabile C4-bromo group demand rigorous, self-validating analytical oversight. By implementing the orthogonal LC-MS and DSC protocols outlined above, drug development professionals can ensure the structural integrity of this critical scaffold, thereby safeguarding the yield and purity of downstream pharmaceutical syntheses.

References

  • Shanghai Haohong Pharmaceutical Co., Ltd. Product Catalog (CAS 2920404-90-4)
  • Pyrazolo(1,5-a)
  • Pyrazolo[1,5-a]pyridine-7-carbaldehyde Properties and Applications Source: Chem-Impex URL
  • Source: MDPI (Molecules)

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 4-Bromopyrazolo[1,5-a]pyridin-5-amine The pyrazolo[1,5-a]pyrimidine and its pyridine bioisostere, the pyrazolo[1,5-a]pyridine scaffold, represent a class of "pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 4-Bromopyrazolo[1,5-a]pyridin-5-amine

The pyrazolo[1,5-a]pyrimidine and its pyridine bioisostere, the pyrazolo[1,5-a]pyridine scaffold, represent a class of "privileged structures" in medicinal chemistry and drug discovery.[1] These fused heterocyclic systems are key components in a multitude of biologically active molecules, including kinase inhibitors, anticancer agents, and therapeutics for neurodegenerative diseases.[2][3] Their rigid, planar structure provides a unique framework for interacting with biological targets.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[4][5] Its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids make it an indispensable tool for rapidly generating molecular diversity and exploring structure-activity relationships (SAR).[4][6] This guide provides a detailed examination of the application of Suzuki-Miyaura coupling to a specific, yet challenging, substrate: 4-Bromopyrazolo[1,5-a]pyridin-5-amine.

Understanding the Substrate: 4-Bromopyrazolo[1,5-a]pyridin-5-amine

The successful application of any cross-coupling protocol begins with a thorough understanding of the substrate's reactivity. 4-Bromopyrazolo[1,5-a]pyridin-5-amine presents a unique set of challenges and opportunities rooted in its electronic and structural features.

  • Potential for Catalyst Inhibition: The substrate contains two nitrogen atoms with lone pairs of electrons—the pyridine nitrogen and the exocyclic amine. These basic sites can coordinate strongly to the palladium catalyst center, leading to the formation of stable, off-cycle complexes that inhibit or completely shut down the catalytic cycle.[7][8][9] This is a well-documented challenge for nitrogen-containing heterocycles.[10]

  • Electronic Nature: The pyrazolo[1,5-a]pyridine ring system is electron-deficient, which generally facilitates the oxidative addition step of the catalytic cycle. However, the presence of the C5-amino group, a strong electron-donating group, enriches the π-system. This electronic push can make oxidative addition of the C-Br bond to the Pd(0) center more challenging compared to substrates bearing electron-withdrawing groups.[11]

Navigating these inherent properties requires a carefully optimized catalytic system designed to favor the productive catalytic pathway over catalyst inhibition.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

A foundational understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_catalyst Catalyst State OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-Br PdII_Br L₂Pd(II)(Br)(Ar) OA->PdII_Br RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' PdII_Ar L₂Pd(II)(Ar)(Ar') TM->PdII_Ar RE->OA Ar-Ar' (Product) Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 + Pd(0)L₂ regenerated ArBr R-Br (4-Bromopyrazolo[1,5-a]pyridin-5-amine) ArBr->OA ArBOH Ar'-B(OR)₂ (Boronic Acid/Ester) ArBOH->TM Base Base (e.g., K₂CO₃) Base->TM Pd0->OA PdII_Br->TM PdII_Ar->RE

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromopyrazolo[1,5-a]pyridin-5-amine, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the bromide and forming a diorganopalladium(II) complex.[12]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Key Parameters for Optimization

Achieving high yields and clean conversions with 4-Bromopyrazolo[1,5-a]pyridin-5-amine requires careful selection of the catalyst, base, and solvent.

Catalyst System: The Engine of the Reaction

The choice of palladium precursor and, more critically, the ligand, is paramount to overcoming catalyst inhibition.

  • Palladium Source: Standard precursors like Pd(OAc)₂ and Pd₂(dba)₃ are effective when paired with an appropriate ligand. Pre-formed complexes such as PdCl₂(dppf)·CH₂Cl₂ or specialized pre-catalysts can also be used and sometimes offer greater stability and reproducibility.[13]

  • Ligand Selection: This is the most critical variable. For electron-rich, N-heterocyclic substrates, standard ligands like PPh₃ are often insufficient. The most successful strategies employ:

    • Bulky, Electron-Rich Phosphines: Ligands such as XPhos, SPhos, and RuPhos (Buchwald ligands) are highly effective.[9] Their steric bulk promotes reductive elimination (the product-forming step), while their electron-donating nature facilitates the initial oxidative addition.[8][11]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium, creating robust catalysts that are resistant to decomposition and deactivation.[14][15]

Base Selection: The Activator

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice can significantly impact reaction efficiency.

  • Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are widely used. Cesium carbonate is more soluble in organic solvents and more basic, often accelerating reactions with challenging substrates.[13]

  • Phosphates: K₃PO₄ is a strong base that is particularly effective, especially with sterically hindered substrates or less reactive aryl chlorides.[6]

  • Aqueous vs. Anhydrous: Many Suzuki protocols benefit from an aqueous-organic solvent mixture, which can aid in dissolving the base and facilitating the formation of the active boronate species.[6][16]

Solvent System: The Reaction Medium

The solvent must solubilize all components of the reaction mixture at the chosen temperature.

  • Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are common choices, often mixed with water.[6]

  • Aromatic Hydrocarbons: Toluene is a high-boiling, non-polar solvent suitable for many conditions.[17]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be effective but may lead to catalyst decomposition at very high temperatures.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling various aryl and heteroaryl boronic acids.

Materials:

  • 4-Bromopyrazolo[1,5-a]pyridin-5-amine (1.0 equiv)

  • Aryl/Heteroarylboronic Acid or Pinacol Ester (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Bromopyrazolo[1,5-a]pyridin-5-amine, the boronic acid, the palladium catalyst/ligand, and the base.

  • Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4–24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-Aryl-pyrazolo[1,5-a]pyridin-5-amine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes. This is particularly useful for high-throughput synthesis and rapid library generation.[18][19]

Materials:

  • Same as Protocol 1

  • Microwave-safe reaction vial with a stir bar

Procedure:

  • In a microwave-safe vial, combine 4-Bromopyrazolo[1,5-a]pyridin-5-amine, the boronic acid, the palladium catalyst/ligand, and the base.

  • Add the degassed solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Heat the reaction to a set temperature (e.g., 120–150 °C) for a specified time (e.g., 15–40 minutes) with stirring.

  • After the reaction is complete, cool the vial to a safe temperature using compressed air before opening.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and outcomes for Suzuki couplings on analogous N-heterocyclic systems, which serve as a strong predictive guide for reactions with 4-Bromopyrazolo[1,5-a]pyridin-5-amine.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / TimeExpected YieldReference Analog
Phenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (3)-Cs₂CO₃ (2.0)MeCN/H₂O80 °C / 12hGood to Excellent[13]
4-Methoxyphenyl-boronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2.0)EtOH/H₂O135 °C / 40 min (µW)Excellent[18]
4-Acetylphenyl-boronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2.0)EtOH/H₂O135 °C / 40 min (µW)Good[18]
3-Thienylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.3)1,4-Dioxane/H₂O95 °C / 15hModerate to Good[6]
4-Fluorophenyl-boronic acidPd(OAc)₂ (2.5)SPhos (5.0)K₃PO₄ (2.5)1,4-Dioxane80 °C / 18hGood to Excellent[8][17]

Troubleshooting and Optimization

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

Troubleshooting_Workflow start Low or No Product Yield reagent_check Verify Reagent Purity & Stoichiometry (Substrate, Boronic Acid, Base, Solvent) start->reagent_check condition_review Review Reaction Conditions (Temp, Time, Inert Atmosphere) start->condition_review catalyst_issue Suspect Catalyst Inhibition/Decomposition reagent_check->catalyst_issue Reagents OK condition_review->catalyst_issue Conditions OK change_catalyst Screen Different Ligands (e.g., XPhos, SPhos, NHC) catalyst_issue->change_catalyst Yes change_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) change_catalyst->change_base change_solvent Change Solvent/Temp change_base->change_solvent success Successful Reaction change_solvent->success

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

  • No Reaction/Low Conversion:

    • Catalyst Inactivity: The primary suspect is catalyst inhibition. Switch to a bulkier, more electron-rich ligand like XPhos or an NHC-based system.[8][9] Increase catalyst loading as a last resort.

    • Insufficient Base Strength: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.

    • Low Temperature: Increase the reaction temperature in increments of 10-20 °C.

  • Formation of Side Products:

    • Debromination: The starting material is converted to the debrominated pyrazolo[1,5-a]pyridin-5-amine. This can result from trace water/protons or a slow transmetalation step. Using a stronger base or a more active catalyst system can sometimes outcompete this pathway.

    • Homocoupling of Boronic Acid: This suggests the boronic acid is unstable under the reaction conditions. Using the corresponding boronic acid pinacol ester can improve stability. Ensure the reaction is run under a strictly inert atmosphere as oxygen can promote homocoupling.

References

  • Bellina, F., & Lessi, M. (2015). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Aryl and Vinyl Halides with Organoboron Reagents. In Palladium-Catalyzed Coupling Reactions (pp. 1-118). Springer, Berlin, Heidelberg.
  • El-Gazzar, A. B. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2841-2852. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Cross-Couplings. Organometallics, 34(23), 5497–5508.
  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Zgoda, M. M., & Witulski, B. (2004). Synthesis of Pyrazolo[1,5-a]pyrimidines. Synlett, 2004(12), 2068-2084.
  • Baranczak, A., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(3), 393-405. [Link]

  • Fors, B. P., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(40), 13577-13587. [Link]

  • Kudo, N., et al. (2007). Development of a Practical Synthesis of a Potent γ-Secretase Inhibitor. Organic Process Research & Development, 11(3), 438-444.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • El-Faham, A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 79. [Link]

  • El-Gazzar, A. B. A., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines. RSC Advances, 10(73), 45019-45030. [Link]

  • Wieczorek, B., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7179. [Link]

  • Fors, B. P. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Childress, E. S., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(3), 567. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • El-Gazzar, A. B. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Advances. [Link]

  • ResearchGate. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. [Link]

Sources

Application

Application Note: Advanced Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold

Introduction & Mechanistic Overview The pyrazolo[1,5-a]pyridine core is a privileged 5:6 aza-fused bicyclic scaffold with profound implications in medicinal chemistry. It serves as the core pharmacophore for dopamine D3/...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The pyrazolo[1,5-a]pyridine core is a privileged 5:6 aza-fused bicyclic scaffold with profound implications in medicinal chemistry. It serves as the core pharmacophore for dopamine D3/D4 antagonists, p38 kinase inhibitors, and various targeted anticancer agents[1][2]. Despite its immense utility, the regioselective functionalization of this electron-rich heteroaromatic system presents significant synthetic challenges.

Understanding the intrinsic electronic bias of the core is critical for rational experimental design:

  • C-3 Position: This is the most electron-rich site on the bicyclic ring. It readily undergoes catalyst-free electrophilic aromatic substitution (e.g., halogenation, nitration) under mild conditions[3].

  • C-7 Position: Located adjacent to the bridgehead nitrogen (N1), the inductive electron-withdrawing effect makes the C-7 proton relatively acidic. Furthermore, N1 can coordinate with bulky metal amide bases (like TMPMgCl·LiCl) or transition metals (like Pd), directing metalation or C–H activation exclusively to C-7[4][5].

  • C-2 Position: Functionalization here is kinetically disfavored compared to C-7 and C-3. It typically requires blocking the C-7 position, using a strong directing group (like a sulfoxide), or employing excess equivalents of a kinetic base to force deprotonation[1][4].

Regioselectivity Workflow

G Core Pyrazolo[1,5-a]pyridine Core C3 C-3 Functionalization (Electrophilic Substitution) Core->C3 Electrophile (e.g., NBS, NIS) C7_Met C-7 Directed Metalation (TMP-Bases) Core->C7_Met TMPMgCl·LiCl, -78°C C7_CH C-7 C-H Activation (Pd-Catalyzed) Core->C7_CH Pd(II), Oxidant, 140°C C2 C-2 Functionalization (Excess Base / Directing Group) Core->C2 C-7 Blocked + TMP-Base

Regioselective functionalization pathways of the pyrazolo[1,5-a]pyridine core.

Experimental Protocols & Causality

Protocol A: Regioselective C-7 Magnesiation using Knochel-Hauser Base

Objective: Direct functionalization at the C-7 position using a highly active, sterically hindered magnesium amide base.

Causality & Design Choices: Standard alkyl lithium bases often lead to nucleophilic addition or ring-opening side reactions with aza-heterocycles. By utilizing TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex), the bulky TMP amine prevents nucleophilic attack. The addition of LiCl breaks down the oligomeric aggregates of the magnesium amide, drastically increasing its solubility and kinetic basicity[4]. The TMP base coordinates to the N1 atom of the pyrazolo[1,5-a]pyridine, pre-organizing the transition state to selectively deprotonate the adjacent C-7 proton[4].

Self-Validating Control: Deuterium Quench Check: Before committing valuable electrophiles, quench a 0.1 mL reaction aliquot with D 2​ O. Analyze via 1 H NMR to ensure >95% disappearance of the C-7 proton signal (typically around 8.5–8.7 ppm) to validate complete metalation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add pyrazolo[1,5-a]pyridine (1.0 mmol) and dissolve in anhydrous THF (5.0 mL).

  • Cooling: Lower the reaction temperature to −78 °C using a dry ice/acetone bath to prevent unwanted side reactions or decomposition of the organometallic intermediate.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.2 equiv, typically a 1.0 M solution in THF/toluene) over 5 minutes. Stir the mixture at −78 °C for exactly 15 minutes[4].

  • Electrophilic Trapping: Add the desired electrophile (e.g., I 2​ for iodination, or an aldehyde for hydroxyalkylation) dissolved in 2 mL of dry THF.

  • Completion & Workup: Allow the reaction to slowly warm to room temperature over 1 hour. Quench with saturated aqueous NH 4​ Cl (10 mL). Extract with EtOAc (3 × 15 mL), dry over anhydrous Na 2​ SO 4​ , and purify via flash chromatography.

Protocol B: Palladium-Catalyzed C-7 C–H Arylation

Objective: Direct installation of an aryl group at the C-7 position without pre-functionalization (e.g., halogenation or borylation).

Causality & Design Choices: Transition-metal-catalyzed C–H activation bypasses the need for stoichiometric organometallic reagents. Using Pd(TFA) 2​ or Pd(OAc) 2​ , the pyrazolo[1,5-a]pyridine acts as its own directing group via the bridgehead nitrogen, facilitating the formation of a palladacycle intermediate at C-7[5]. The inclusion of a silver or copper salt (e.g., Ag 2​ CO 3​ or Cu(OTf) 2​ ) serves a dual purpose: it acts as a halide scavenger to maintain a highly electrophilic Pd(II) center and serves as an oxidant to turn over the catalytic cycle[3][5].

Self-Validating Control: Intermolecular Kinetic Isotope Effect (KIE): Run a parallel reaction mixing 0.5 mmol of standard pyrazolo[1,5-a]pyridine and 0.5 mmol of fully deuterated pyrazolo[1,5-a]pyridine- d6​ . A KIE value ( kH​/kD​ ) > 2.5 indicates that the C–H bond cleavage is the rate-determining step, confirming the mechanistic pathway and ensuring the catalyst is actively inserting into the C-H bond rather than operating via an alternative radical mechanism[5].

Step-by-Step Methodology:

  • Setup: In a pressure tube equipped with a magnetic stir bar, add pyrazolo[1,5-a]pyridine (1.0 equiv), aryl iodide (1.5 equiv), Pd(TFA) 2​ (10 mol%), and Ag 2​ CO 3​ (2.0 equiv)[3].

  • Solvent: Add anhydrous toluene or 1,4-dioxane (0.2 M concentration). Seal the tube under an inert argon atmosphere.

  • Heating: Heat the reaction mixture in an oil bath at 130–140 °C for 24 hours[5]. High temperatures are required to overcome the activation barrier for C-H insertion.

  • Workup: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove metal salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography (typically using a hexane/ethyl acetate gradient).

Quantitative Data Summary

The following table summarizes the expected outcomes and reaction parameters for the functionalization of the pyrazolo[1,5-a]pyridine core based on the protocols described.

Functionalization SiteReagent / Catalyst SystemAdditives / ConditionsTypical YieldsMechanistic Note
C-3 (Halogenation) NBS or NISCH 3​ CN, Room Temp, 1h85 - 95%Electrophilic aromatic substitution; highly selective due to electron density[3].
C-7 (Magnesiation) TMPMgCl·LiCl (1.2 eq)THF, -78 °C, 15 min69 - 93%N1-directed deprotonation; requires strict anhydrous conditions[4].
C-7 (C-H Arylation) Pd(TFA) 2​ (10 mol%)Ag 2​ CO 3​ , Toluene, 140 °C55 - 85%Palladacycle intermediate; C-H cleavage is the rate-determining step[3][5].
C-2 (Magnesiation) TMPMgCl·LiCl (2.5 eq)THF, -78 °C to RT49 - 77%Requires excess base or C-7 blocking; kinetically slower than C-7[1][4].

References

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters - ACS Publications (2018). URL:[Link]

  • Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono- and Bipyrazolo[1,5-a]pyridines with AIEE Properties. Organometallics - ACS Publications (2026). URL:[Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics - ACS Publications (2016). URL:[Link]

  • Synthesis of pyrazolo [5,1-a]isoquinolines via C-H/N-H annulation of pyrazoles and alkynes with ruthenium(II) catalysts. CSIR-NIO (2020). URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Bromopyrazolo[1,5-a]pyridin-5-amine for the Synthesis of Novel PI3 Kinase Inhibitors

Authored by a Senior Application Scientist Introduction: The Critical Role of the PI3K Pathway and the Rise of Pyrazolopyridine Scaffolds The Phosphoinositide 3-kinase (PI3K) signaling pathway is a fundamental intracellu...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: The Critical Role of the PI3K Pathway and the Rise of Pyrazolopyridine Scaffolds

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a fundamental intracellular cascade that orchestrates a multitude of cellular activities, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent oncogenic event, implicated in a wide array of human cancers such as breast, colorectal, and hematologic malignancies.[2][3] This dysregulation, often driven by mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN, renders the PI3K pathway a prime target for therapeutic intervention.[4][5] Consequently, the development of small molecule inhibitors targeting PI3K has become a major focus in oncology drug discovery.[6][7][8]

PI3K inhibitors are broadly classified into pan-PI3K inhibitors, which target all four class I isoforms (α, β, γ, δ), and isoform-selective inhibitors.[8][9] While early efforts focused on pan-inhibitors, the development of isoform-specific agents is now a key strategy to enhance therapeutic windows and mitigate off-target toxicities.[9][10]

Within the vast chemical space explored for PI3K inhibition, heterocyclic scaffolds have proven particularly fruitful. Among these, the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine cores have emerged as privileged structures.[11][12][13] These bicyclic systems offer a rigid framework that can be strategically functionalized to achieve potent and selective inhibition by interacting with key residues in the ATP-binding pocket of the PI3K catalytic subunit.[13][14] The pyrazolopyridine moiety, in particular, has been shown to improve metabolic stability and can be tailored to form crucial interactions within the kinase binding pocket.[12]

This guide focuses on the synthetic utility of a key intermediate, 4-Bromopyrazolo[1,5-a]pyridin-5-amine , as a versatile building block for the construction of novel PI3K inhibitors. We will explore its reactivity, provide a detailed protocol for a cornerstone synthetic transformation—the Suzuki-Miyaura cross-coupling reaction—and discuss the rationale behind the experimental design.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is a central node in cellular signaling. Upon activation by upstream receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][15] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to the phosphorylation and activation of AKT.[1] Activated AKT then phosphorylates a host of downstream targets, including the mammalian target of rapamycin (mTOR) complex, to promote cell growth and survival.[2][16] PI3K inhibitors block this cascade at its origin by preventing the formation of PIP3.[1]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates PDK1->AKT Activates Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Promotes Inhibitor 4-Bromopyrazolo[1,5-a]pyridin-5-amine -derived Inhibitor Inhibitor->PI3K Inhibits

Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

Core Reagent: 4-Bromopyrazolo[1,5-a]pyridin-5-amine

The title compound is a strategic starting material for several reasons:

  • The Pyrazolo[1,5-a]pyridine Core: Provides a validated scaffold for kinase inhibition.[11][12]

  • The Bromine Atom at C4: Serves as a versatile synthetic handle for introducing molecular diversity. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the installation of various aryl, heteroaryl, or alkyl groups.[17][18] This functionalization is often critical for achieving desired potency and selectivity.

  • The Amine Group at C5: The amino group can act as a hydrogen bond donor, a key interaction in many kinase inhibitor binding modes. It can also serve as a point for further derivatization to modulate physicochemical properties like solubility and cell permeability.

Synthetic Workflow: From Building Block to PI3K Inhibitor

The synthesis of a PI3K inhibitor from 4-Bromopyrazolo[1,5-a]pyridin-5-amine typically involves a cross-coupling reaction to install a key fragment, followed by potential modifications of the amine or other positions. The Suzuki-Miyaura reaction is a robust and widely employed method for this purpose due to its functional group tolerance and readily available boronic acid/ester coupling partners.[19][20]

Synthetic_Workflow Start 4-Bromopyrazolo[1,5-a]pyridin-5-amine Coupling Suzuki-Miyaura Cross-Coupling (with R-B(OH)2) Start->Coupling Intermediate 4-Aryl-pyrazolo[1,5-a]pyridin-5-amine Intermediate Coupling->Intermediate Modification Optional Further Derivatization (e.g., N-acylation, N-alkylation) Intermediate->Modification Purification Purification (Chromatography, Crystallization) Intermediate->Purification Directly if no modification needed Modification->Purification Final Final PI3K Inhibitor Candidate Purification->Final Analysis Structural & Purity Analysis (NMR, LC-MS, HPLC) Final->Analysis BioAssay Biological Evaluation (Kinase Assay, Cell Proliferation) Analysis->BioAssay

Figure 2. General experimental workflow for the synthesis and evaluation of PI3K inhibitors.

Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazolo[1,5-a]pyridin-5-amine

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize a 4-aryl substituted pyrazolo[1,5-a]pyridin-5-amine, a core structure in many kinase inhibitors.

Rationale for Experimental Choices:
  • Catalyst System: The choice of a palladium catalyst and ligand is critical for efficient coupling.[19] A pre-catalyst like Pd(dppf)Cl₂ is often used because it is air-stable and readily forms the active Pd(0) species in situ. The dppf ligand provides a good balance of electron-donating properties and steric bulk, promoting both oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is required to activate the boronic acid in the transmetalation step.[18] An inorganic base like potassium carbonate (K₂CO₃) is commonly used and is effective for a wide range of substrates. It is strong enough to facilitate the reaction without causing significant side reactions.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water is typically employed.[20] The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation and ensure high yields.[21]

Materials & Reagents
ReagentM.W. ( g/mol )Quantity (mg)Moles (mmol)Equivalents
4-Bromopyrazolo[1,5-a]pyridin-5-amine213.062131.01.0
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)151.961821.21.2
Pd(dppf)Cl₂ · CH₂Cl₂816.64410.050.05 (5 mol%)
Potassium Carbonate (K₂CO₃)138.214153.03.0
1,4-Dioxane (anhydrous)-5 mL--
Water (degassed)-1 mL--
Step-by-Step Methodology
  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromopyrazolo[1,5-a]pyridin-5-amine (213 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (41 mg, 0.05 mmol), to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL) to the reaction mixture.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (25 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-pyrazolo[1,5-a]pyridin-5-amine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Directions

The 4-Bromopyrazolo[1,5-a]pyridin-5-amine scaffold represents a highly valuable and versatile starting point for the synthesis of novel PI3K inhibitors. The protocol detailed here for the Suzuki-Miyaura cross-coupling provides a reliable and robust method for introducing chemical diversity at a key position for kinase interaction. By applying this and other modern synthetic methodologies, researchers can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.[11][12] The ultimate goal is the development of next-generation PI3K inhibitors with enhanced potency, improved isoform selectivity, and favorable pharmacokinetic profiles, leading to more effective and safer cancer therapies.[8][22]

References

  • The Mechanism of Action of PI3K Inhibitors: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/technical-guides/the-mechanism-of-action-of-pi3k-inhibitors-a-technical-guide]
  • Phosphoinositide 3-kinase inhibitor. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phosphoinositide_3-kinase_inhibitor]
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  • Zhao, L., & Vogt, P. K. (2008). Class I PI3K in cancer: the story of a promising molecular target. Advances in cancer research, 100, 1-17. [This is a foundational review, a more general URL from the search results is: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3602335/]
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature reviews Cancer, 9(8), 550-562. [This is a foundational review, a more general URL from the search results is: https://www.
  • A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. Cancers. (2024). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10996843/]
  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature reviews Cancer, 15(1), 7-24. [This is a foundational review, a more general URL from the search results is: https://www.aacrjournals.org/mct/article/11/1/88/71328/Targeting-PI3K-mTOR-Signaling-in-Cancer]
  • Samuels, Y., et al. (2006). Oncogenic PI3K and its role in cancer. Current opinion in oncology. [URL: https://pubmed.ncbi.nlm.nih.gov/16357568/]
  • Tian, Q., et al. (2013). A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op3002619]
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. (2024). [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00989]
  • PI3K inhibitors: decades of partnership between ICR researchers and industry leads to a new class of cancer drugs. The Institute of Cancer Research. (2025). [URL: https://www.icr.ac.uk/news-archive/pi3k-inhibitors-decades-of-partnership-between-icr-researchers-and-industry-leads-to-a-new-class-of-cancer-drugs]
  • Martini, M., et al. (2013). The present and future of PI3K inhibitors for cancer therapy. Future Oncology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3874472/]
  • Small Molecule PI3K Inhibition in Oncology: What's Been Done and What's to Come?. Drug Hunter. (2022). [URL: https://drughunter.
  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers. (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9315589/]
  • 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. ResearchGate. [URL: https://www.researchgate.net/figure/a-Synthesis-of-reference-standard-methyl-pictilisib-b-Diagram-of-11C-pictilisib_fig1_328905389]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9255755/]
  • Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Cancers. (2021). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8465494/]
  • PI3K Signaling Pathway. MedChemExpress. [URL: https://www.medchemexpress.
  • Staben, S. T., et al. (2010). Structure-based optimization of pyrazolo-pyrimidine and -pyridine inhibitors of PI3-kinase. Bioorganic & medicinal chemistry letters. [URL: https://pubmed.ncbi.nlm.nih.gov/20822905/]
  • In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine. Benchchem. [URL: https://www.benchchem.com/technical-guides/in-depth-technical-guide-to-the-reactivity-profile-of-4-bromo-5-trifluoromethyl-pyridin-2-amine]
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. (2021). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538780/]
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem. [URL: https://www.benchchem.com/technical-guides/head-to-head-comparison-of-suzuki-coupling-protocols-for-pyrazole-synthesis]
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. (2024). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10847702/]
  • GDC-0941. LKT Labs. [URL: https://www.lktlabs.com/products/GDC-0941-114]
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem. [URL: https://www.benchchem.com/technical-guides/application-notes-and-protocols-for-suzuki-cross-coupling-reactions-utilizing-pyridine-ligands]
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. (2021). [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01502]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidines. RSC Advances. (2021). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra07959f]
  • Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chemistry & Biodiversity. (2025). [URL: https://pubmed.ncbi.nlm.nih.gov/39328448/]
  • Help needed with unreproducible Suzuki coupling. Reddit. (2023). [URL: https://www.reddit.com/r/Chempros/comments/18m6v0y/help_needed_with_unreproducible_suzuki_coupling/]
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. ResearchGate. (2025). [URL: https://www.researchgate.
  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. (2025). [URL: https://www.mdpi.com/1420-3049/30/3/651]
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. Journal of the Brazilian Chemical Society. [URL: https://www.scielo.br/j/jbchs/a/yD7G7H8Y8L4xY3Z5yYx3yYk/?lang=en]
  • Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. Bioorganic & medicinal chemistry letters. (2011). [URL: https://pubmed.ncbi.nlm.nih.gov/21835649/]
  • Design, Synthesis and Biological Evaluation of Substituted 2-(thiophen-2-yl)-1,3,5-triazine Derivatives as Potential Dual PI3Kα/mTOR Inhibitors. Molecules. (2020). [URL: https://pubmed.ncbi.nlm.nih.gov/32992520/]
  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia. (2021). [URL: https://encyclopedia.pub/entry/14983]
  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules. (2018). [URL: https://www.mdpi.com/1420-3049/23/7/1638]
  • Pictilisib (GDC-0941). MedChemExpress. [URL: https://www.medchemexpress.com/pictilisib.html]
  • 4-Bromopyrazolo[1,5-a]pyridin-2-amine. J&K Scientific. [URL: https://www.jk-scientific.com/en/4-Bromopyrazolo-1-5-a-pyridin-2-amine-1404309-51-8-1404309-51-8.html]
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Application

Application Notes &amp; Protocols: A Detailed Guide to the Buchwald-Hartwig Amination of 4-Bromopyrazolo[1,5-a]pyridin-5-amine

Authored for Researchers, Scientists, and Drug Development Professionals The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, wher...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, where a significant number of bioactive molecules are nitrogen-containing heterocycles.[1] The pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry, is a core component of numerous therapeutic agents.[2][3][4] The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for forging aryl C-N bonds, offering a significant improvement over harsher, traditional methods.[5]

This document provides an in-depth guide to the Buchwald-Hartwig amination of 4-Bromopyrazolo[1,5-a]pyridin-5-amine, a key intermediate for the synthesis of novel molecular entities. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and adaptable experimental protocol, and provide expert insights into optimizing reaction conditions and troubleshooting common challenges.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, or by starting directly with a Pd(0) source. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the 4-Bromopyrazolo[1,5-a]pyridin-5-amine, forming a Pd(II) intermediate.[7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]

  • Reductive Elimination: This final, product-forming step involves the reductive elimination from the Pd(II) complex to form the desired C-N bond and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[8]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material and formation of an imine.

Buchwald-Hartwig Catalytic Cycle Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord HNR'R'', Base PdII_Amido L_nPd(II)(Ar)(NR'R'') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

A simplified representation of the key steps in the catalytic cycle.

Detailed Experimental Protocol

This protocol provides a general framework. Optimization of the ligand, base, solvent, and temperature is often necessary for a specific amine coupling partner.

Materials and Equipment
  • Substrate: 4-Bromopyrazolo[1,5-a]pyridin-5-amine

  • Amine: Your desired primary or secondary amine (e.g., morpholine, aniline, etc.)

  • Palladium Precatalyst: BrettPhos Pd G3 (or other suitable Buchwald precatalyst)

  • Ligand (if not using a precatalyst): BrettPhos, XPhos, or other biaryl phosphine ligand[9]

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous toluene or 1,4-dioxane[10][11]

  • Inert Gas: Argon or Nitrogen

  • Glassware: Schlenk tube or oven-dried round-bottom flask with a condenser

  • Standard laboratory equipment: Magnetic stirrer, heating mantle/oil bath, syringes, needles, septa.

  • Workup Reagents: Ethyl acetate, water, brine, Celite, anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Silica gel for column chromatography.

Reaction Setup and Procedure

Strict adherence to anhydrous and anaerobic conditions is critical for success. [12]

  • Preparation:

    • Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

    • Ensure all solvents are anhydrous and degassed prior to use.[12]

  • Charging the Reaction Vessel:

    • To a Schlenk tube containing a magnetic stir bar, add 4-Bromopyrazolo[1,5-a]pyridin-5-amine (1.0 eq.), the chosen amine (1.2-1.5 eq.), and the base (1.4-2.0 eq.).

    • Add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-5 mol%). If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the phosphine ligand (2-10 mol%).

    • Seal the vessel with a septum.

  • Inert Atmosphere:

    • Evacuate the Schlenk tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Solvent Addition and Reaction:

    • Using a syringe, add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.2 M solution with respect to the limiting reagent).

    • Place the reaction vessel in a preheated oil bath set to the desired temperature (typically 80-110 °C).[7]

    • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.

Workup and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[12]

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.[13]

A high-level overview of the experimental workflow.

Scientific Rationale and Optimization

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of its components.

  • Catalyst and Ligand System: The choice of ligand is paramount.[14] For heteroaromatic substrates, especially those containing potentially coordinating nitrogen atoms like pyrazolo[1,5-a]pyridines, bulky, electron-rich biaryl phosphine ligands are essential.[15] These ligands promote the crucial reductive elimination step and stabilize the active palladium species.

    • BrettPhos: Particularly effective for coupling primary amines.[9][10]

    • XPhos/DavePhos: Often used for a broad range of primary and secondary amines.[9]

    • Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can lead to more reproducible results by ensuring efficient generation of the active Pd(0) catalyst.[12]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.

    • NaOtBu: A common and effective strong base. However, it can be incompatible with base-sensitive functional groups like esters.[10]

    • Cs₂CO₃ or K₂CO₃: Milder bases that can be effective in many cases, especially when dealing with sensitive substrates, though they may require higher temperatures or longer reaction times.[7][10]

  • Solvent Choice: Anhydrous, non-protic solvents are standard.

    • Toluene and 1,4-Dioxane: The most commonly used solvents, offering good solubility for many substrates and reagents.[10][11] It is critical that they are thoroughly degassed to prevent oxidation of the palladium catalyst.[12]

Optimization Parameters

For a novel amination, a systematic screening of conditions is recommended. The following table illustrates a potential optimization strategy.

EntryLigandBaseSolventTemp (°C)Yield (%)
1BrettPhosNaOtBuToluene100Result 1
2XPhosNaOtBuToluene100Result 2
3BrettPhosCs₂CO₃Toluene110Result 3
4BrettPhosNaOtBu1,4-Dioxane100Result 4

This table is for illustrative purposes. Actual results will vary.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive catalyst (oxygen exposure).- Impure reagents (water).- Suboptimal ligand/base combination.- Pyridine nitrogen coordinating to Pd, deactivating the catalyst.[12]- Ensure a rigorously inert atmosphere and use degassed, anhydrous solvents.[12]- Use high-purity reagents.- Screen a panel of ligands and bases.- Consider a more sterically hindered ligand to disfavor catalyst inhibition.
Hydrodehalogenation - Side reaction competing with reductive elimination, often favored at higher temperatures or with certain substrates.[16]- Lower the reaction temperature and potentially increase the reaction time.[12]- Screen different ligands; some may favor the desired C-N coupling over this side pathway.
Formation of Palladium Black - Catalyst decomposition.- Improve the inert atmosphere technique.- Use a more robust ligand that better stabilizes the palladium catalyst.[12]
Difficult to Reproduce - Inconsistent generation of the active Pd(0) species.- Switch from generating the catalyst in situ (e.g., from Pd(OAc)₂) to using a well-defined, air-stable precatalyst.[14]

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]

  • Singleton, T. A., Jones, C. W. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020. [Link]

  • Buchwald-Hartwig Amination Reaction Explained. Pearson. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. 2021. [Link]

  • Sławiński, J., et al. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. 2022. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. 2018. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. 2025. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. 2021. [Link]

  • Dorel, R., Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019. [Link]

  • Sławiński, J., et al. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. 2022. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Bera, S. S., et al. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. 2025. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. 2022. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Buchwald-Hartwig reaction: An overview. Semantic Scholar. 2018. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. 2026. [Link]

  • Synthesis of New Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives. CORE. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. 2006. [Link]

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Method

Application Note: 4-Bromopyrazolo[1,5-a]pyridin-5-amine in Oncology Drug Discovery and Kinase Inhibitor Development

Executive Summary & Mechanistic Rationale As targeted cancer therapies evolve, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged scaffold, functioning as a highly effective purine bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As targeted cancer therapies evolve, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged scaffold, functioning as a highly effective purine bioisostere[1]. Within this chemical space, 4-Bromopyrazolo[1,5-a]pyridin-5-amine serves as a critical, orthogonally functionalizable building block for synthesizing next-generation kinase inhibitors.

Why this scaffold? The structural geometry of the pyrazolo[1,5-a]pyridine core allows it to preferentially occupy the ATP-binding pocket of kinases[1]. The nitrogen atoms within the pyrazole ring act as potent hydrogen-bond acceptors, anchoring the molecule to the conserved backbone amides of the kinase hinge region. From a synthetic perspective, 4-Bromopyrazolo[1,5-a]pyridin-5-amine offers two distinct vectors for late-stage diversification:

  • The 4-Bromo Position : Allows for precise structural extension into the hydrophobic gatekeeper pocket via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • The 5-Amino Position : Provides a vector for solvent-front or deeper hinge interactions via amidation or Buchwald-Hartwig coupling, significantly improving the overall pharmacokinetic and pharmacodynamic properties of the resulting drug candidates[1].

Key Applications in Cancer Research

RET Kinase Inhibition (Targeted Therapy)

Receptor tyrosine kinase (RET) fusions and mutations are primary oncogenic drivers in non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). The pyrazolo[1,5-a]pyridine core is the foundational hinge-binder in FDA-approved drugs like Selpercatinib (LOXO-292)[1]. To combat acquired resistance mutations (such as the RET V804M gatekeeper or G810R solvent-front mutations), next-generation inhibitors like APS03118 build upon this core by utilizing the 4-bromo handle to introduce fused rings that access the back pocket of the kinase[2].

Dual PI3Kγ/δ Inhibition (Immuno-Oncology)

Targeting the tumor microenvironment (TME) is a major frontier in cancer immunotherapy. Pyrazolo[1,5-a]pyridine derivatives have been identified as potent dual inhibitors of PI3Kγ and PI3Kδ. By inhibiting these specific isoforms, these compounds repolarize immunosuppressive M2 macrophages to the anti-tumor M1 phenotype and suppress regulatory T cells, demonstrating robust tumor suppression in syngeneic mouse models.

C-Terminal Src Kinase (CSK) Inhibition

CSK functions as a negative regulator of T-cell activation. Scaffold-hopping strategies that replaced traditional pyridazinones with a pyrazolo[1,5-a]pyridine core have yielded highly potent CSK inhibitors[3]. This core replacement significantly improved potency owing to optimized hydrogen-bonding interactions with the hinge residues, ultimately enhancing T-cell receptor signaling and antitumor immune responses[3].

Pathway Drug Pyrazolo[1,5-a]pyridine Inhibitors RET RET Kinase Drug->RET Inhibits PI3K PI3Kγ/δ Drug->PI3K Inhibits AKT AKT / mTOR RET->AKT Activates MAPK RAS / MAPK RET->MAPK Activates PI3K->AKT Activates Immunity Immunosuppression PI3K->Immunity Promotes Proliferation Tumor Proliferation AKT->Proliferation Drives MAPK->Proliferation Drives

Inhibition of RET and PI3K signaling pathways by pyrazolo[1,5-a]pyridine derivatives.

Quantitative Data Summary: Kinase Selectivity & Potency

The structural versatility of the 4-Bromopyrazolo[1,5-a]pyridin-5-amine scaffold allows for the generation of highly selective inhibitors across different kinase families. Below is a summary of the structure-activity relationship (SAR) data for key derivatives.

Target KinaseApplication AreaRepresentative Compound / ScaffoldBiochemical Potency (IC50)Key Structural Feature
RET (WT) NSCLC, Thyroid CancerSelpercatinib (LOXO-292)1.0 - 4.0 nMPyrazolo[1,5-a]pyridine hinge-binder[1]
RET (V804M/G810R) Drug-Resistant NSCLCAPS03118 (Tricyclic analog)< 10 nMFused pyrazole back-pocket binding[2]
PI3Kγ / PI3Kδ Immuno-Oncology (TME)Compound 20e (IHMT-PI3K-315)4.0 nM / 9.1 nMC4/C5 substituted pyrazolopyridine
CSK T-Cell ActivationCompound 13Potent in vitroC3' chloro/cyano amide modifications[3]

Experimental Workflows & Self-Validating Protocols

To successfully utilize 4-Bromopyrazolo[1,5-a]pyridin-5-amine, orthogonal functionalization must be carefully sequenced. The C4-bromo group is typically reacted first via Suzuki-Miyaura coupling, followed by the derivatization of the C5-amino group.

Workflow A 4-Bromopyrazolo[1,5-a] pyridin-5-amine B Suzuki-Miyaura Coupling (C4) A->B Pd(dppf)Cl2 Boronic Acid C Amidation / Buchwald (C5) B->C HATU / DIPEA or Pd-Catalyst D Targeted Kinase Inhibitor C->D Lead Optimization

Workflow for orthogonal functionalization of 4-Bromopyrazolo[1,5-a]pyridin-5-amine.

Protocol 1: C4-Arylation via Suzuki-Miyaura Cross-Coupling

Causality Note: The C4-bromo position is sterically hindered by the adjacent bicyclic system. Therefore, Pd(dppf)Cl₂ is selected as the catalyst due to its large bite angle, which facilitates reductive elimination in sterically demanding environments. 1,4-Dioxane/Water is used to ensure the solubility of both the organic substrate and the inorganic base.

Reagents & Materials:

  • 4-Bromopyrazolo[1,5-a]pyridin-5-amine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation & Degassing: In a sealed microwave vial or Schlenk flask, combine the starting material, boronic acid, and K₂CO₃ in the solvent mixture. Crucial Step: Degas the mixture by bubbling argon or nitrogen through the solution for 10 minutes. Oxygen must be removed to prevent the oxidation of the Pd(0) active species.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas and seal the vessel.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 4–8 hours.

  • Analytical Validation (Checkpoint 1): Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via UPLC-MS. The reaction is complete when the starting material mass (m/z ~212/214 [M+H]+ for Br isotopes) is fully consumed, and the product mass is dominant.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove palladium black (which can interfere with subsequent biological assays). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Validation (Checkpoint 2): Purify via flash column chromatography (Silica gel, DCM/MeOH gradient). Confirm the structure via ¹H NMR; successful coupling is indicated by the disappearance of the C4-proton signal (if comparing to an unsubstituted core) or the integration of new aryl protons, alongside HRMS validation.

Protocol 2: C5-Amidation for Hinge-Binding Extension

Causality Note: The 5-amino group on the pyrazolo[1,5-a]pyridine core can exhibit reduced nucleophilicity due to electron delocalization across the bicyclic system and steric hindrance from the newly installed C4-aryl group. Standard EDC/HOBt coupling often fails here. HATU is utilized because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the amidation to completion.

Reagents & Materials:

  • C4-Substituted pyrazolo[1,5-a]pyridin-5-amine (from Protocol 1) (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF at 0 °C under inert atmosphere. Add DIPEA dropwise. Stir for 15 minutes to allow the formation of the active O-At ester.

  • Coupling: Add the C4-substituted pyrazolo[1,5-a]pyridin-5-amine to the activated mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Analytical Validation (Checkpoint 1): Monitor via TLC and LC-MS. The formation of the amide bond will result in a distinct shift in retention time and the appearance of the target [M+H]+ mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). The basic wash is critical to remove unreacted carboxylic acid and HOAt byproducts. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification & Validation (Checkpoint 2): Concentrate and purify via Reverse-Phase Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the pure fractions. Self-Validation: For biological kinase assays, the compound must demonstrate >95% purity via analytical HPLC (UV 254 nm) and clean ¹H/¹³C NMR spectra.

References

  • [1] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. URL:

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:

  • [3] Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. PMC - NIH. URL:

  • [2] Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold. ACS Publications. URL:

Sources

Technical Notes & Optimization

Troubleshooting

purification of 4-Bromopyrazolo[1,5-a]pyridin-5-amine by chromatography

Target Compound: 4-Bromopyrazolo[1,5-a]pyridin-5-amine Overview 4-Bromopyrazolo[1,5-a]pyridin-5-amine is a highly valuable heterocyclic building block frequently utilized in the discovery of potent kinase inhibitors (suc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-Bromopyrazolo[1,5-a]pyridin-5-amine

Overview

4-Bromopyrazolo[1,5-a]pyridin-5-amine is a highly valuable heterocyclic building block frequently utilized in the discovery of potent kinase inhibitors (such as PI3Kγ/δ inhibitors)[1]. However, purifying this compound presents a dual challenge. The pyrazolo[1,5-a]pyridine core contains a basic 5-amino group that acts as both a hydrogen bond donor and acceptor, making it highly prone to streaking on standard stationary phases. Simultaneously, the 4-bromo substituent adds localized lipophilicity, often resulting in co-elution with closely related synthetic byproducts (e.g., debrominated starting materials or dibrominated over-reaction products).

This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-purity isolation.

Troubleshooting Workflow

G N1 Crude 4-Bromopyrazolo[1,5-a] pyridin-5-amine N2 TLC on Standard Silica N1->N2 N3 Severe Tailing/Streaking? N2->N3 N4 Add 1-2% TEA to Eluent N3->N4 Yes (Silanol Interaction) N5 Use NH2-Functionalized Silica N3->N5 Alternative Fix N8 Standard Flash Chromatography N3->N8 No N6 Co-eluting Halogenated Impurities? N4->N6 N5->N6 N7 Prep-HPLC (C18) with Ammonium Acetate N6->N7 Yes (Needs High Res) N8->N6

Troubleshooting workflow for 4-Bromopyrazolo[1,5-a]pyridin-5-amine chromatography.

Frequently Asked Questions (FAQs)
Part 1: Normal Phase Chromatography (Silica Gel)

Q: Why does 4-Bromopyrazolo[1,5-a]pyridin-5-amine streak so heavily on standard silica gel TLC and flash columns? A: The primary cause of amine streaking is the strong ionic interaction between the basic 5-amino group and the acidic silanol groups (Si-OH) present on the surface of standard "Type A" silica gel[2][3]. Because silica gel is inherently acidic[4], these silanol sites protonate the basic amine. This leads to strong, variable electrostatic binding to the stationary phase, resulting in broad, asymmetrical peaks, streaking, and potentially irreversible adsorption[2][3].

Q: How can I prevent this tailing and improve my isolated yield? A: There are two field-proven, self-validating strategies to overcome this:

  • Mobile Phase Modification: Adding a basic modifier like triethylamine (TEA) or ammonium hydroxide (typically 1-2% v/v) to your eluent acts as a silanol suppressor. The TEA competes with the pyrazolo[1,5-a]pyridin-5-amine for the acidic silanol sites, effectively "deactivating" the silica and allowing your target compound to elute as a sharp band[2][3].

  • Stationary Phase Substitution: If adding TEA is undesirable, switch to an Amino (NH2) functionalized silica gel. In this specialized stationary phase, the problematic silanol groups are chemically modified with aminopropyl chains, eliminating the acidic sites and reducing ionic binding interactions with basic compounds[5].

Protocol 1: Step-by-Step TEA-Modified Silica Gel Column Causality Focus: Pre-treating the column ensures all acidic sites are neutralized before the compound is introduced, preventing irreversible binding at the column head.

  • Eluent Preparation: Prepare your optimized mobile phase (e.g., a mixture of Hexane and Ethyl Acetate). Add Triethylamine (TEA) to a final concentration of 1% (v/v) and mix thoroughly[2].

  • Slurry Preparation & Packing: In a fume hood, add standard silica gel to a beaker. Pour in the TEA-modified eluent and stir to create a uniform slurry. Pour the slurry into the column and allow the silica bed to settle under gentle air pressure.

  • System Validation: Run 2-3 column volumes of the TEA-modified eluent through the packed bed to ensure complete silanol deactivation.

  • Sample Loading: Dissolve the crude 4-Bromopyrazolo[1,5-a]pyridin-5-amine in a minimum volume of the modified eluent. Load it evenly onto the column head.

  • Elution: Run the column using the TEA-modified eluent. Monitor fractions via TLC plates that have also been pre-run or spotted with a TEA-containing solvent to ensure accurate Rf​ representation.

Part 2: Reversed-Phase Chromatography (Prep-HPLC)

Q: My sample contains debrominated and dibrominated impurities that co-elute on normal phase. How do I separate them? A: When normal phase lacks the resolving power for halogenated analogs, Reversed-Phase (RP) Preparative HPLC on a C18 column is required. The lipophilic nature of the bromine atom significantly increases the compound's retention time on a hydrophobic C18 stationary phase. This allows for baseline separation: the more polar debrominated species elutes first, followed by the target 4-bromo compound, and finally the highly lipophilic dibrominated impurity.

Q: Which mobile phase additive is best for RP-HPLC of this basic amine? A: For basic amines, the mobile phase pH must be carefully controlled to maintain a consistent protonation state[6][7]. While Trifluoroacetic acid (TFA) is a strong ion-pairing agent that provides excellent peak shape[8], it severely suppresses ionization in negative and positive LC-MS modes and is notoriously difficult to remove from the final product[8][9]. Instead, Ammonium Acetate (10–50 mM) is highly recommended. It is a volatile buffer that maintains a pH of ~3.8–5.8, providing excellent peak shape for amines while remaining fully compatible with mass spectrometry and easily sublimating during lyophilization[6][7][9].

Table 1: Comparison of RP-HPLC Mobile Phase Modifiers for Basic Amines

ModifierTypical ConcentrationpH RangeLC-MS CompatibilityImpact on 4-Bromopyrazolo[1,5-a]pyridin-5-amine
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0Low (Ion Suppression)Excellent peak shape via strong ion-pairing[8]; hard to remove post-purification[9].
Formic Acid (FA) 0.1%~2.7HighVolatile; good MS signal[9]; weaker ion-pairing may result in slight tailing[7].
Ammonium Acetate 10 mM - 50 mM3.8 - 5.8HighVolatile buffer; prevents tailing; easily removed via lyophilization[6][7].
Ammonium Hydroxide 0.1%~10.0HighAnalyte remains neutral, maximizing retention[9]; requires high-pH stable hybrid C18 columns.

Protocol 2: Step-by-Step Prep-HPLC Purification using Ammonium Acetate Causality Focus: Using a buffered gradient ensures differential hydrophobic retention while preventing the amine from streaking across the C18 phase.

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Acetate in ultrapure water. Prepare Mobile Phase B: HPLC-grade Acetonitrile. Note: Keep acetate concentration ≤50 mM to avoid salt crystallization in the pumps at high organic ratios[8][9].

  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase conditions (or a small amount of DMSO) and filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Method Setup: Utilize a C18 Prep column. Program a shallow gradient (e.g., 10% B to 60% B over 20 minutes) to maximize the resolution between the unbrominated, monobrominated, and dibrominated species.

  • Fraction Collection & Recovery: Trigger fraction collection via UV absorption (e.g., 254 nm) or Mass (ESI+ targeting the [M+H]+ isotopes of bromine). Pool the pure fractions and lyophilize directly; the volatile ammonium acetate will sublime away[9].

Sources

Optimization

side products in 4-Bromopyrazolo[1,5-a]pyridin-5-amine Suzuki coupling

An In-Depth Technical Guide to Suzuki Coupling of 4-Bromopyrazolo[1,5-a]pyridin-5-amine: Troubleshooting Side Products and Optimizing Reaction Conditions Introduction The Suzuki-Miyaura cross-coupling reaction is a corne...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Suzuki Coupling of 4-Bromopyrazolo[1,5-a]pyridin-5-amine: Troubleshooting Side Products and Optimizing Reaction Conditions

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore in drug discovery, and functionalizing it via Suzuki coupling is a common strategy. However, the coupling of 4-Bromopyrazolo[1,5-a]pyridin-5-amine presents a unique set of challenges. The electron-rich nature of the heterocyclic system, combined with the presence of two nitrogen atoms (a pyridine-like nitrogen and an exocyclic amine) capable of coordinating to the palladium catalyst, can lead to catalyst inhibition and a host of unwanted side reactions.[2]

This technical support guide, designed for researchers and drug development professionals, provides a detailed exploration of the common side products encountered in this specific transformation. It offers field-proven troubleshooting strategies and answers to frequently asked questions, grounding all recommendations in the fundamental principles of the reaction mechanism.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses the most common issues observed during the Suzuki coupling of 4-Bromopyrazolo[1,5-a]pyridin-5-amine. Each question is designed to reflect a real-world experimental observation, followed by a detailed explanation of the underlying cause and a set of actionable solutions.

Q1: I'm observing a significant amount of pyrazolo[1,5-a]pyridin-5-amine in my crude reaction mixture. Why is this debromination happening and how can I prevent it?

A1: The Cause of Debromination (Hydrodehalogenation)

The formation of pyrazolo[1,5-a]pyridin-5-amine is a result of a side reaction known as debromination or hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[3] This is a particularly common issue with electron-rich heteroaromatic halides. The plausible mechanism involves the oxidative addition of the 4-bromo starting material to the Pd(0) catalyst. The resulting Pd(II) intermediate can, under certain conditions, react with a hydride source in the reaction mixture, leading to reductive elimination of the undesired debrominated product.[3]

Several factors can promote this unwanted pathway:

  • Base and Protic Solvents: Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate species that act as hydride donors.[3]

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the rate of debromination relative to the desired cross-coupling.[3]

  • Ligand Choice: An inappropriate ligand may not sufficiently stabilize the palladium center or accelerate the transmetalation step, giving the debromination pathway more time to occur.

Troubleshooting Steps:

  • Optimize the Base: The choice of base is critical. Switch from strong bases like alkoxides to milder inorganic bases. Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) are often effective in minimizing debromination.[3][4]

  • Use Aprotic Solvents: Minimize or eliminate protic solvents. A common strategy is to use solvent systems like 1,4-dioxane, toluene, or DMF, often with a minimal amount of water just sufficient to solubilize the base.[5]

  • Screen Catalyst/Ligand Systems: Employ ligands that promote rapid transmetalation and reductive elimination. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often highly effective for coupling heteroaryl halides as they can stabilize the palladium center and accelerate the desired catalytic cycle.[6][7]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction by LCMS to avoid unnecessarily long reaction times.

Q2: My crude LCMS is contaminated with a symmetrical biaryl impurity derived from my boronic acid. What causes this homocoupling?

A2: The Cause of Boronic Acid Homocoupling

Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl.[8] This process depletes the nucleophilic partner, reduces the yield of the desired product, and introduces a difficult-to-remove impurity. The primary culprit behind boronic acid homocoupling is often the presence of oxygen.[5][8]

The mechanism can proceed via two main pathways:

  • Oxygen-Mediated Oxidation: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a separate catalytic cycle that leads to the homocoupling of two boronic acid molecules.[5][8]

  • Base-Mediated Homocoupling: Under certain conditions, particularly with strong bases, homocoupling can occur even in the absence of oxygen, though this is less common.[9]

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step. Before adding the catalyst, thoroughly degas all solvents and the reaction mixture. This is typically done by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[8]

  • Maintain an Inert Atmosphere: Ensure the reaction is performed under a positive pressure of an inert gas (e.g., using a balloon or a nitrogen line) throughout the entire process.[8]

  • Use High-Purity Reagents: Use a fresh, high-quality palladium catalyst. Older or improperly stored catalysts may already be partially oxidized.

  • Consider Boronic Esters: Using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, can sometimes suppress homocoupling by providing a slower, more controlled release of the boronic acid into the catalytic cycle.[8][10]

Q3: My boronic acid is being consumed, but instead of my desired product, I'm forming the corresponding arene. What is protodeboronation and how can I stop it?

A3: The Cause of Protodeboronation

Protodeboronation is the protonolysis of a boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[11] This is a well-known and often problematic side reaction in Suzuki couplings.[11] Heteroaromatic boronic acids, in particular, can be highly susceptible to this process.

The propensity for protodeboronation is influenced by:

  • Aqueous/Acidic Conditions: The reaction is often catalyzed by acid or base in aqueous media.[11]

  • Temperature: Higher temperatures can accelerate the rate of protodeboronation.

  • Substrate Electronics: Electron-deficient and some electron-rich heteroaryl boronic acids are notoriously unstable and prone to this side reaction.[10]

Troubleshooting Steps:

  • Use Stable Boronic Esters: The most effective strategy is to replace the boronic acid with a more stable derivative. N-methyliminodiacetic acid (MIDA) boronates are particularly effective as they slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions like protodeboronation.[12] Pinacol esters are also a significant improvement over free boronic acids.[10]

  • Minimize Water Content: While some water is often necessary to dissolve the base, use the minimum amount required. Anhydrous conditions, using bases like CsF in solvents like isopropanol, have been shown to be effective in minimizing protodeboronation for unstable boronic acids.[7]

  • Optimize Base and Temperature: Use the mildest base and lowest temperature that afford a good reaction rate to disfavor the hydrolytic pathway.

Q4: My starting material is largely unreacted, even after extended reaction times and heating. What are the likely causes for this low conversion?

A4: The Cause of Low or No Conversion

Low conversion in the Suzuki coupling of 4-Bromopyrazolo[1,5-a]pyridin-5-amine is frequently linked to issues with the palladium catalyst.

  • Catalyst Inhibition/Deactivation: This is a primary concern for this specific substrate. The pyridine-like nitrogen of the pyrazolopyridine core and the 5-amino group can act as ligands, coordinating strongly to the palladium center.[2] This coordination can inhibit the catalyst by occupying sites needed for the catalytic cycle, leading to deactivation and low conversion.

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must first be reduced in situ to Pd(0). If this reduction is inefficient or if the generated Pd(0) is oxidized by residual oxygen, the reaction will not proceed.[5]

  • Poor Reagent Quality: Degradation of the boronic acid (see Q3) or the use of an old, inactive batch of palladium catalyst can also lead to failed reactions.[13]

Troubleshooting Steps:

  • Select a Robust Ligand: The key to overcoming catalyst inhibition by the substrate is to use a strongly binding, electron-rich phosphine ligand. Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky N-heterocyclic carbenes (NHCs) are designed to coordinate strongly to the palladium, preventing the substrate from deactivating the catalyst while promoting the desired reaction steps.[14][15]

  • Use a Pre-formed Pd(0) Source or a Modern Precatalyst: Start with a reliable Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[14] Alternatively, use modern, air-stable Pd(II) precatalysts (e.g., XPhos-Pd-G3) which are designed for clean and efficient in-situ generation of the active Pd(0) species.[5]

  • Increase Catalyst Loading: If inhibition is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the issue.[13]

  • Verify Reagent Quality: Use a fresh bottle of catalyst and ensure the boronic acid or ester has not degraded during storage.

Systematic Troubleshooting Workflow

When encountering low yield or conversion, a systematic approach is essential. The following workflow can help diagnose and resolve the underlying issue.

G start Low Yield / Conversion Observed check_lcms Analyze Crude LCMS for Side Products start->check_lcms debrom Debromination Product (M-Br+H) Observed? check_lcms->debrom homo Homocoupling Product (Boronic Acid Dimer) Observed? debrom->homo No sol_debrom Optimize Base (K3PO4, Cs2CO3) Use Aprotic Solvent Lower Temperature debrom->sol_debrom Yes proto Arene from Boronic Acid Observed? homo->proto No sol_homo Rigorously Degas Solvents Maintain Inert Atmosphere Use Fresh Catalyst homo->sol_homo Yes no_reaction Mainly Unreacted Starting Material? proto->no_reaction No sol_proto Use Stable Boronic Ester (MIDA, Pinacol) Minimize Water Use Mild Base (CsF) proto->sol_proto Yes sol_no_reaction Use Buchwald Ligand (SPhos, XPhos) Use Modern Precatalyst (G3/G4) Increase Catalyst Loading no_reaction->sol_no_reaction Yes success Reaction Optimized no_reaction->success No sol_debrom->success sol_homo->success sol_proto->success sol_no_reaction->success

Caption: A systematic workflow for troubleshooting common issues in the Suzuki coupling.

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst-ligand system for coupling with this electron-rich, N-heterocyclic substrate?

A: Given the potential for catalyst inhibition, a robust catalyst system is paramount. While classical catalysts like Pd(PPh₃)₄ may work for simple boronic acids, they often fail with more challenging substrates. Highly active systems using electron-rich, bulky phosphine ligands are recommended.[16]

Catalyst / PrecatalystLigandRationale & Comments
Pd(OAc)₂ / Pd₂(dba)₃SPhos or XPhos Excellent for heteroaryl couplings. Bulky and electron-rich, promotes fast oxidative addition and reductive elimination, outcompeting catalyst inhibition.[7][15]
XPhos-Pd-G3/G4(integrated)Air- and moisture-stable precatalysts that provide reliable generation of the active Pd(0) species. Highly recommended for reproducibility.[5]
PdCl₂(dppf)dppfA good general catalyst, but may be less effective than modern Buchwald systems for this specific substrate class.[17]
Q: How does the choice of base (e.g., K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃) impact the reaction?

A: The base plays multiple crucial roles in the Suzuki reaction: it activates the boronic acid to form a more nucleophilic boronate species and facilitates the generation of the key [ArPd(OR)L₂] intermediate required for transmetalation.[18][19] The choice of base can dramatically affect yield and side product formation.

  • K₂CO₃: A common, inexpensive base. It is moderately strong but may require higher temperatures. Can be effective in simple couplings.[20]

  • K₃PO₄: A stronger base than K₂CO₃. Often provides better results for less reactive aryl chlorides and can sometimes be effective at lower temperatures.[21]

  • Cs₂CO₃: A strong base with good solubility in organic solvents. Often gives superior results, particularly in difficult couplings, but is more expensive.[17] Its use can sometimes accelerate the reaction, potentially minimizing time-dependent side reactions like debromination.

Q: Should I use a boronic acid or a more stable boronic ester (e.g., pinacol or MIDA)?

A: For routine, stable arylboronic acids, the free acid may be sufficient. However, for any boronic acid prone to decomposition (e.g., many heteroaryl, vinyl, or cyclopropyl boronic acids), using a more stable ester is highly recommended.[10]

  • Pinacol Boronic Esters (Bpin): More stable to storage and less prone to protodeboronation than the corresponding acids. Widely available and a good first choice for improving results.[10]

  • MIDA Boronates: Offer superior stability. They participate in the reaction via a "slow-release" mechanism, keeping the concentration of the free boronic acid low, which is extremely effective at suppressing both protodeboronation and homocoupling.[12]

Experimental Protocols

General Protocol for Suzuki Coupling of 4-Bromopyrazolo[1,5-a]pyridin-5-amine
  • Reagent Setup: To a flame-dried Schlenk flask, add 4-Bromopyrazolo[1,5-a]pyridin-5-amine (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 5:1, to a concentration of ~0.1 M).

  • Catalyst Addition: Add the palladium precatalyst and ligand (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)) or a single-component precatalyst (e.g., SPhos-Pd-G4 (2 mol%)).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LCMS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Rigorous Solvent Degassing
  • Place the required volume of solvent in a Schlenk flask equipped with a stir bar.

  • Seal the flask and connect it to a Schlenk line.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Open the flask to high vacuum for 10-15 minutes.

  • Close the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely under the static vacuum.

  • Backfill the flask with argon or nitrogen.

  • Repeat this freeze-pump-thaw cycle two more times for a total of three cycles to ensure complete removal of dissolved oxygen.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis - ACS Publications. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Books. Available at: [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. Available at: [Link]

  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis - MDPI. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine | Request PDF - ResearchGate. Available at: [Link]

  • Table 2 Effect of various bases in Suzuki cross-coupling reaction. - ResearchGate. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - Wiley Online Library. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - Illinois. Available at: [Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - Organic Chemistry Portal. Available at: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC. Available at: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - RSC Publishing. Available at: [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing). Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.pub. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Debromination in 4-Bromopyrazolo[1,5-a]pyridin-5-amine

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering unwanted protodehalogenation (debromination) when working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering unwanted protodehalogenation (debromination) when working with 4-Bromopyrazolo[1,5-a]pyridin-5-amine .

Below, we dissect the mechanistic causality of this side reaction and provide field-validated, self-correcting protocols to ensure high-yielding cross-couplings.

Mechanistic Causality: The Root of the Problem

The pyrazolo[1,5-a]pyridine core is a privileged, electron-rich bicyclic heteroaromatic scaffold. When a bromine atom is positioned at C4 and an electron-donating primary amine is at C5, the system faces two critical challenges during palladium-catalyzed cross-couplings:

  • Electronic Stabilization & Hydride Transfer: Debromination (hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom is replaced by a hydrogen atom[1]. The strongly electron-donating 5-amino group increases the electron density of the ring. Following oxidative addition, the resulting Ar-Pd(II)-Br intermediate is highly stabilized. This increased lifetime allows competing hydride donors (from protic solvents or amine bases) to transfer a hydride to the palladium center, outcompeting the desired transmetalation step[2].

  • Steric and Coordination Interference: The free primary amine can coordinate to the palladium center, displacing the intended phosphine ligands. This alters the catalyst's geometry, slowing down transmetalation and favoring the debromination pathway.

G A 4-Bromopyrazolo[1,5-a]pyridin-5-amine + Pd(0) Catalyst B Oxidative Addition [Ar-Pd(II)-Br] A->B Fast C Transmetalation (Boronic Acid) [Ar-Pd(II)-R] B->C Pathway A (Desired) E Hydride Transfer (from Solvent/Base) [Ar-Pd(II)-H] B->E Pathway B (Side Reaction) D Reductive Elimination Desired Product C->D Fast F Reductive Elimination Debrominated Byproduct E->F Fast

Catalytic cycle showing desired transmetalation vs. competing hydride transfer (debromination).

Troubleshooting FAQs

Q1: Why am I seeing >50% debrominated byproduct in my Suzuki-Miyaura coupling? A1: The nature of the palladium catalyst and its coordinating ligand significantly impacts the relative rates of the desired cross-coupling versus the undesired debromination[2]. If you are using standard catalysts like Pd(PPh₃)₄ with aqueous bases (e.g., Na₂CO₃ in Dioxane/H₂O), the water and basic environment act as potent hydride donors. The slow transmetalation of the sterically hindered C4 position allows the hydride transfer to dominate.

Q2: How do I choose the right catalyst and ligand to suppress this? A2: You must accelerate the transmetalation and reductive elimination steps. Bulky and electron-rich ligands are known to promote the desired reductive elimination step over the competing debromination pathway[1]. Utilizing dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos) paired with precatalysts (e.g., XPhos Pd G2) is highly effective. The arylation strategy can be performed requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction[3].

Q3: Should I protect the 5-amino group before the coupling? A3: Yes. Protecting the nitrogen atom of the heterocycle can be an effective strategy to suppress debromination[2]. Installing a strongly electron-withdrawing protecting group (such as a Boc or Acetyl group) serves a dual purpose: it prevents the amine from coordinating to the palladium catalyst, and it withdraws electron density from the ring, destabilizing the Ar-Pd(II)-Br resting state to force faster transmetalation.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the Product-to-Debromination ratio for 4-Bromopyrazolo[1,5-a]pyridin-5-amine couplings.

Catalyst / Ligand SystemSolvent / BaseAmine ProtectionYield (Desired)Yield (Debrominated)Mechanistic Outcome
Pd(PPh₃)₄ (5 mol%)Dioxane/H₂O, Na₂CO₃None (Free NH₂)15%75%Slow transmetalation; high hydride transfer from H₂O.
Pd(dppf)Cl₂ (5 mol%)DMF, K₂CO₃None (Free NH₂)30%55%Amine coordination poisons catalyst; moderate debromination.
XPhos Pd G2 / XPhosTHF, K₃PO₄None (Free NH₂)65%20%Bulky ligand accelerates coupling, but free NH₂ still interferes.
XPhos Pd G2 / XPhos Toluene, Cs₂CO₃ N-Boc Protected 92% <5% Optimal: No amine coordination; fast transmetalation; no protic source.

Self-Validating Experimental Protocol

This protocol details the optimized Suzuki-Miyaura cross-coupling of N-Boc protected 4-Bromopyrazolo[1,5-a]pyridin-5-amine. It is designed as a self-validating system: built-in analytical checkpoints ensure that if a deviation occurs, the root cause is immediately identifiable.

Materials Required:
  • N-(4-Bromopyrazolo[1,5-a]pyridin-5-yl)pivalamide or N-Boc derivative (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • XPhos Pd G2 (0.05 equiv, 5 mol%)

  • XPhos ligand (0.05 equiv, 5 mol%)

  • Anhydrous Cs₂CO₃ (2.0 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:
  • Preparation & Degassing: To an oven-dried Schlenk tube, add the N-protected 4-Bromopyrazolo[1,5-a]pyridin-5-amine, aryl boronic acid, and anhydrous Cs₂CO₃.

    • Causality Check: Using anhydrous Cs₂CO₃ instead of aqueous bases eliminates the primary protic source responsible for hydride generation.

  • Inert Atmosphere: Evacuate the tube and backfill with ultra-pure Argon (repeat 3x).

  • Catalyst Addition: In a separate argon-purged vial, dissolve XPhos Pd G2 and XPhos in anhydrous Toluene. Transfer this active catalyst solution to the Schlenk tube via a gastight syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture at 90 °C with vigorous stirring.

    • Validation Checkpoint 1 (1 Hour): Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic: Look for the mass of the debrominated byproduct (M - 79 + 1). If the debrominated peak exceeds 5% relative area, your toluene was likely wet, or the boronic acid has degraded. Stop the reaction, dry your solvents, and restart.

  • Workup: After 4-6 hours (once LC-MS confirms >95% consumption of the bromide), cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with Ethyl Acetate.

  • Purification & Final Validation: Concentrate the filtrate and purify via silica gel chromatography.

    • Validation Checkpoint 2 (Post-Purification): Run a ¹H NMR (DMSO-d₆). The absolute confirmation of success is the absence of a singlet at the C4 position (which would appear around 7.2 - 7.5 ppm if debromination occurred). The presence of the integrated aryl protons from the boronic acid confirms the desired C-C bond formation.

References

  • 1 - Benchchem 2.2 - Benchchem 3.3 - PMC (National Institutes of Health)

Sources

Optimization

Technical Support Center: Scaling Up 4-Bromopyrazolo[1,5-a]pyridin-5-amine Synthesis

Welcome to the Process R&D Knowledge Base. This portal provides advanced troubleshooting, validated methodologies, and mechanistic insights for the scale-up synthesis of 4-Bromopyrazolo[1,5-a]pyridin-5-amine, a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Knowledge Base. This portal provides advanced troubleshooting, validated methodologies, and mechanistic insights for the scale-up synthesis of 4-Bromopyrazolo[1,5-a]pyridin-5-amine, a critical bicyclic heteroaromatic building block frequently utilized in the development of novel kinase inhibitors[1][2].

Section 1: Mechanistic Strategy & Workflow

Why Direct Bromination Fails at Scale In the pyrazolo[1,5-a]pyridine system, electrophilic aromatic substitution is highly regioselective for the C-3 position. This causality is driven by the electron-rich nature of the pyrazole ring, where the HOMO coefficient is maximized at C-3[3]. Attempting to directly brominate 5-aminopyrazolo[1,5-a]pyridine with standard reagents (e.g., NBS or Br₂) inevitably yields the 3-bromo derivative or intractable over-brominated mixtures.

The Scale-Up Solution To access the 4-bromo isomer, late-stage functionalization must be abandoned. Instead, a de novo ring construction is required. The most scalable and regioselective approach involves the N-amination of a pre-functionalized pyridine (3-bromo-pyridin-4-amine) followed by a [3+2] cycloaddition with an alkyne or α,β-unsaturated compound[4][5].

SynthesisWorkflow SM Starting Material 3-Bromo-pyridin-4-amine Amination N-Amination (HOSA, Base, 0-5 °C) SM->Amination Intermediate Reactive Intermediate N-Aminopyridinium Salt Amination->Intermediate Exothermic Cycloaddition [3+2] Cycloaddition (Alkyne, TEMPO, Base) Intermediate->Cycloaddition Product Target Molecule 4-Bromopyrazolo[1,5-a]pyridin-5-amine Cycloaddition->Product Regioselective

Figure 1: De novo synthetic workflow for 4-Bromopyrazolo[1,5-a]pyridin-5-amine.

Section 2: Troubleshooting Guides & FAQs

Q1: During the N-amination step, we observe significant thermal runaway at the 100g scale. How can we mitigate this? A1: The N-amination of pyridines using reagents like Hydroxylamine-O-sulfonic acid (HOSA) or O-(Mesitylsulfonyl)hydroxylamine (MSH) is highly exothermic. At scale, poor heat dissipation leads to the decomposition of the sensitive N-aminopyridinium intermediate. Causality & Solution: The exotherm is driven by the rapid nucleophilic attack of the pyridine nitrogen on the activated N-O bond. To control this, switch from batch addition to a continuous flow setup or implement strict portion-wise addition of HOSA at 0–5 °C. Maintain the pH between 8.0–8.5 using a buffer; high alkalinity accelerates ylide decomposition, while high acidity protonates the pyridine, halting the reaction entirely.

Q2: The [3+2] cycloaddition step is yielding complex mixtures with poor regioselectivity. What is going wrong? A2: Traditional [3+2] cycloadditions of N-iminopyridinium ylides with alkynes can suffer from poor regiocontrol if the dipolarophile is unactivated or if the oxidation step is sluggish. Causality & Solution: Utilize a [5]. TEMPO acts dualistically: as a Lewis acid to coordinate the ylide, and as an oxidant to drive the final aromatization step, locking in the regiochemistry[5]. Ensure your alkyne is added slowly to a pre-formed solution of the ylide to prevent alkyne polymerization.

TroubleshootingTree Issue Issue: Low Yield in [3+2] Cycloaddition Check1 Check Ylide Formation (IPC via LC-MS) Issue->Check1 Cause1 Incomplete N-Amination (No +15 Da Mass Shift) Check1->Cause1 Starting Material Remains Cause2 Ylide Decomposition (Mass Loss/Tarry Residue) Check1->Cause2 Degradation Peaks Action1 Increase HOSA equivalents Adjust pH to 8.5 Cause1->Action1 Action2 Lower reaction temp Control Exotherm Cause2->Action2

Figure 2: Logical troubleshooting tree for low yield during the[3+2] cycloaddition.

Section 3: Quantitative Data Analytics

Selecting the right amination reagent is critical for balancing yield, safety, and scalability. The table below summarizes the performance of common N-amination reagents evaluated during our process development phase.

Amination ReagentAverage Yield (%)IPC Mass Shift (M+H)Scalability RatingSafety & Handling Profile
Hydroxylamine-O-sulfonic acid (HOSA) 78%+15 DaHigh Stable solid; mildly exothermic; ideal for >1 kg scale.
O-(Mesitylsulfonyl)hydroxylamine (MSH) 85%+15 DaMedium Shock-sensitive when dry; requires handling in solution.
O-(2,4-Dinitrophenyl)hydroxylamine (DPH) 60%+15 DaLow High explosive hazard; not recommended for scale-up.

Section 4: Validated Standard Operating Procedure (SOP)

Self-Validating System: This protocol incorporates mandatory In-Process Controls (IPCs) to ensure each step is analytically verified before proceeding, preventing the carryover of impurities that complicate downstream crystallization.

Step 1: Synthesis of 1-Amino-3-bromo-4-aminopyridinium Sulfate

  • Preparation: Charge a 5 L jacketed reactor with 3-bromo-pyridin-4-amine (100 g, 0.58 mol) and DI water (1 L). Cool the mixture to 0–5 °C.

  • Reagent Addition: Dissolve HOSA (78.5 g, 0.69 mol, 1.2 eq) in 300 mL of water. Add this solution dropwise over 2 hours via an addition funnel.

  • Causality Check (Temperature): Maintain the internal temperature strictly below 10 °C. Why? Exceeding this threshold accelerates the competitive hydrolysis of HOSA, destroying the active reagent and stalling conversion.

  • Base Addition: Simultaneously, add 2M NaOH dropwise to maintain the reaction pH between 8.0 and 8.5.

  • IPC Verification: After 3 hours, sample the reaction for LC-MS. Validation: The reaction is deemed complete when the starting material peak disappears and a new peak at m/z 189/191 (M+H) emerges. Do not proceed if conversion is <95%.

  • Isolation: Lyophilize or carefully concentrate the aqueous layer under reduced pressure (<40 °C) to afford the crude pyridinium salt, which is used directly in the next step.

Step 2: TEMPO-Mediated [3+2] Cycloaddition

  • Preparation: Suspend the crude 1-amino-3-bromo-4-aminopyridinium salt in acetonitrile (1.5 L) at room temperature.

  • Catalyst & Reagent Loading: Add TEMPO (18.1 g, 0.116 mol, 20 mol%) and K₂CO₃ (160 g, 1.16 mol)[5]. Stir for 15 minutes to generate the free N-iminopyridinium ylide in situ.

  • Cycloaddition: Add the alkyne dipolarophile (e.g., ethyl propiolate, 1.5 eq) slowly over 1 hour.

  • Aromatization: Heat the reaction mixture to 60 °C for 12 hours under an O₂ atmosphere (balloon) to facilitate the and aromatization[6].

  • IPC Verification: Monitor via TLC (DCM:MeOH 9:1). The highly fluorescent product spot under 254 nm UV indicates successful formation of the pyrazolo[1,5-a]pyridine core.

  • Purification: Filter the inorganic salts. Concentrate the filtrate and recrystallize the crude product from Ethanol/Water (7:3) to yield pure 4-Bromopyrazolo[1,5-a]pyridin-5-amine. Ensure proper PPE is worn, as the final product is a known skin/eye irritant.

References

  • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions Source: ACS Omega URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Bromopyrazolo[1,5-a]pyridin-5-amine

Welcome to the technical support center for 4-Bromopyrazolo[1,5-a]pyridin-5-amine (CAS: 2920404-90-4). As a highly versatile building block widely utilized in the synthesis of TRK inhibitors [1] and dopaminergic agents [...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Bromopyrazolo[1,5-a]pyridin-5-amine (CAS: 2920404-90-4). As a highly versatile building block widely utilized in the synthesis of TRK inhibitors [1] and dopaminergic agents [3], this compound presents unique handling challenges.

The fused bicyclic pyrazolo[1,5-a]pyridine core is inherently electron-rich. When functionalized with a 5-amino group, the Highest Occupied Molecular Orbital (HOMO) energy is significantly elevated, making the molecule highly susceptible to autoxidation [2]. Furthermore, the 4-bromo substituent introduces a photolabile site. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative data to ensure the integrity of your experimental workflows.

Troubleshooting & FAQs: Solution Stability

Q1: My 10 mM DMSO stock solution turned brown within 48 hours of preparation. What happened? A: This is a classic symptom of autoxidation . The 5-amino group acts as a strong electron-donating moiety, pushing electron density into the pyrazolo-pyridine ring. DMSO is hygroscopic and often contains dissolved oxygen and trace transition metals. When exposed to ambient air, the amine undergoes radical-mediated autoxidation, forming N-oxides or highly conjugated azo-dimers (which appear brown/dark red). To prevent this, solvent degassing and inert gas blanketing are strictly required.

Q2: During LC-MS quality control, I observed a new peak with a mass shift of -79 Da. Is my compound degrading? A: Yes. A mass loss of 79 Da corresponds to the loss of the bromine atom (debromination). The C-Br bond at the 4-position is sterically hindered but electronically activated, making it susceptible to photolytic homolytic cleavage . Exposure to ambient UV/Vis light in the laboratory provides sufficient energy to break this bond. You must use amber glass vials and minimize light exposure during handling.

Q3: Can I use acidic buffers (pH < 3) to stabilize the amine against oxidation? A: While the predicted pKa of the 5-amino group is approximately 4.5, fully protonating the amine at pH < 3 does reduce the electron density of the ring and temporarily halts autoxidation. However, this is a flawed long-term strategy. Extended exposure to highly acidic conditions can catalyze irreversible ring-opening or hydrolysis of the pyrazolo-pyridine core. The self-validating gold standard for long-term stability is maintaining a neutral pH (7.0–7.4) in strictly degassed solvents.

Mechanistic Degradation Pathways

Understanding how the molecule degrades is the first step in preventing it. The diagram below illustrates the two primary degradation vectors: Oxidation and Photolysis.

Degradation Parent 4-Bromopyrazolo[1,5-a]pyridin-5-amine (Intact Core) O2 Dissolved O2 / Trace Metals (Autoxidation) Parent->O2 Electron-rich 5-NH2 Light UV/Vis Light Exposure (Photolysis) Parent->Light Labile C-Br Bond OxProduct Azo-Dimers & N-Oxides (+16 Da or Dimerization) O2->OxProduct Radical Propagation DeBrProduct Debrominated Core (-79 Da) Light->DeBrProduct Homolytic Cleavage

Mechanistic degradation pathways of 4-Bromopyrazolo[1,5-a]pyridin-5-amine in solution.

Quantitative Stability Profile

To facilitate easy comparison, the following table summarizes the quantitative stability data of a 10 mM stock solution under various environmental conditions.

SolventTemperature & LightAtmosphereEstimated Half-Life ( t1/2​ )Primary Degradant
DMSO 25°C / Ambient LightAir< 48 hoursAzo-dimer / N-Oxide
DMSO -20°C / DarkAir~2 weeksN-Oxide (+16 Da)
DMSO -20°C / DarkArgon> 6 monthsNone (Stable)
Acetonitrile 25°C / Ambient LightAir~5 daysDebrominated core (-79 Da)
Acetonitrile -20°C / DarkArgon> 12 monthsNone (Stable)

Note: Acetonitrile is generally preferred over DMSO for long-term storage if the downstream assay permits, as it lacks the inherent oxidative potential of sulfoxides.

Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Create a self-validating system to ensure compound integrity for >6 months.

  • Solvent Degassing: Sparge anhydrous, HPLC-grade DMSO or Acetonitrile with Argon gas for 15 minutes. Causality: Displacing dissolved oxygen removes the primary driver of autoxidation.

  • Weighing: Weigh the solid 4-Bromopyrazolo[1,5-a]pyridin-5-amine in a low-light environment directly into an amber glass vial . Causality: Prevents photolytic C-Br cleavage.

  • Dissolution: Add the degassed solvent to achieve the desired concentration (e.g., 10 mM). Vortex until completely dissolved.

  • Inert Purge: Blanket the headspace of the vial with Argon for 10 seconds before sealing with a PTFE-lined cap.

  • Aliquoting: Divide the solution into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Causality: Prevents repeated freeze-thaw cycles and limits repeated oxygen introduction.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store immediately at -20°C or -80°C.

Protocol B: Stability-Indicating LC-MS Assay

Objective: Quantitatively monitor degradation to validate stock integrity prior to critical biological or synthetic experiments.

  • Sample Prep: Dilute a 1 µL aliquot of the stock solution to 1 µM in a mixture of H2​O /Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast linear gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Detection (ESI+):

    • Monitor the Parent Mass : m/z ~212 / 214 (Observe the characteristic 1:1 Bromine isotope pattern).

    • Monitor Degradant Masses : m/z ~134 (Debrominated core), m/z ~228 (N-Oxide).

  • Validation Logic: Calculate the Area Under the Curve (AUC). If the parent peak AUC drops below 95% relative to the Day 0 baseline, the aliquot must be discarded.

Stock Solution Validation Workflow

Workflow Step1 1. Degas Solvent (Argon Purge) Step2 2. Weigh Compound (Amber Vial) Step1->Step2 Step3 3. Dissolve & Aliquot (Single-use) Step2->Step3 Step4 4. Flash Freeze (-80°C Storage) Step3->Step4 QC LC-MS QC (Check -79 / +16 Da) Step4->QC Validate Monthly

Self-validating workflow for the preparation and storage of stable stock solutions.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates N
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogen
Optimization

Technical Support Center: Palladium Catalyst Removal from 4-Bromopyrazolo[1,5-a]pyridin-5-amine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing purification bottlenecks with 4-Bromopyrazolo[...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing purification bottlenecks with 4-Bromopyrazolo[1,5-a]pyridin-5-amine and its derivatives.

This heterocyclic scaffold is highly valuable in medicinal chemistry but presents a notorious challenge during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The pyrazolo[1,5-a]pyridine core, combined with the primary amine at the 5-position, creates a potent chelating environment. These nitrogen atoms act as bidentate ligands that tightly bind Pd(II) and Pd(0) species, often resulting in crude mixtures retaining >1000 ppm of palladium[1]. Standard workups are rarely sufficient to break these thermodynamically stable complexes.

Below, you will find field-proven troubleshooting guides, causality-driven explanations, and self-validating protocols to achieve ICH-compliant palladium levels (<10 ppm).

Experimental Workflow & Decision Tree

PdRemoval Start Crude Reaction Mixture (>1000 ppm Pd) CheckState Assess Pd State (Visual/NMR) Start->CheckState Colloidal Colloidal Pd(0) (Black Suspension) CheckState->Colloidal Soluble Soluble Pd(II)/Pd(0) (Clear Orange/Brown) CheckState->Soluble Filtration Celite/Carbon Filtration (Remove Agglomerates) Colloidal->Filtration Scavenger Add Scavenger (Thiourea/Thiol Silica) Soluble->Scavenger Filtration->Soluble Residual Soluble Pd TestYield Check Product Yield Scavenger->TestYield YieldLow Low Yield (Amine bound to Silica) TestYield->YieldLow YieldHigh High Yield TestYield->YieldHigh Polymer Switch to Polymer Resin or add TEA YieldLow->Polymer Final Purified Product (<10 ppm Pd) Polymer->Final YieldHigh->Final

Decision tree for palladium catalyst removal from 4-Bromopyrazolo[1,5-a]pyridin-5-amine reactions.

Troubleshooting Guides (FAQs)

Q1: Why does my 4-Bromopyrazolo[1,5-a]pyridin-5-amine product retain high palladium levels (>500 ppm) even after extensive silica gel chromatography? Causality & Solution: Standard bare silica gel relies on weak physisorption and lacks the binding affinity required to outcompete the strong nitrogen-palladium coordination complex formed by your product. Palladium will simply "streak" through the column alongside the API[1]. Action: Transition to chemisorption using functionalized scavengers. Thiol- or thiourea-functionalized resins provide a much higher association constant for Pd(II) and Pd(0) than the amine groups on your product. Sulfur-based scavengers can reduce Pd from 2000 ppm to <1 ppm by forming thermodynamically stable Pd-S bonds that successfully outcompete the N-coordination[2].

Q2: I treated my reaction mixture with a silica-based thiol scavenger, but my product yield dropped by 30%. Where did my product go? Causality & Solution: The 5-amine group on 4-Bromopyrazolo[1,5-a]pyridin-5-amine is basic. Uncapped, acidic silanol groups on the silica backbone of the scavenger can protonate this amine, causing your product to bind ionically to the scavenger resin and get filtered out[3]. Action: You have two self-validating options to rescue your yield:

  • Competitive Blocking: Add a volatile base (e.g., 1% Triethylamine) to the scavenging solvent to block the acidic silanol sites.

  • Matrix Switch: Switch to a polymer-supported scavenger (e.g., polystyrene-thiourea) which completely lacks the acidic silanol backbone, ensuring zero product retention[3].

Q3: The reaction mixture is pitch black, and fine particles are passing through my filter paper. How do I remove this colloidal palladium? Causality & Solution: As the catalytic cycle degrades, Palladium(0) frequently aggregates into nanoparticles (colloidal palladium). These nanoparticles are too small for standard filter paper and too unreactive for functionalized scavengers to capture efficiently, leading to high residual metal[4]. Action: Pre-treat the mixture by stirring with activated carbon or filtering through a tightly packed Celite pad. This physically traps the larger agglomerates. Only after this initial clearing step should you deploy a specialized scavenger to target the remaining soluble Pd species[5].

Quantitative Data: Scavenger Efficacy Comparison

The following table summarizes the expected performance of various palladium removal strategies specifically applied to highly chelating aminopyrazolo-pyridine scaffolds.

Scavenger StrategyMechanism of ActionOptimal TempExpected Pd ReductionProduct Yield Impact
Standard Silica Gel Weak Physisorption20 °C1000 ppm → 500 ppmLow
Activated Carbon Physical Adsorption (Colloids)20–40 °C1000 ppm → 150 ppmModerate (Non-specific binding)
Silica-Thiourea Chemisorption (Pd-S complex)40–60 °C1000 ppm → <10 ppmModerate (Silanol binding)
Polymer-Thiourea Chemisorption (Pd-S complex)40–60 °C1000 ppm → <5 ppmLow (No silanols)
Step-by-Step Experimental Protocols
Protocol 1: Two-Stage Palladium Scavenging (Colloidal + Soluble)

Self-Validating Mechanism: The first stage physically removes bulk Pd(0) to prevent scavenger saturation. The second stage utilizes thermal energy to thermodynamically strip chelated Pd(II) from the basic amine, transferring it to the higher-affinity sulfur scavenger[4].

  • Dilution & Agglomeration: Dilute the crude reaction mixture in a moderately polar solvent (e.g., Ethyl Acetate or THF) to approximately 10 volumes to reduce viscosity.

  • Celite Filtration: Filter the dark suspension through a 2 cm packed pad of Celite in a sintered glass funnel. Wash the pad with 2 volumes of fresh solvent. Validation: The filtrate should transition from opaque black to a clear orange/brown solution.

  • Scavenger Addition: To the clear filtrate, add a polymer-supported thiourea scavenger. Use 5 equivalents of scavenger relative to the initial molar amount of palladium catalyst used in the reaction.

  • Thermal Incubation: Stir the suspension at 50 °C for 12–16 hours. Note: Heat is critical here; it provides the activation energy necessary to break the stable product-Pd coordination bonds.

  • Final Filtration: Filter the mixture through a fine-porosity glass frit to remove the Pd-loaded resin. Wash the resin with Ethyl Acetate containing 1% Triethylamine to release any non-specifically bound product.

  • Concentration: Concentrate the filtrate in vacuo to yield the purified 4-Bromopyrazolo[1,5-a]pyridin-5-amine derivative.

Protocol 2: Acid-Base Extraction Rescue (For Highly Chelated Pd)

Self-Validating Mechanism: Protonating the 5-amine destroys its ability to coordinate with palladium via its lone pair, forcing the metal to dissociate into the aqueous phase or making it susceptible to precipitation.

  • Acidification: Dissolve the crude product in an organic solvent (e.g., Dichloromethane). Slowly add 1M HCl with vigorous stirring until the aqueous phase reaches pH 1–2.

  • Phase Separation: The protonated 4-Bromopyrazolo[1,5-a]pyridin-5-amine will partition into the aqueous phase. Separate and discard the organic layer, which contains non-basic Pd ligands (e.g., phosphines) and organic impurities.

  • Aqueous Scavenging: Add a water-compatible metal scavenger (like activated carbon) to the acidic aqueous layer and stir for 2 hours at room temperature. Filter through a Celite pad.

  • Basification: Cool the aqueous filtrate to 0 °C in an ice bath. Slowly add 2M NaOH dropwise until a pH of 9–10 is reached. Validation: The free-base product will precipitate out of the solution as a solid.

  • Isolation: Extract the precipitated free base with fresh Dichloromethane (3 x 30 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

References
  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Available at: [Link]

  • Economidou et al. Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. Organic Process Research & Development (2023). Available at:[Link]

  • Brown et al. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development (2007). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Pyrazolo[1,5-a]pyridine Synthesis

Welcome to the Advanced Applications Support Center. Pyrazolo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles and purines in kinase inhibitors and GPCR liga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Pyrazolo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles and purines in kinase inhibitors and GPCR ligands. However, achieving absolute regiocontrol during the construction of this fused bicyclic core is a persistent bottleneck.

This guide is designed for discovery chemists and process scientists. It bypasses basic theory to directly address the mechanistic root causes of regiochemical failures, providing self-validating, field-tested protocols to ensure regiopure outcomes.

Section 1: The Ylide Route ([3+2] Cycloaddition)

FAQ: Why am I obtaining an intractable 1:1 mixture of 4- and 6-substituted pyrazolo[1,5-a]pyridines when reacting 3-substituted N-aminopyridines with unsymmetrical alkynes?

Root Cause Analysis (Expertise & Causality)

The traditional synthesis relies on a concerted[3+2] cycloaddition between N-aminopyridinium ylides and activated alkynes. When utilizing 3-substituted N-aminopyridines, the concerted nature of the cycloaddition lacks sufficient steric or electronic bias to differentiate the two reactive trajectories. Because the transition states for both orientations are nearly isoenergetic, the reaction yields a near-equivalent mixture of 4- and 6-substituted regioisomers that are notoriously difficult to separate via chromatography.

The Solution (Trustworthiness)

To bypass the limitations of the concerted mechanism, you must force the reaction into a stepwise pathway. By replacing the alkyne with an α,β-unsaturated compound (e.g., a nitroalkene or enone) and introducing TEMPO as both a Lewis acid and an oxidant, the reaction proceeds via a Michael addition–intramolecular cyclization cascade. The initial Michael addition is highly sensitive to the electronic disparities of the alkene, effectively locking in the regiochemistry before cyclization and aromatization occur.

This stepwise approach was validated by, demonstrating predictable regioselectivity (>95:5) across a broad substrate scope, including the late-stage modification of marketed drugs [1].

Validated Protocol: TEMPO-Mediated Stepwise [3+2] Annulation

This protocol is self-validating: the intermediate tetrahydropyrazolo[1,5-a]pyridine can be observed via LC-MS before the final TEMPO-mediated aromatization, confirming the stepwise nature of the reaction.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine the N-aminopyridinium salt (1.0 equiv) and the selected α,β-unsaturated compound (1.5 equiv).

  • Catalyst/Oxidant Addition: Add TEMPO (2.0 equiv) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv). TEMPO acts dually as a Lewis acid to activate the alkene and as the terminal oxidant for aromatization.

  • Reaction: Suspend the mixture in anhydrous DMF (0.2 M) and stir at 80 °C for 12–16 hours. Monitor the consumption of the ylide and the transient intermediate via TLC/LC-MS.

  • Isolation: Once aromatization is complete, quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash column chromatography to isolate the regiopure pyrazolo[1,5-a]pyridine.

Section 2: The Condensation Route (Hydrazine + 1,3-Dicarbonyl)

FAQ: How do I prevent the formation of mixed regioisomers when condensing 2-hydrazinopyridines with unsymmetrical 1,3-diketones?

Root Cause Analysis (Expertise & Causality)

The condensation of 2-hydrazinopyridines with 1,3-diketones relies on the differential nucleophilicity of the exocyclic primary amine (-NH₂) and the endocyclic pyridine nitrogen. However, unsymmetrical 1,3-diketones present two carbonyl carbons with highly similar electrophilicity. The highly nucleophilic exocyclic -NH₂ can attack either carbonyl indiscriminately, leading to a frustrating mixture of 2-alkyl-4-aryl and 4-alkyl-2-aryl regioisomers.

The Solution (Trustworthiness)

Replace the 1,3-diketone with a β-enaminone (a masked 1,3-biselectrophile). Enaminones possess distinct electrophilic centers: a highly reactive β-carbon (activated for Michael-type attack) and a less reactive carbonyl carbon. The exocyclic -NH₂ of the 2-hydrazinopyridine exclusively attacks the β-carbon first, displacing the amine leaving group. Subsequent intramolecular cyclization of the pyridine nitrogen onto the carbonyl carbon ensures absolute regiocontrol.

The use of enaminones for the regioselective synthesis of pyrazolo[1,5-a]pyridines is a robust, additive-free method ( ) [2]. Furthermore, utilizing microwave irradiation accelerates this cyclodehydration and suppresses side reactions like demethylation, which are prevalent under prolonged thermal reflux [3].

Validated Protocol: Microwave-Assisted Enaminone Condensation

This protocol utilizes dielectric heating to lower kinetic barriers, ensuring the initial Michael-type addition outcompetes any non-specific thermal degradation.

  • Reagent Mixing: In a 10 mL microwave-safe vial, combine 2-hydrazinopyridine (1.0 equiv) and the selected β-enaminone (1.1 equiv).

  • Solvent Selection: Add a polar protic solvent such as ethanol (2.0 mL) to facilitate proton transfer during the cyclodehydration steps.

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 150 °C for 15–20 minutes. (Note: Conventional heating requires 3–6 hours at reflux and often results in lower yields).

  • Isolation: Cool the reaction to room temperature. The regiopure product will typically precipitate directly from the ethanol. Filter the precipitate, wash with ice-cold ethanol, and dry under vacuum.

Quantitative Data Summary

The table below summarizes the expected regiochemical outcomes when troubleshooting your synthetic route.

Synthesis StrategyReagentsMechanistic PathwayTypical RegioselectivityAverage Yield
Traditional Cycloaddition N-aminopyridine + AlkyneConcerted[3+2]~1:1 (Mixture)40–60%
Optimized Annulation N-aminopyridine + Alkene + TEMPOStepwise Michael-Cyclization>95:5 (Single Isomer)75–93%
Traditional Condensation 2-Hydrazinopyridine + 1,3-DiketoneCompeting Nucleophilic Attack~1:1 (Mixture)30–50%
Optimized Condensation 2-Hydrazinopyridine + β-EnaminoneDirected Michael-Type Addition>99:1 (Single Isomer)80–95%

Mechanistic Visualization

StepwisePathway N_Amino N-Aminopyridine (Nucleophile) Michael Step 1: Michael Addition (Regioselective C-N Bond Formation) N_Amino->Michael Alkene α,β-Unsaturated Compound (Electrophile) Alkene->Michael Intermediate Zwitterionic Intermediate Michael->Intermediate Cyclization Step 2: Intramolecular Cyclization (Nucleophilic Attack) Intermediate->Cyclization Tetrahydro Tetrahydropyrazolo[1,5-a]pyridine Intermediate Cyclization->Tetrahydro Oxidation Step 3: TEMPO-Mediated Oxidation (Aromatization) Tetrahydro->Oxidation Product Regiopure Pyrazolo[1,5-a]pyridine Oxidation->Product

Stepwise Michael addition-cyclization cascade ensuring regiocontrol in pyrazolo[1,5-a]pyridines.

References

  • Wang, A., Liu, Y.-Z., Shen, Z., Qiao, Z., & Ma, X. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454-1459.[Link]

  • Redon, S., & Vanelle, P. (2024). Simple and green synthesis of 3‐acyl‐pyrazolo [1,5‐ a ]pyridines: [3+2] through cycloaddition of N ‐aminopyridines on enaminones. Journal of Heterocyclic Chemistry, 61(7), 1200-1205.[Link]

Optimization

Technical Support Center: Preventing Byproduct Formation in Functionalization Reactions

Welcome to the Technical Support Center for functionalization reaction optimization. This guide is designed for researchers, scientists, and drug development professionals who encounter the universal challenge of byprodu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for functionalization reaction optimization. This guide is designed for researchers, scientists, and drug development professionals who encounter the universal challenge of byproduct formation. Unwanted side reactions not only reduce the yield and purity of your target molecule but also complicate downstream processing, consuming valuable time and resources.

As a Senior Application Scientist, my goal is to provide more than just a list of procedures. This resource is built on a foundation of mechanistic understanding and field-proven insights. We will explore the causality behind experimental choices, enabling you to troubleshoot existing protocols and proactively design more robust and selective reactions from the outset.

Part 1: Foundational Principles for Selectivity

Before diving into specific reaction-class issues, it is crucial to understand the core principles that govern reaction selectivity. Mastering these concepts provides a rational framework for controlling reaction outcomes.

1.1 The Decisive Factor: Kinetic vs. Thermodynamic Control

In many reactions, multiple products can be formed through competing pathways. The distribution of these products is often dictated by whether the reaction is under kinetic or thermodynamic control.[1] Understanding this distinction is paramount for optimizing selectivity.

  • Kinetic Control: This regime governs reactions where the major product is the one that forms the fastest. This product arises from the reaction pathway with the lowest activation energy (Ea).[2] Kinetic control is typically favored by low temperatures and short reaction times , which provide enough energy to overcome the lowest Ea barrier but not the higher ones.[3]

  • Thermodynamic Control: This regime is established in reversible reactions where the product ratio is determined by the relative stability of the products.[3] The most stable product, having the lowest Gibbs free energy (G), will be the major product at equilibrium. Thermodynamic control is favored by high temperatures and long reaction times , which allow the initially formed kinetic product to revert to the starting materials and eventually form the more stable thermodynamic product.[1][4]

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: Kinetic vs. Thermodynamic Pathways.

Table 1: Manipulating Reaction Conditions for Product Control

ParameterTo Favor Kinetic ProductTo Favor Thermodynamic ProductRationale
Temperature LowHighLow T provides energy only for the lowest activation barrier. High T allows for reversibility and overcoming higher barriers.[4]
Reaction Time ShortLongShort time isolates the fastest-forming product. Long time allows the reaction to reach equilibrium, favoring the most stable product.[2]
Reagents/Base Strong, sterically hinderedWeaker, non-hinderedStrong, bulky bases can deprotonate the most accessible position irreversibly (kinetic). Weaker bases can allow for equilibration.[2]
Reversibility Irreversible conditionsReversible conditionsReversibility is a prerequisite for achieving thermodynamic control.[5]
1.2 The Director's Role: Catalysis

Catalysts are indispensable tools for enhancing selectivity. By providing an alternative reaction pathway with a lower activation energy, catalysts not only accelerate reactions but can also direct them toward a specific product, minimizing the formation of unwanted byproducts.[6][7]

  • Enhanced Selectivity: Catalysts can be designed with specific shapes or electronic properties to favor one reaction pathway over another.[8][9] For instance, shape-selective catalysts like zeolites only allow molecules with a certain geometry to access the active site.[8]

  • Milder Conditions: Catalyzed reactions often proceed under gentler conditions (lower temperatures and pressures).[9] This reduces the likelihood of thermal degradation of sensitive reactants and products, a common source of impurities.[7][9]

  • Green Chemistry: By improving efficiency and reducing waste, catalysts are central to sustainable chemical practices.[10][11]

1.3 The Guardian Strategy: Protecting Groups

In the synthesis of complex molecules with multiple reactive sites, protecting groups are essential for preventing unwanted side reactions.[12] A protecting group temporarily masks a functional group, rendering it inert to a specific set of reaction conditions.

  • Orthogonal Protection: This powerful strategy involves using multiple protecting groups in a single molecule that can be removed selectively under different, non-interfering conditions.[13][14] For example, an Fmoc group (removed by base) can be used alongside a Boc group (removed by acid), allowing for precise, sequential manipulation of different functional groups.[13] This is a cornerstone of complex syntheses like solid-phase peptide synthesis.[15]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: Protecting group workflow.

Part 2: Troubleshooting Guides by Reaction Class

This section provides specific troubleshooting advice in a question-and-answer format for common functionalization reactions.

FAQ: Amide Coupling & Peptide Synthesis

Q1: My carbodiimide-mediated coupling (DCC, EDC) is producing a significant amount of N-acylurea byproduct. How can I prevent this?

A1: N-acylurea formation occurs when the activated O-acylisourea intermediate undergoes an O-to-N acyl migration instead of reacting with the amine.[16] This byproduct is stable and unreactive, lowering your yield.

  • Causality: This side reaction is often temperature-dependent and more prevalent with sterically hindered amines or less reactive carboxylic acids.

  • Solutions:

    • Use Additives: The most effective solution is to add a nucleophilic agent like 1-hydroxybenzotriazole (HOBt) or OxymaPure®. These additives react with the O-acylisourea to form an active ester intermediate, which is more reactive towards the amine and less prone to rearrangement.[16]

    • Control Temperature: Perform the coupling at low temperatures (e.g., starting at 0 °C and slowly warming to room temperature). This disfavors the intramolecular rearrangement pathway.[16]

    • Order of Addition: Add the carbodiimide reagent last to the mixture of carboxylic acid, amine, and additive. This minimizes the time the O-acylisourea intermediate exists before it can be trapped by the additive or the amine.

Q2: I'm observing significant racemization of my chiral amino acid during coupling. What's the cause and solution?

A2: Racemization is a common problem, especially with carbodiimide reagents, and can compromise the biological activity of the final peptide.[17]

  • Causality: The activated carboxylic acid can form an oxazolone intermediate, which can easily tautomerize, leading to a loss of stereochemical integrity at the α-carbon.

  • Solutions:

    • Switch Coupling Reagent: Use phosphonium (e.g., PyBOP, HBTU) or aminium/uronium (e.g., HATU, HCTU) based reagents. These are designed to activate the carboxylic acid in a way that minimizes oxazolone formation and suppresses racemization.[17]

    • Incorporate Additives: As with N-acylurea, additives like HOBt or HOAt are highly effective at suppressing racemization when using carbodiimides.[16]

    • Optimize Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize base-catalyzed racemization.

FAQ: Cross-Coupling Reactions

Q1: My cross-coupling reaction is yielding a lot of homocoupled product from one of the starting materials. Why is this happening?

A1: Homocoupling is a common side reaction where two molecules of the same starting material couple together.

  • Causality: This often occurs when the rate of oxidative addition of one partner to the catalyst is much faster than the rate of transmetalation or reductive elimination involving the second partner. This can be exacerbated by electronic or steric differences between the coupling partners.[18]

  • Solutions:

    • Use an Excess of One Reagent: Employing a stoichiometric excess (e.g., 1.5 to 3 equivalents) of one of the coupling partners can statistically favor the cross-coupled product. This is most practical when one reagent is significantly less expensive.[18]

    • Optimize Ligand and Catalyst: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often promote the desired reductive elimination step, outcompeting homocoupling pathways.[19] Screening different palladium precatalysts and ligands is often necessary.

    • Differentiate Reactants Electronically: Ensure there is a significant electronic difference between the two electrophiles or between the electrophile and the nucleophile. For example, coupling an electron-rich aryl halide with an electron-poor one is often more selective.[18][20]

FAQ: Bioconjugation

Q1: My protein labeling reaction results in a heterogeneous mixture with low labeling efficiency. How can I improve this?

A1: This is a frequent challenge in bioconjugation, often stemming from issues with reagent stability, buffer composition, or a lack of site-specificity.[21][22]

  • Causality: Common amine-reactive linkers (like NHS esters) can hydrolyze at neutral to alkaline pH.[23] Additionally, targeting common residues like lysine results in labeling at multiple sites, creating a heterogeneous product.[24] Buffer components can also interfere with the reaction.[22]

  • Solutions:

    • Buffer Exchange: Ensure your antibody or protein buffer is free of interfering substances. Amine-containing buffers like Tris or glycine will compete with the protein for amine-reactive reagents. Sodium azide should also be removed. Use dialysis, ultrafiltration, or gel filtration to exchange the buffer for a non-interfering one (e.g., PBS).[22][23]

    • Optimize pH: The reaction pH is a critical parameter. For NHS esters, a pH of 7.2-8.0 is a common compromise between amine reactivity and reagent hydrolysis. For maleimide-thiol reactions, a pH of 6.5-7.5 is optimal to ensure specific reaction with thiols over amines.[23]

    • Pursue Site-Specific Conjugation: To create a homogeneous product, target a unique functional group. This can be achieved by:

      • Targeting a single, accessible cysteine residue.[23]

      • Incorporating unnatural amino acids with bioorthogonal functional groups (e.g., an azide or alkyne for click chemistry).[24]

      • Using enzymatic ligation methods.[22]

Q2: I'm experiencing low yields and my protein seems to be degrading or aggregating during conjugation.

A2: Protein instability during bioconjugation can be caused by the reagents, reaction conditions, or the modification itself.

  • Causality: The chemical modification can alter the protein's conformation, leading to aggregation.[23] Some reagents or solvents can denature the protein.[22]

  • Solutions:

    • Optimize Molar Excess of Linker: Start with a 10- to 20-fold molar excess of the crosslinker and optimize from there. Too much linker or organic solvent (like DMSO) used to dissolve it can cause protein precipitation.[23]

    • Use Stabilizers: Consider adding enzyme stabilizers or other excipients to the reaction mixture if your protein is particularly sensitive.[22]

    • Change Conjugation Strategy: If a particular chemistry is causing issues, explore alternative linkers or reactive targets. For instance, if modifying lysines leads to loss of function, consider a C-terminal or glycan-based modification strategy.

Part 3: General Laboratory Protocols
Protocol 1: General Setup for a Kinetically Controlled Reaction

This protocol provides a framework for favoring the kinetic product, exemplified by the deprotonation of an unsymmetrical ketone.[2]

  • Reagent Preparation: Prepare a solution of the unsymmetrical ketone in an appropriate anhydrous aprotic solvent (e.g., THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the reaction flask to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to prevent the system from reaching equilibrium.[2]

  • Base Preparation: In a separate syringe, draw up a solution of a strong, sterically hindered, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA). The bulky nature of the base favors deprotonation at the less sterically hindered, more accessible α-carbon.[2]

  • Slow Addition: Add the base solution dropwise to the stirred ketone solution over a period of 15-30 minutes. The slow addition maintains the low temperature and prevents localized heating.

  • Short Reaction Time: Stir the reaction at -78 °C for a short, defined period (e.g., 30-60 minutes). This is just enough time for the kinetic deprotonation to occur.

  • Quenching: Quench the reaction at low temperature by adding the electrophile (e.g., an alkyl halide) to trap the kinetic enolate before it has a chance to equilibrate.

  • Workup: Allow the reaction to warm to room temperature, then proceed with a standard aqueous workup to isolate the product.

dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: General troubleshooting workflow.

Protocol 2: Basic Recrystallization for Product Purification

Recrystallization is a fundamental technique for purifying solid compounds by removing impurities that have different solubility profiles.[25]

  • Solvent Selection: Choose a solvent in which your desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.[25] Using too much solvent will result in poor recovery.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, catalyst residue), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Maximizing Yield: Once crystals have formed at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product from the solution.[25]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing soluble impurities.

  • Drying: Dry the crystals completely in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Part 4: Advanced Tools & Future Outlook

The prediction of reaction outcomes, including potential byproducts, is being revolutionized by computational chemistry and machine learning.[26] Tools based on Density Functional Theory (DFT) can model reaction pathways and transition state energies, helping to rationalize observed selectivity or predict it before an experiment is run.[27][28] As these models become more accurate and accessible, they will serve as powerful in-silico tools for designing highly selective reactions, reducing the need for extensive empirical optimization.[26][29]

References
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  • Crazy For Chem. (2025). Role of Catalyst in Chemical Reaction: 7 Bold Benefits [Explained]. Crazy For Chem. [Link]

  • Fiveable. (2025). Orthogonal Protection Definition. Fiveable. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • PharmaFeatures. (2025). Catalysts: Pioneering Energy-Efficient Chemical Reactions. PharmaFeatures. [Link]

  • Walsh Medical Media. (2025). Catalysis and Its Role in Accelerating Chemical Reactions. Walsh Medical Media. [Link]

  • Capital Resin Corporation. (2024). What Part Do Process Catalysts Play in Chemical Processes? Capital Resin Corporation. [Link]

  • Allied Academies. (2023). The role of catalysts in sustainable chemical processes. Allied Academies. [Link]

  • arXiv. (n.d.). Predicting Chemical Reaction Outcomes Based on Electron Movements Using Machine Learning. arXiv. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Eco-Friendly Synthetic Strategies in Organic Chemistry: A Brief Review. ijarsct.co.in. [Link]

  • Patsnap. (2025). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? Patsnap. [Link]

  • International Journal of Scientific Research and Engineering Development. (2025). Greener Alternatives in Organic Synthesis: From Atom Economy to Environmental Safety. ijsred.com. [Link]

  • IIT Bombay. (2020). Protecting Groups. chem.iitb.ac.in. [Link]

  • ResearchGate. (2025). Computational Chemistry Models for Predicting Organic Reactivity. ResearchGate. [Link]

  • Creative Biolabs. (2024). Troubleshooting Guides. Creative Biolabs. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]

  • Wax Studios. (n.d.). Kinetic Vs Thermodynamic Product. Wax Studios. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • ResearchGate. (2018). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? ResearchGate. [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. ijtsrd.com. [Link]

  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. kbDNA. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Frontiers. (n.d.). Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. Frontiers. [Link]

  • Reachem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Reachem. [Link]

  • arXiv. (n.d.). A Machine Learning Approach to Predict Chemical Reactions. arXiv. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. luxembiotech.com. [Link]

  • PubMed. (2026). Exploration of reactional parameters for palladium-catalyzed cross-coupling reaction with thermal desorption-electrospray ionization mass spectrometry. PubMed. [Link]

  • eScholarship.org. (n.d.). Computational Tools for Chemical Reactions: Simulation & Prediction. eScholarship.org. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • ACS Publications. (2025). Highly Selective Intermolecular Cross-Coupling Reactions via a Persistent Radical Effect on Ag(111). Journal of the American Chemical Society. [Link]

  • ACS Publications. (2025). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. pubs.acs.org. [Link]

  • PubMed Central. (n.d.). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. PubMed Central. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

  • MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

  • ResearchGate. (n.d.). Tools for Purifying the Product. ResearchGate. [Link]

  • Phenomenex. (n.d.). Oligonucleotide Purification. Phenomenex. [Link]

  • Course Hero. (n.d.). Chapter 18: Catalytic C-H Functionalization. Course Hero. [Link]

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Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 4-Bromopyrazolo[1,5-a]pyridin-5-amine vs. Elaborated Analogs in Kinase Inhibition

Executive Summary & Scaffold Significance In modern structure-based drug design, the pyrazolo[1,5-a]pyridine bicyclic system is recognized as a "privileged scaffold," frequently utilized as an ATP-competitive hinge-binde...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

In modern structure-based drug design, the pyrazolo[1,5-a]pyridine bicyclic system is recognized as a "privileged scaffold," frequently utilized as an ATP-competitive hinge-binder in protein kinase inhibitors[1][2]. Within this chemical space, 4-Bromopyrazolo[1,5-a]pyridin-5-amine (CAS 2920404-90-4) serves as a critical synthetic intermediate[3].

While the base 4-bromo-5-amino compound exhibits negligible biological activity on its own, it provides two essential vectors for structural elaboration:

  • The 5-Amino Group: Acts as a nucleophilic handle to generate urea, amide, or sulfonamide linkers. These functional groups are critical for forming hydrogen bonds with the kinase hinge region backbone (e.g., Val882 in PI3Kγ)[2].

  • The 4-Bromo Group: Serves as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). This allows medicinal chemists to introduce bulky aryl or heteroaryl moieties that project deep into the hydrophobic specificity pockets of kinases like PI3K and p38 MAPK[4].

This guide objectively compares the baseline biological inactivity of the unelaborated intermediate against the high potency of its downstream analogs, providing the experimental frameworks necessary to validate these differences.

Mechanistic Causality: Why Elaboration Drives Potency

To understand the vast disparity in biological activity between 4-Bromopyrazolo[1,5-a]pyridin-5-amine and its final drug analogs, one must analyze the thermodynamics of the kinase ATP-binding site.

In the unelaborated intermediate, the lack of an extended aromatic system at the C4 position prevents the molecule from achieving the necessary binding enthalpy to displace ordered water molecules from the deep hydrophobic pockets of the kinase. Furthermore, the primary amine at C5 lacks the rigidity and optimal geometry provided by a urea or amide linker to lock into the hinge region[2].

When the scaffold is elaborated (e.g., into dual PI3Kγ/δ inhibitors or p38 MAPK inhibitors), the causality of potency becomes evident:

  • Hinge Binding: The nitrogen atoms of the pyrazolo[1,5-a]pyridine core, combined with the elaborated C5-urea/amide, form a robust bidentate hydrogen-bonding network with the hinge region (e.g., Lys883 in PI3Kγ)[2].

  • Hydrophobic Pocket Exploitation: Replacing the C4-bromo group with an aryl group via palladium-catalyzed coupling exponentially increases target affinity by engaging in π−π stacking (e.g., with His830 in PI3Kδ) and extensive van der Waals interactions[2][4].

Comparative Biological Activity Data

The table below summarizes the quantitative biological activity of the base intermediate compared to its functionally elaborated analogs. The data clearly illustrates that the base scaffold requires structural maturation to transition from a chemical building block to a biologically active therapeutic agent.

Compound ClassificationTargetBiochemical IC₅₀ (nM)Cellular EC₅₀ (µM)Primary Role
4-Bromopyrazolo[1,5-a]pyridin-5-amine PI3K / p38 MAPK> 10,000 (Inactive)N/ASynthetic Intermediate
Unsubstituted Pyrazolo[1,5-a]pyridin-5-amine PI3K / p38 MAPK> 5,000 (Weak)N/ACore Scaffold
Analog 20e (C4-Aryl, C5-Urea Elaboration)PI3Kγ / PI3Kδ4.0 / 9.10.028 (pAKT)Lead Immunotherapy Agent[2]
C3/C4-Aryl Pyrazolo[1,5-a]pyridine Analogs p38 MAPK< 10.0< 0.100Anti-inflammatory Lead[1][4]

Experimental Workflows & Protocols

To objectively evaluate the transition from an inactive intermediate to a highly potent kinase inhibitor, a self-validating screening cascade is required. The following protocols detail the methodologies used to generate the comparative data.

Protocol A: Biochemical Kinase Assay (ADP-Glo Luminescent Platform)

This protocol measures direct ATP-competitive target engagement. The ADP-Glo system is self-validating because it actively depletes unconsumed ATP before converting the product ADP back to ATP for luminescent detection, eliminating background noise.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 4-Bromopyrazolo[1,5-a]pyridin-5-amine and the elaborated analogs in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add recombinant human kinase (e.g., PI3Kγ or p38 MAPK) and the specific peptide substrate to the wells.

  • Reaction Initiation: Add ultra-pure ATP at the predetermined Km​ concentration to initiate the reaction. Incubate for 60 minutes at room temperature (25°C).

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP to ATP, driving a luciferase/luciferin reaction.

  • Data Analysis: Measure luminescence on a multimode plate reader. Calculate the IC₅₀ using a 4-parameter logistic curve fit. (Note: The base bromo-amine will show maximum luminescence equivalent to the DMSO control, indicating zero inhibition, whereas active analogs will show a dose-dependent signal decrease).

Protocol B: Cellular Target Engagement (pAKT S473 AlphaLISA)

This protocol validates that the biochemical potency translates into live-cell target engagement by measuring the downstream phosphorylation of AKT.

  • Cell Seeding: Seed target cells (e.g., Bone Marrow-Derived Macrophages or Jurkat cells) in 96-well tissue culture plates and incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of the analogs (0.001 µM to 10 µM) for 2 hours.

  • Pathway Stimulation: Stimulate cells with the appropriate ligand (e.g., M-CSF for macrophages) for 15 minutes to induce PI3K pathway activation.

  • Lysis & Detection: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Transfer lysates to an AlphaLISA plate. Add anti-pAKT (S473) conjugated acceptor beads and incubate for 1 hour. Add streptavidin-coated donor beads and incubate for 30 minutes in the dark.

  • Readout: Read the plate on an EnVision multimode reader (Excitation: 680 nm, Emission: 615 nm).

Data Visualization

Pathway Intervention Mechanism

The diagram below illustrates the biological causality of how elaborated pyrazolo[1,5-a]pyridine analogs disrupt the PI3K signaling cascade, while the unelaborated base intermediate fails to bind.

PI3K_Pathway RTK Receptor Tyrosine Kinase (Activation) PI3K PI3K (γ/δ) (Lipid Kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Phosphorylation at S473) PIP3->AKT Recruits & Activates mTOR mTOR / Cell Survival AKT->mTOR Downstream Signaling Inhibitor Elaborated Analogs (e.g., Compound 20e) Inhibitor->PI3K ATP-Competitive Inhibition Base 4-Bromopyrazolo[1,5-a] pyridin-5-amine (Inactive) Base->PI3K No Binding Affinity

Caption: PI3K/AKT signaling pathway demonstrating targeted inhibition by elaborated pyrazolo[1,5-a]pyridine analogs versus the inactive base intermediate.

Synthetic and Validation Workflow

The following workflow maps the logical progression from the raw chemical intermediate through synthetic elaboration to biological validation.

Workflow Base 4-Bromopyrazolo[1,5-a] pyridin-5-amine Coupling Pd-Catalyzed Cross-Coupling (C4 Arylation) Base->Coupling Step 1 Amidation Amidation/Urea Formation (C5 Amine) Coupling->Amidation Step 2 Analog Elaborated Analog (Active Inhibitor) Amidation->Analog Yields Biochem Biochemical Assay (IC50 Determination) Analog->Biochem Primary Screen Cellular Cellular Assay (Target Engagement) Biochem->Cellular Secondary Screen

Caption: Experimental workflow detailing the synthetic elaboration of the 4-bromo-5-amino scaffold into potent kinase inhibitors and subsequent biological validation.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry (2024).[Link]

  • The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters (2008).[Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics (2016).[Link]

Sources

Comparative

structure-activity relationship (SAR) of pyrazolo[1,5-a]pyridine inhibitors

Comparative SAR Guide: Pyrazolo[1,5-a]pyridine Inhibitors in Targeted Kinase Therapy As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of kinase inhibitors requires moving beyond bas...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative SAR Guide: Pyrazolo[1,5-a]pyridine Inhibitors in Targeted Kinase Therapy

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of kinase inhibitors requires moving beyond basic IC₅₀ values to understand the fundamental molecular interactions driving efficacy and selectivity. The pyrazolo[1,5-a]pyridine scaffold has emerged as a highly privileged, purine-bioisosteric core in modern medicinal chemistry. Its most famous application is in the development of Selpercatinib (LOXO-292), a breakthrough FDA-approved inhibitor targeting the REarranged during Transfection (RET) kinase.

This guide objectively compares the SAR and performance of pyrazolo[1,5-a]pyridine-based inhibitors against alternative scaffolds, providing the causality behind structural choices and the field-proven experimental protocols used to validate them.

Mechanistic Insights: The Pyrazolo[1,5-a]pyridine Scaffold

To understand why the pyrazolo[1,5-a]pyridine core outperforms older multi-kinase inhibitors, we must analyze its binding mode within the ATP pocket of the kinase domain.

Unlike first-generation Type II inhibitors (e.g., Cabozantinib) that bind the inactive "DFG-out" conformation with poor selectivity, pyrazolo[1,5-a]pyridine derivatives act as highly selective Type I (ATP-competitive) inhibitors. The structural genius of Selpercatinib lies in its specific spatial orientation [1]:

  • Hinge Binding (The Core): The pyrazolo[1,5-a]pyridine scaffold forms a critical hydrogen bond with the backbone -NH of residue ALA807 in the RET hinge region (distance ~2.1 Å). This anchors the molecule securely in the ATP pocket.

  • Deep Hydrophobic Pocket (C-3 Substitution): A 2-methoxypyridine group is directed into the deep hydrophobic pocket, forming a stabilizing pi-cation interaction with LYS758.

  • Solvent Front Exposure (C-7 Substitution): A hydroxymethylpropoxyl group projects outward into the solvent front, enhancing solubility and preventing off-target binding to kinases with narrower ATP clefts (like VEGFR2).

Logical relationship of structure-activity modifications on the pyrazolo[1,5-a]pyridine core.

Comparative Performance Data

The true test of an SAR campaign is how the compound navigates clinical resistance mutations, specifically the "gatekeeper" mutation (RET V804M), which sterically blocks older drugs. The pyrazolo[1,5-a]pyridine core of Selpercatinib is compact enough to evade this steric clash, maintaining sub-nanomolar potency [2].

Below is a quantitative comparison of Selpercatinib against Pralsetinib (a pyrazole-pyridine alternative) and Cabozantinib (a quinoline-based multi-kinase inhibitor).

InhibitorGenerationHinge-Binding ScaffoldRET WT IC₅₀ (nM)RET V804M IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Primary Clinical Limitation
Selpercatinib 2nd Gen (Selective)Pyrazolo[1,5-a]pyridine0.40.8> 100Solvent-front mutations (G810R)
Pralsetinib 2nd Gen (Selective)Pyrazole-pyridine0.40.335Solvent-front mutations (G810R)
Cabozantinib 1st Gen (Multi-kinase)Quinoline5.2> 1000.04Severe off-target toxicity (VEGFR2)

Key Takeaway: The pyrazolo[1,5-a]pyridine scaffold provides a >250-fold selectivity window for RET over VEGFR2, eliminating the severe cardiovascular toxicities associated with Cabozantinib's off-target VEGFR2 inhibition (IC₅₀ 0.04 nM) [2].

Mechanism of pyrazolo[1,5-a]pyridine inhibitors blocking RET oncogenic signaling.

Self-Validating Experimental Protocols for SAR Development

To ensure trustworthiness, SAR data must be generated through orthogonal, self-validating assay systems. The following protocols detail the industry-standard workflow for evaluating novel pyrazolo[1,5-a]pyridine derivatives.

Protocol A: In Vitro TR-FRET Kinase Assay (Biochemical Potency)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the time-delay measurement eliminates compound auto-fluorescence—a notorious source of false positives in heterocyclic SAR screening.

  • Reagent Preparation: Dilute recombinant RET kinase (WT or V804M mutant) to 0.5 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[1,5-a]pyridine compound in 100% DMSO. Transfer 100 nL to a 384-well plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise dosing.

  • Kinase Reaction: Add 5 µL of the kinase solution to the plate. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

  • Activation: Initiate the reaction by adding 5 µL of a substrate mix containing ATP (at the enzyme's specific Kₘ) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, a Europium-labeled anti-phospho antibody, and a Streptavidin-fluorophore acceptor.

  • Data Analysis: Read the plate on a microplate reader (e.g., PHERAstar) at 615 nm and 665 nm. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Engineered Ba/F3 Cellular Proliferation Assay (Target Engagement)

Causality: The murine Ba/F3 cell line is naturally dependent on Interleukin-3 (IL-3) for survival. By stably transfecting them with oncogenic KIF5B-RET fusions, the cells become "addicted" to RET signaling and survive without IL-3. If a compound kills these cells in the absence of IL-3, but spares parental cells grown with IL-3, it definitively proves on-target RET inhibition rather than general cytotoxicity.

  • Cell Culture: Culture KIF5B-RET engineered Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS (without IL-3). Culture parental Ba/F3 cells in the same medium supplemented with 10 ng/mL murine IL-3 as a counter-screen control.

  • Plating: Seed cells at 2,000 cells/well in 96-well white opaque plates.

  • Treatment: Treat cells with the pyrazolo[1,5-a]pyridine inhibitor (0.1 nM to 10 µM) for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: Add CellTiter-Glo® reagent (equal to the volume of culture medium) to lyse cells and generate a luminescent signal proportional to the amount of ATP present (indicating metabolically active cells).

  • Validation: Calculate cellular IC₅₀. A compound is considered successfully validated if the IC₅₀ for KIF5B-RET cells is <10 nM, while the IC₅₀ for parental Ba/F3 cells remains >1,000 nM.

Step-by-step experimental workflow for validating the SAR of novel kinase inhibitors.

Future Directions: Overcoming Solvent-Front Mutations

While the pyrazolo[1,5-a]pyridine core of Selpercatinib successfully bypasses the V804M gatekeeper mutation, it remains vulnerable to acquired solvent-front mutations, specifically RET G810R/S/C. Structural biology reveals that the side chain of Y806 interacts with the pyrazolo[1,5-a]pyridine ring, and mutations at the G810 solvent front create severe steric clashes with the drug's hydroxymethyl group [3].

To combat this, the next generation of SAR is focusing on "scaffold hopping." Researchers are currently developing novel tricyclic pyrazolo[3′,4′:3,4]pyrazolo[1,5-a]pyridine hinge-binding scaffolds (e.g., APS03118). By introducing a fused pyrazole ring, these next-gen inhibitors enhance hydrogen bonding with conserved hinge residues (Glu805) and adapt to the expanded back pocket, successfully suppressing both gatekeeper and solvent-front resistance variants .

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI.[Link]

  • RET kinase alterations in targeted cancer therapy. OAE Publishing.[Link]

  • Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold. ACS Publications.[Link]

  • Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations. NIH.[Link]

Sources

Validation

In Vitro vs. In Vivo Efficacy of Pyrazolo[1,5-a]pyridine-Based Drugs: A Comparative Guide

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its derivatives have been extensively investigated as potent inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its derivatives have been extensively investigated as potent inhibitors of various protein kinases, as well as antitubercular and antimalarial agents.[1][2] This guide provides a comparative analysis of the in vitro and in vivo efficacy of pyrazolo[1,5-a]pyridine-based drugs, offering insights into their therapeutic potential and the translational challenges in their development.

The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core, a fused bicyclic system, offers a three-dimensional structure with versatile substitution patterns that can be fine-tuned to achieve high potency and selectivity against various biological targets.[3] This structural versatility has led to the discovery of numerous compounds with promising therapeutic profiles, particularly in the realm of oncology.[4][5]

In Vitro Efficacy: Unveiling a Compound's Potential at the Cellular Level

In vitro studies are the foundational step in drug discovery, providing critical information about a compound's intrinsic activity and mechanism of action in a controlled, cellular or acellular environment.

Key In Vitro Assays for Pyrazolo[1,5-a]pyridine Derivatives

A variety of in vitro assays are employed to characterize the efficacy of pyrazolo[1,5-a]pyridine-based compounds. These include:

  • Biochemical Assays: These assays directly measure the interaction of a compound with its purified molecular target, such as a protein kinase. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.

  • Cell-Based Assays: These experiments assess the effect of a compound on cellular processes in cultured cells. Common assays include:

    • Cell Viability/Cytotoxicity Assays (e.g., MTT assay): These determine the concentration of a compound that reduces cell viability by 50% (EC50 or GI50).[6]

    • Phosphorylation Assays (e.g., Western Blot, ELISA): For kinase inhibitors, these assays measure the inhibition of target phosphorylation in a cellular context.[7]

    • Antimicrobial Assays: For infectious disease applications, these assays determine the minimum inhibitory concentration (MIC) required to inhibit the growth of a pathogen.[8]

Representative In Vitro Data for Pyrazolo[1,5-a]pyridine-Based Drugs

The following table summarizes the in vitro efficacy of selected pyrazolo[1,5-a]pyridine derivatives from the literature.

CompoundTargetAssay TypeIn Vitro Efficacy MetricCell Line/OrganismReference
20e (IHMT-PI3K-315) PI3Kγ / PI3KδBiochemicalIC50: 4.0 nM / 9.1 nM-[7]
20e (IHMT-PI3K-315) PI3Kγ / PI3KδCellular (AKT S473 Phosphorylation)EC50: 0.028 µM / 0.013 µMRAW264.7 / Raji[7]
RD-I-53 VPS34 / JAK1-JH2KinomeScan™Kd: 0.4 µM / 0.5 µM-[9]
RD-I-53 -Cell ViabilityEC50: 0.9 µMA2780 Ovarian Cancer[9]
Compound 14a -Cell ViabilityIC50: 0.0020 µMHCT116 Colon Tumor[10]
Compound 6j Mycobacterium tuberculosis H37RvAntimicrobialMIC: ≤0.002 µg/mLM. tuberculosis[8]
Compound 5k Mycobacterium tuberculosis H37Rv & MDR-TBAntimicrobialMIC: Low nanomolarM. tuberculosis[11]
WF-47-JS03 (1) RET KinaseCellular>500-fold selectivity vs. KDR-[12]
Experimental Protocol: In Vitro Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of a pyrazolo[1,5-a]pyridine-based compound on a cancer cell line.

Objective: To determine the EC50 value of a test compound.

Materials:

  • Cancer cell line (e.g., A2780)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the EC50 value using a non-linear regression analysis.

In Vivo Efficacy: Assessing Therapeutic Effects in a Living Organism

In vivo studies are crucial for evaluating a drug's overall therapeutic potential, taking into account complex physiological factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics.

Common In Vivo Models for Pyrazolo[1,5-a]pyridine Drug Evaluation
  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice. These models are widely used to assess the antitumor activity of novel compounds.[12]

  • Syngeneic Models: Cancer cells of the same genetic background as the immunocompetent mouse strain are implanted. These models are essential for evaluating immunomodulatory agents.[7]

  • Infectious Disease Models: Animals are infected with a specific pathogen (e.g., Mycobacterium tuberculosis, Plasmodium falciparum) to evaluate the efficacy of antimicrobial compounds.[8][11][13]

Representative In Vivo Data for Pyrazolo[1,5-a]pyridine-Based Drugs
CompoundModelDosing RegimenIn Vivo Efficacy OutcomeReference
20e (IHMT-PI3K-315) MC38 Syngeneic Mouse ModelOral AdministrationSuppressed tumor growth[7]
Compound 6j H37Ra Infected Mouse ModelOral Administration (F=41%)Significantly reduced mycobacterial burden[8]
Compound 5k H37Ra Infected Mouse Model-Significant bacterial burden reduction[11]
WF-47-JS03 (1) RET-driven Tumor Xenografts10 mg/kg, po, qdStrong tumor regression[12]
Pyrazolopyridine 18 P. berghei-infected mice50 mg/kg/day for 4 days (p.o.)Curative at 4 x 50 mg/kg[13]
Experimental Protocol: Murine Xenograft Tumor Model

This protocol describes a general workflow for evaluating the in vivo antitumor efficacy of a pyrazolo[1,5-a]pyridine-based drug.

Objective: To assess the ability of a test compound to inhibit tumor growth in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule.

  • Tumor Measurement and Body Weight: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²) at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum allowable size).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Bridging the Gap: In Vitro to In Vivo Correlation

A significant challenge in drug development is the translation of promising in vitro activity into in vivo efficacy. Several factors can contribute to a disconnect between these two settings:

  • Pharmacokinetics: A compound may have excellent in vitro potency but poor absorption, rapid metabolism, or inefficient distribution to the target tissue in vivo.[7]

  • Off-Target Effects: In the complex biological system of a living organism, a compound may interact with unintended targets, leading to toxicity or reduced efficacy.[4]

  • Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix that can influence drug response in ways not captured by in vitro cell culture.[7]

For pyrazolo[1,5-a]pyridine-based kinase inhibitors, understanding their effect on the tumor microenvironment is particularly crucial. For instance, the dual PI3Kγ/δ inhibitor 20e not only targets cancer cells but also repolarizes tumor-associated M2 macrophages to an antitumor M1 phenotype, highlighting the importance of the immune system in its in vivo efficacy.[7]

Signaling Pathway: The PI3K/AKT Pathway

Many pyrazolo[1,5-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases involved in critical signaling pathways. The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a key regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[7]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Inhibitor (e.g., 20e) Pyrazolo_Pyridine->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine-based PI3K inhibitors.

Conclusion

Pyrazolo[1,5-a]pyridine-based drugs represent a promising class of therapeutic agents with demonstrated efficacy in both in vitro and in vivo settings. While in vitro assays are invaluable for initial screening and mechanism of action studies, in vivo models are indispensable for evaluating the true therapeutic potential and understanding the complex interplay of pharmacokinetics and pharmacodynamics. The successful translation from bench to bedside for these compounds will depend on a thorough understanding of their in vitro-in vivo correlations and a rational approach to lead optimization that considers not only target potency but also drug-like properties and effects on the broader biological system.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment - Digital Commons @ Michigan Tech. Michigan Technological University.
  • "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass - BYU ScholarsArchive. Brigham Young University.
  • Synthesis and anti-tumor activities of novel pyrazolo[1,5-a]pyrimidines - PubMed.
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
  • A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure–Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines | Journal of Medicinal Chemistry - ACS Public
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC - NIH.
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents | ACS Medicinal Chemistry Letters. American Chemical Society.
  • Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PubMed.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles - ResearchGate.
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC.
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry. Elsevier.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review - Bentham Science Publisher. Bentham Science.

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Comparative

A Researcher's Guide to Comparing Cytotoxicity Assays for Novel 4-Bromopyrazolo[1,5-a]pyridin-5-amine Derivatives

In the landscape of modern drug discovery, particularly in oncology, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, analogous to natural purines, and is a cornerstone for designing novel ki...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, analogous to natural purines, and is a cornerstone for designing novel kinase inhibitors and other targeted anticancer agents.[1][2] Derivatives of 4-Bromopyrazolo[1,5-a]pyridin-5-amine are a promising new class of compounds, and a critical step in their preclinical evaluation is the robust assessment of their cytotoxic effects.[3] This guide provides a comparative analysis of key in vitro cytotoxicity assays, offering a framework for researchers to select the most appropriate methods for their screening cascade and to understand the mechanistic nuances behind the data generated.

Cytotoxicity assays are fundamental tools in drug development, providing crucial insights into a compound's potential to damage or kill cells.[4] This information is vital for determining the therapeutic window and for guiding the selection of lead candidates for further development.[5] This guide will delve into the principles, protocols, and data interpretation of three widely used cytotoxicity assays: the MTT assay, the LDH release assay, and the Caspase-Glo® 3/7 assay.

The Principle of Selection: Choosing the Right Cytotoxicity Assay

The choice of a cytotoxicity assay is not a one-size-fits-all decision. It should be guided by the specific research question, the expected mechanism of action of the compounds, and the available resources. A multi-assay approach is often recommended to gain a comprehensive understanding of a compound's cytotoxic profile and to avoid misleading results due to assay-specific artifacts.[6]

Here, we compare three assays that interrogate different aspects of cell death:

  • MTT Assay: Measures metabolic activity, providing an indication of cell viability and proliferation.[7][8]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of compromised membrane integrity and necrosis.[9]

  • Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[10][11]

The following diagram illustrates the decision-making process for selecting an appropriate cytotoxicity assay:

Assay_Selection Start Start: Evaluate Cytotoxicity of 4-Bromopyrazolo[1,5-a]pyridin-5-amine Derivatives Question1 Primary Goal? Start->Question1 Option1 General Viability/Proliferation Screen Question1->Option1  Screening Option2 Assess Membrane Damage/ Necrosis Question1->Option2 Mechanism Option3 Investigate Apoptosis Induction Question1->Option3 Mechanism Assay1 MTT Assay Option1->Assay1 Assay2 LDH Release Assay Option2->Assay2 Assay3 Caspase-Glo® 3/7 Assay Option3->Assay3 Combine Consider a Multi-Assay Approach for Mechanistic Insight Assay1->Combine Assay2->Combine Assay3->Combine

Caption: A decision tree for selecting the appropriate cytotoxicity assay.

Comparative Analysis of Cytotoxicity Assays

The following table provides a high-level comparison of the three assays discussed in this guide.

FeatureMTT AssayLDH Release AssayCaspase-Glo® 3/7 Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[12]Luminescent detection of caspase-3 and -7 activity, key markers of apoptosis.[13]
Endpoint Colorimetric (absorbance)[7]Colorimetric (absorbance)[14]Luminescent (light emission)[15]
Indication Cell viability and metabolic activity.[8]Cell membrane integrity and necrosis.Apoptosis induction.[10]
Advantages Inexpensive, well-established, high-throughput compatible.[6]Simple, non-destructive to remaining cells, reflects irreversible cell death.[16]High sensitivity, wide dynamic range, simple "add-mix-measure" protocol.[13]
Limitations Can be affected by changes in cellular metabolism that are not linked to viability.[17]Less sensitive for early-stage apoptosis, background LDH in serum can interfere.[12]More expensive, specific to apoptosis, may miss other forms of cell death.[16]

Hypothetical Experimental Data: Cytotoxicity of 4-Bromopyrazolo[1,5-a]pyridin-5-amine Derivatives

To illustrate the application of these assays, we present hypothetical data for three derivatives of 4-Bromopyrazolo[1,5-a]pyridin-5-amine (Compounds A, B, and C) tested against two cancer cell lines, MCF-7 (breast cancer) and HCT116 (colon cancer), and a non-cancerous cell line, HEK293 (human embryonic kidney cells).[18] The half-maximal inhibitory concentration (IC50) values were determined after a 48-hour treatment period.

CompoundCell LineMTT Assay IC50 (µM)LDH Release Assay EC50 (µM)Caspase-Glo® 3/7 Assay EC50 (µM)
Compound A MCF-75.2> 506.8
HCT1168.9> 5010.1
HEK29335.7> 5042.3
Compound B MCF-715.818.2> 50
HCT11620.422.5> 50
HEK29385.190.5> 50
Compound C MCF-71.525.61.2
HCT1162.330.11.9
HEK29318.9> 5020.5

Data Interpretation:

  • Compound A shows moderate cytotoxicity in cancer cell lines, with IC50 values in the low micromolar range in the MTT and Caspase-Glo® 3/7 assays. The lack of significant LDH release suggests that the primary mode of cell death is likely apoptosis rather than necrosis. Its higher IC50 value in the non-cancerous HEK293 cells indicates some level of selectivity.

  • Compound B exhibits weaker cytotoxicity and appears to induce cell death primarily through necrosis, as indicated by the similar IC50 and EC50 values in the MTT and LDH assays, respectively, and the lack of caspase activation.

  • Compound C is the most potent of the three derivatives, with strong cytotoxic effects in the nanomolar to low micromolar range in cancer cells. The potent activation of caspases suggests a strong apoptotic mechanism of action. The significant difference between the Caspase-Glo® and LDH assay results further supports apoptosis as the primary death pathway. Importantly, Compound C also demonstrates a favorable selectivity profile, being significantly less toxic to the non-cancerous HEK293 cells.[5]

Experimental Protocols

MTT Assay Protocol

This protocol is a standard procedure for assessing cell viability.[7][19]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The following diagram outlines the MTT assay workflow:

MTT_Workflow cluster_plate 96-Well Plate cluster_steps Key Steps A Seed Cells B Add Compounds A->B C Incubate (48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizer E->F G Read Absorbance (570 nm) F->G step1 Cell Culture step2 Compound Treatment step3 Metabolic Conversion step4 Data Acquisition

Caption: A streamlined workflow of the MTT cytotoxicity assay.

LDH Release Assay Protocol

This protocol measures the release of LDH from damaged cells.[12]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Caspase-Glo® 3/7 Assay Protocol

This protocol provides a simple method for measuring apoptosis.[10][15]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Potential Signaling Pathway Perturbation

Pyrazolopyrimidine derivatives are often designed as kinase inhibitors.[2] Their cytotoxic effects could be mediated through the inhibition of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways, ultimately leading to the induction of apoptosis.

Signaling_Pathway Compound 4-Bromopyrazolo[1,5-a]pyridin-5-amine Derivative Kinase Target Kinase (e.g., PI3K, MAPK) Compound->Kinase Inhibition Pathway1 PI3K/AKT Pathway Kinase->Pathway1 Pathway2 MAPK/ERK Pathway Kinase->Pathway2 Apoptosis Apoptosis Kinase->Apoptosis Induction Proliferation Cell Proliferation & Survival Pathway1->Proliferation Pathway2->Proliferation Proliferation->Apoptosis Suppression

Caption: A potential mechanism of action for pyrazolopyrimidine derivatives.

Conclusion

The selection of an appropriate cytotoxicity assay is crucial for the successful evaluation of novel compounds such as derivatives of 4-Bromopyrazolo[1,5-a]pyridin-5-amine. By employing a multi-assay strategy that includes methods to assess metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-Glo® 3/7), researchers can gain a more complete picture of a compound's cytotoxic profile. This comprehensive approach not only aids in the selection of promising drug candidates but also provides valuable insights into their mechanism of action, ultimately accelerating the drug discovery process.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Preprints.org. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • IntechOpen. (2017, December 20). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). Retrieved from [Link]

  • Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • IJSAT. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]

  • Bentham Science. (2022, May 1). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Retrieved from [Link]

  • Hindawi. (n.d.). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Retrieved from [Link]

  • MDPI. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Springer. (n.d.). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

  • European Journal of Chemistry. (2011, September 15). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Advanced Safety &amp; Operational Handling Guide: 4-Bromopyrazolo[1,5-a]pyridin-5-amine

As a Senior Application Scientist, I approach the handling of novel heterocyclic scaffolds not merely as a compliance exercise, but as a rigorous discipline of chemical risk management. 4-Bromopyrazolo[1,5-a]pyridin-5-am...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel heterocyclic scaffolds not merely as a compliance exercise, but as a rigorous discipline of chemical risk management. 4-Bromopyrazolo[1,5-a]pyridin-5-amine (CAS 2920404-90-4) [1] is a highly valuable intermediate, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics such as Rac1 modulators[2].

However, its structural features—specifically the primary aromatic amine coupled with a brominated fused heterocycle—demand stringent operational controls. This guide provides self-validating protocols and mechanistic insights to ensure absolute safety, logistical efficiency, and scientific integrity in your laboratory.

Mechanistic Hazard Profiling

To design an effective safety protocol, we must first understand the causality of the hazard. Aromatic amines are notorious for their potential to undergo N-oxidation via hepatic CYP450 enzymes (particularly CYP1A2). This metabolic activation forms reactive N-hydroxylamine species, which are electrophilic and can covalently bind to DNA, leading to mutagenesis. Furthermore, the presence of the bromine atom increases the molecule's lipophilicity (LogP), significantly enhancing dermal absorption rates compared to its non-halogenated analogs.

Tox_Pathway A 4-Bromopyrazolo [1,5-a]pyridin-5-amine B Hepatic CYP1A2 N-Oxidation A->B Absorption C N-Hydroxylamine Reactive Intermediate B->C Phase I Metabolism D Covalent DNA Adduct Formation C->D Electrophilic Attack E Cellular Toxicity & Mutagenesis D->E Failed DNA Repair

Putative bioactivation pathway of pyrazolopyridine amines via CYP450 N-oxidation.

Quantitative Hazard & Physicochemical Data
ParameterValueOperational Implication
CAS Number 2920404-90-4[1]Unique identifier for SDS and inventory tracking.
Molecular Weight 212.05 g/mol Fine powder nature indicates a high risk of aerosolization.
Physical State Solid (Crystalline)Requires anti-static weighing tools to prevent dispersion.
Estimated LogP ~1.8 - 2.5Moderate lipophilicity; easily penetrates the lipid bilayer of skin.
Target Organs Liver, Skin, RespiratoryDictates strict systemic PPE requirements and local exhaust ventilation.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a guessing game; it is a science based on permeation kinetics. While standard laboratory nitrile is sufficient for handling dry powders, it fails rapidly when the compound is dissolved in polar aprotic solvents like DMSO or DMF—common carriers in drug discovery. The solvent acts as a molecular vehicle, pulling the lipophilic amine through the nitrile matrix.

According to [1], hazard assessments must dictate equipment selection.

PPE CategorySpecificationBreakthrough TimeRationale & Causality
Primary Gloves Nitrile (0.12 mm)> 240 mins (Dry)Sufficient for dry powder handling. Prevents direct dermal contact.
Secondary Gloves Butyl Rubber (0.3 mm)> 480 mins (DMSO)Critical: Required when the compound is in solution. Butyl resists polar aprotic solvent permeation.
Eye Protection ANSI Z87.1 GogglesN/AProtects against micro-particulate aerosolization during transfer.
Respiratory N95 or P100 RespiratorN/AMandatory if handling outside a certified Class II fume hood to prevent inhalation of crystalline dust.

Operational Handling Protocols

PPE_Workflow Start Pre-Entry Assessment (Fume Hood Flow 80-120 fpm) Gloves Don Inner Nitrile Gloves (0.12 mm thickness) Start->Gloves Coat Don Flame-Resistant Lab Coat (Nomex/Cotton) Gloves->Coat Eyes Don Safety Goggles (ANSI Z87.1 Compliant) Coat->Eyes OuterGloves Don Outer Butyl Gloves (If handling in solution) Eyes->OuterGloves Work Handle 4-Bromopyrazolo [1,5-a]pyridin-5-amine OuterGloves->Work Doff Doffing & Disposal (Reverse Order into Solid Waste) Work->Doff

Workflow for PPE gowning and safe handling of halogenated aromatic amines.

Protocol 1: High-Precision Weighing and Solvent Transfer

This protocol is designed as a self-validating system, aligned with the [3].

  • Environmental Validation: Before opening the reagent bottle, verify the fume hood face velocity is between 80–120 feet per minute (fpm).

    • Causality: Velocities below 80 fpm fail to contain fine powders, while velocities above 120 fpm create turbulent eddies that can blow the powder out of the hood and into the user's breathing zone.

  • Gowning & Shielding: Don inner nitrile gloves, a flame-resistant lab coat, and safety goggles.

  • Static Mitigation: Apply an anti-static zero-stat gun to both the analytical balance and the weighing boat.

    • Causality: Halogenated aromatic powders are highly prone to electrostatic repulsion. Neutralizing the charge prevents the crystalline powder from spontaneously aerosolizing during transfer.

  • Dispensing: Weigh the required mass of 4-Bromopyrazolo[1,5-a]pyridin-5-amine using a grounded micro-spatula.

  • Solvent Addition (High Risk Step): If solubilizing the compound in DMSO or DMF for biological assays, don outer butyl rubber gloves. Add the solvent directly to the pre-weighed vial inside the hood.

  • System Validation: Cap the vial with a PTFE-lined septum and wipe the exterior with a solvent-dampened cloth before removing it from the hood.

Decontamination & Waste Disposal Logistics

Protocol 2: Chemical Spill Decontamination

In the event of a spill, standard sweeping is strictly prohibited as it generates respirable dust. Follow this validated methodology:

  • Containment: Immediately halt work. If the spill is a solution, cover it with an inert, chemical-resistant absorbent pad. If it is a dry powder, do NOT sweep.

  • Suppression: Carefully mist the solid powder spill with a 10% ethanol/water solution.

    • Causality: Dampening the powder eliminates the risk of inhalation exposure by suppressing aerosolization.

  • Collection: Wipe the area inward using disposable chemically resistant wipes to prevent expanding the spill perimeter.

  • Chemical Neutralization: Wash the surface with a 1% sodium hypochlorite (bleach) solution, followed by a distilled water rinse.

    • Causality: Hypochlorite oxidizes residual aromatic amines into less reactive, non-volatile polymeric species, neutralizing the localized hazard.

  • Validation: Swab the decontaminated surface and expose it to a primary amine colorimetric test (e.g., ninhydrin spray). A lack of a purple colorimetric shift validates successful decontamination.

Waste Segregation Guidelines

Improper disposal of halogenated amines violates [5] protocols. Segregate waste strictly according to the table below:

Waste StreamContainer TypeDisposal Classification
Solid Contaminants (Gloves, Wipes, Vials)Puncture-proof, sealed poly-drumHalogenated Solid Hazardous Waste
Liquid Waste (DMSO/DMF Solutions)HDPE Jerrycan with vented capHalogenated Organic Liquid Waste
Aqueous Washings (Bleach neutralization)Separate HDPE containerAqueous Basic Waste (Do NOT mix with organics)

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." U.S. Department of Labor. URL: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

  • European Chemicals Agency (ECHA). "Guidance on Information Requirements and Chemical Safety Assessment." URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management." URL: [Link]

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